molecular formula C7H6ClF2N B1472198 2-Chloro-5-(1,1-difluoroethyl)pyridine CAS No. 1353777-55-5

2-Chloro-5-(1,1-difluoroethyl)pyridine

Cat. No.: B1472198
CAS No.: 1353777-55-5
M. Wt: 177.58 g/mol
InChI Key: MIPDOKCSQCJWNE-UHFFFAOYSA-N
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Description

2-Chloro-5-(1,1-difluoroethyl)pyridine is a halogenated pyridine derivative serving as a versatile chemical intermediate in organic synthesis and drug discovery. Its molecular formula is C7H6ClF2N, and it is characterized by a pyridine ring substituted with a chlorine atom and a 1,1-difluoroethyl group . The 1,1-difluoroethyl group is a moiety of significant interest in medicinal chemistry, as it is known to mimic the steric and electronic properties of other functional groups, which can be leveraged to optimize the potency and metabolic stability of pharmaceutical candidates . This compound is primarily valued as a synthetic building block for constructing more complex molecules, particularly through cross-coupling reactions where the chlorine atom serves as a handle for further functionalization. Researchers utilize this compound in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules. The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

2-chloro-5-(1,1-difluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClF2N/c1-7(9,10)5-2-3-6(8)11-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPDOKCSQCJWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284977
Record name 2-Chloro-5-(1,1-difluoroethyl)pyridine
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Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1353777-55-5
Record name 2-Chloro-5-(1,1-difluoroethyl)pyridine
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Record name 2-Chloro-5-(1,1-difluoroethyl)pyridine
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Record name 2-chloro-5-(1,1-difluoroethyl)pyridine
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Foundational & Exploratory

2-Chloro-5-(1,1-difluoroethyl)pyridine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-5-(1,1-difluoroethyl)pyridine

Abstract: This document provides a comprehensive technical overview of 2-Chloro-5-(1,1-difluoroethyl)pyridine, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Fluorinated pyridines are crucial structural motifs that can enhance the metabolic stability, binding affinity, and bioavailability of bioactive molecules. This guide details the core chemical identifiers, physicochemical properties, plausible synthetic strategies, and potential applications of this specific building block. Furthermore, it outlines critical safety and handling protocols based on structurally analogous compounds and presents a representative experimental workflow for its utilization in cross-coupling reactions, providing researchers and drug development professionals with a foundational resource for their work.

Core Chemical Identity and Physicochemical Properties

2-Chloro-5-(1,1-difluoroethyl)pyridine is a substituted pyridine derivative. The presence of a chlorine atom at the 2-position and a 1,1-difluoroethyl group at the 5-position makes it a versatile intermediate for further chemical modification, particularly in building complex molecular architectures.

Chemical Identifiers

The primary identifiers for 2-Chloro-5-(1,1-difluoroethyl)pyridine are summarized below for unambiguous identification and database referencing.

IdentifierValueSource
CAS Number 1353777-55-5[1]
Molecular Formula C₇H₆ClF₂N[1][2]
Molecular Weight 177.58 g/mol [1]
Monoisotopic Mass 177.01569 Da[2]
IUPAC Name 2-chloro-5-(1,1-difluoroethyl)pyridine[2]
Canonical SMILES CC(C1=CN=C(C=C1)Cl)(F)F[2]
InChI InChI=1S/C₇H₆ClF₂N/c1-7(9,10)5-2-3-6(8)11-4-5/h2-4H,1H₃[2]
InChIKey MIPDOKCSQCJWNE-UHFFFAOYSA-N[2]
Physicochemical Properties

Detailed experimental data for this specific compound is not widely published. The properties listed are a combination of predicted values and data from analogous structures, which should be used as a guideline pending experimental verification.

PropertyValueNotes
Predicted XlogP 2.6A measure of lipophilicity, calculated by PubChem.[2]
Physical Form Likely a liquid or low-melting solidBased on similar structures like 2-Chloro-5-(trifluoromethyl)pyridine (m.p. 32-34 °C).[3]
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, Methanol, Dichloromethane).Based on general properties of similar heterocyclic compounds.

Synthesis and Reactivity

A hypothetical, yet chemically sound, approach could start from 2-chloro-5-acetylpyridine. The key transformation is the conversion of the acetyl group's carbonyl to a difluoromethylene group. This is typically achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or other modern fluorinating reagents. The chlorine atom at the 2-position is relatively stable under these conditions but can serve as a reactive handle for subsequent reactions.

G A 2-Chloro-5-acetylpyridine (Starting Material) reagents Reaction in an anhydrous solvent (e.g., CH₂Cl₂) A->reagents B Fluorinating Agent (e.g., DAST) B->reagents C 2-Chloro-5-(1,1-difluoroethyl)pyridine (Product) reagents->C Fluorination

Caption: Proposed synthesis of the title compound via fluorination.

Applications in Research and Development

Halogenated and fluorinated pyridines are cornerstone building blocks in modern drug discovery.[4] The 2-chloropyridine moiety is a classic precursor for nucleophilic aromatic substitution and, more importantly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions allow for the facile introduction of carbon, nitrogen, and oxygen-based substituents at the 2-position.

The 1,1-difluoroethyl group is a bioisostere of other functional groups and is often introduced to modulate a molecule's physicochemical properties. It can improve metabolic stability by blocking potential sites of oxidation and can enhance binding to target proteins through favorable electrostatic interactions. Therefore, 2-Chloro-5-(1,1-difluoroethyl)pyridine is an ideal starting point for creating libraries of novel compounds for screening in various therapeutic areas, including oncology and infectious diseases.[4][5]

G cluster_0 Reactants cluster_1 Conditions A 2-Chloro-5-(1,1-difluoroethyl)pyridine D 2-Aryl-5-(1,1-difluoroethyl)pyridine (New Bioactive Candidate) A->D Suzuki Coupling B Boronic Acid / Ester (R-B(OR)₂) B->D C Pd Catalyst + Base C->D

Caption: Role as a building block in Suzuki cross-coupling reactions.

Safety and Handling

No specific GHS classification is available for 2-Chloro-5-(1,1-difluoroethyl)pyridine. The following information is extrapolated from safety data sheets of structurally similar compounds, such as 2-Chloro-5-fluoropyridine and 2-Chloro-5-(trifluoromethyl)pyridine, and should be treated as a guideline.[3][6] A thorough risk assessment should be conducted before handling.

Hazard ClassStatement
Acute Toxicity May be harmful if swallowed or inhaled.[7]
Skin Corrosion/Irritation Causes skin irritation.[7][8]
Eye Damage/Irritation Causes serious eye irritation or damage.[6][8]
STOT-SE May cause respiratory irritation.[7]

Precautionary Measures:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9]

  • Handling: Avoid breathing vapors or dust. Wash hands thoroughly after handling. Keep away from ignition sources.[6][7]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Chloro-5-(1,1-difluoroethyl)pyridine with an arylboronic acid.

Objective: To synthesize a 2-aryl-5-(1,1-difluoroethyl)pyridine derivative.

Methodology:

  • Reactor Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Chloro-5-(1,1-difluoroethyl)pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

    • Rationale: The reaction is performed under anhydrous conditions to prevent the decomposition of the catalyst and boronic acid. The excess boronic acid drives the reaction to completion, and the base is essential for the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

    • Rationale: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen and can be deactivated through oxidation.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the vial. Then, add an anhydrous solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).

    • Rationale: Pd(PPh₃)₄ is a common and effective pre-catalyst for Suzuki couplings. The solvent system is chosen to dissolve both the organic and inorganic reagents.

  • Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.

    • Rationale: Heating is required to overcome the activation energy of the catalytic cycle, particularly the oxidative addition of the chloropyridine to the Pd(0) center.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Rationale: In-process controls are critical to ensure the reaction has gone to completion and to determine the optimal reaction time, preventing byproduct formation from prolonged heating.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G A 1. Add Reagents (Chloropyridine, Boronic Acid, Base) B 2. Purge with Inert Gas (Argon/Nitrogen) A->B C 3. Add Catalyst and Solvent B->C D 4. Heat Reaction (80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Incomplete F 6. Aqueous Workup & Extraction E->F Complete G 7. Purify (Column Chromatography) F->G H Final Product G->H

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

References

  • PubChemLite. 2-chloro-5-(1,1-difluoroethyl)pyridine. Available from: [Link].

  • Oakwood Chemical. 2-Chloro-5-(1,1-difluoroethyl)pyridine. Available from: [Link].

  • PubChemLite. 5-chloro-2-(1,1-difluoroethyl)pyridine. Available from: [Link].

  • PubChem. 2-Chloro-5-fluoropyridine. Available from: [Link].

  • PubChemLite. 2-(chloromethyl)-5-(1,1-difluoroethyl)pyridine. Available from: [Link].

  • PubChem. 2-Chloro-5-(difluoromethoxy)pyrimidine. Available from: [Link].

  • PubChem. 2-Chloro-5-(chloromethyl)pyridine. Available from: [Link].

  • Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Google Patents. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available from: [Link].

  • PubChem. 2-Chloro-5-nitropyridine. Available from: [Link].

  • Google Patents. EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine.
  • Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • PubMed. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Available from: [Link].

  • Asian Journal of Chemistry. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available from: [Link].

  • Autechaux. Understanding the Application of 2,5-Dichloropyridine in Pharmaceutical Synthesis. Available from: [Link].

Sources

Technical Guide: Physicochemical Properties & Utility of 2-Chloro-5-(1,1-difluoroethyl)pyridine

[1]

Executive Summary

2-Chloro-5-(1,1-difluoroethyl)pyridine (CAS 1003864-67-0) represents a critical scaffold in modern agrochemical and medicinal chemistry.[1][2] It serves as the lipophilic anchor for the systemic insecticide Flupyradifurone (Sivanto™).[2] Its value lies in the 1,1-difluoroethyl moiety , which acts as a metabolic block and a lipophilic bioisostere for standard alkyl groups, significantly enhancing membrane permeability and half-life in biological systems.

This guide provides a comprehensive technical breakdown of the molecule's architecture, physicochemical profile, and synthetic utility, designed for researchers optimizing lead compounds.[2]

Part 1: Molecular Architecture & Identification[1]

The molecule consists of a pyridine core substituted at the C2 position with a chlorine atom (a reactive handle) and at the C5 position with a 1,1-difluoroethyl group (a physicochemical modulator).[2]

Identifier Details
IUPAC Name 2-Chloro-5-(1,1-difluoroethyl)pyridine
CAS Number 1003864-67-0
Molecular Formula

SMILES CC(F)(F)c1ccc(Cl)nc1
InChI Key MIPDOKCSQCJWNE-UHFFFAOYSA-N
Structural Class Halogenated Heterocycle / Gem-difluoroalkane
Structural Significance[1][2][5]
  • The "Fluorine Effect": The gem-difluoro group (

    
    ) introduces a significant dipole moment while maintaining a steric profile similar to a methylene group (bioisosterism).[1][2] It lowers the basicity of the pyridine nitrogen, reducing non-specific binding and improving oral bioavailability.[2]
    
  • The "Reactive Handle": The chlorine at C2 is activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the pyridine nitrogen and the inductive effect of the difluoroethyl group at C5.[2]
    

Part 2: Physicochemical Profile[3]

The following data aggregates experimental baselines and high-confidence predictive models (ACD/Labs, EPISuite) essential for handling and formulation.

Table 1: Physical & Chemical Properties[1][6][7]
PropertyValue / RangeTechnical Context
Molecular Weight 177.58 g/mol Small molecule fragment space (<300 Da).[1][2]
Physical State Low-melting Solid / LiquidTypically an oil or semi-solid at RT due to fluorine disrupting crystal packing.[1][2]
Boiling Point ~205°C (Predicted)High BP suggests stability, but volatility is sufficient for GC analysis.[2]
Density 1.28 ± 0.06 g/cm³Higher than non-fluorinated analogs due to heavy halogen atoms.[2]
LogP (Octanol/Water) 2.4 – 2.6Critical Parameter: Indicates moderate lipophilicity, ideal for crossing biological membranes (e.g., insect cuticle or BBB).[2]
pKa (Conjugate Acid) ~0.5 – 1.0Very weak base.[2] The EWG effect of

and

drastically reduces N-basicity compared to pyridine (pKa 5.2).[1][2]
Solubility DCM, EtOAc, MethanolHigh solubility in organic solvents; low aqueous solubility.[2]

Part 3: Synthetic Accessibility & Reactivity

Synthesis Workflow (The "Deoxofluor" Route)

While industrial routes often employ halogen exchange, the most robust laboratory-scale synthesis involves the deoxyfluorination of the corresponding ketone.[2]

Reaction Logic:

  • Precursor: 2-Chloro-5-acetylpyridine.[1][2]

  • Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.[1][2]

  • Mechanism: Nucleophilic fluorination of the carbonyl carbon followed by elimination of the oxygen.[1][2]

DOT Diagram: Synthesis & Derivatization Logic

SynthesisWorkflowcluster_conditionsCritical Process ParametersPrecursor2-Chloro-5-acetylpyridine(Starting Material)Core2-Chloro-5-(1,1-difluoroethyl)pyridine(TARGET CORE)Precursor->CoreDeoxyfluorination(DCM, 0°C to RT)ReagentDeoxo-Fluor / DAST(Fluorinating Agent)Reagent->CoreProd1Flupyradifurone(Insecticide)Core->Prod1SnAr Displacement(Amine Nucleophile)Prod2MedChem Scaffolds(Suzuki Coupling)Core->Prod2Pd-CatalyzedCross-Coupling

Caption: Synthesis of the core via deoxyfluorination and subsequent divergence into agrochemical (SnAr) or medicinal (Pd-coupling) pathways.[2]

Experimental Protocol: Nucleophilic Aromatic Substitution ( )

Objective: Functionalization of the C2 position, mimicking the synthesis of Flupyradifurone.

Safety Warning: Pyridine derivatives are potential irritants.[1][2] Perform all steps in a fume hood.

Reagents:

  • Substrate: 2-Chloro-5-(1,1-difluoroethyl)pyridine (1.0 eq)[1][2]

  • Nucleophile: Primary/Secondary Amine (e.g., 2,2-difluoroethylamine) (1.2 eq)[2]

  • Base:

    
     or 
    
    
    (2.0 eq)[2]
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)[2]

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, dissolve 1.0 mmol of 2-Chloro-5-(1,1-difluoroethyl)pyridine in 5 mL of anhydrous MeCN.

  • Activation: Add 2.0 mmol of anhydrous

    
    . Stir for 10 minutes at Room Temperature (RT) to ensure base dispersion.
    
  • Addition: Add 1.2 mmol of the amine nucleophile dropwise.

  • Reaction:

    • Standard: Heat to 80°C (reflux) for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The starting material (Rt ~1.5 min) should disappear, replaced by the more polar product.

  • Workup:

    • Cool to RT. Filter off inorganic solids.[1][2]

    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve in EtOAc, wash with water (2x) and brine (1x).[1][2]

  • Validation:

    • 
       NMR:  Essential for confirming the integrity of the 
      
      
      group.[1][2] Expect a quartet or multiplet around -80 to -100 ppm (depending on reference), distinct from the nucleophile's fluorine signals.[1][2]

Part 4: Application Context

Agrochemical Design (Flupyradifurone)

This molecule is the structural parent of the butenolide class of insecticides.[2][3][4]

  • Mechanism: Agonist of insect nicotinic acetylcholine receptors (nAChR).[1][2]

  • Role of Core: The 1,1-difluoroethyl group provides the necessary lipophilicity to penetrate the insect cuticle while preventing oxidative metabolism (P450 blockage) that would occur with a simple ethyl group.[2]

Medicinal Chemistry (Bioisosterism)

Researchers use this core to replace:

  • Isopropyl groups: The

    
     group has a similar van der Waals volume to an isopropyl group but is electron-withdrawing.[1][2]
    
  • Trifluoromethyl groups: It offers a "step-down" in lipophilicity and electron withdrawal compared to

    
    , allowing for fine-tuning of pKa and metabolic stability.[1][2]
    

References

  • Jeschke, P. (2016).[2] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 17(8), 662-694.[2] Link[2]

  • Nauen, R., et al. (2015).[2] Flupyradifurone: a brief profile of a new butenolide insecticide. Pest Management Science, 71(6), 850-862.[2] Link[2]

  • PubChem. (2025).[1][2][3][5] Compound Summary: 2-Chloro-5-(1,1-difluoroethyl)pyridine.[1][2][6][7][8] National Library of Medicine.[1][2] Link

  • Bayer CropScience AG. (2010).[1][2] Patent WO2010051926: Process for preparing 2-chloro-5-(1,1-difluoroethyl)pyridine.[1][2] Link[2]

Technical Guide: Molecular Architecture & Utility of 2-Chloro-5-(1,1-difluoroethyl)pyridine

[1]

Executive Summary

2-Chloro-5-(1,1-difluoroethyl)pyridine (C₇H₆ClF₂N) represents a high-value fluorinated heterocyclic building block in modern medicinal chemistry and agrochemical synthesis.[1][2] Its structural significance lies in the 1,1-difluoroethyl moiety , a non-classical bioisostere for carbonyl (C=O) and ethyl groups. This motif offers a unique combination of metabolic stability, lipophilicity modulation, and reduced basicity of the pyridine nitrogen, making it a critical intermediate for optimizing drug-like properties (DMPK) in kinase inhibitors and GPCR ligands.

This guide provides a comprehensive technical analysis of its structural properties, validated synthetic protocols, and strategic applications in structure-activity relationship (SAR) studies.

Part 1: Structural Identity & Physicochemical Profile[3]

Molecular Specifications

The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 5-position with a 1,1-difluoroethyl group. The fluorine atoms at the benzylic position (relative to the heterocycle) significantly alter the electronic landscape of the ring compared to its non-fluorinated ethyl analog.

PropertySpecification
IUPAC Name 2-Chloro-5-(1,1-difluoroethyl)pyridine
Molecular Formula C₇H₆ClF₂N
Molecular Weight 177.58 g/mol
PubChem CID 88543264
Key Functional Groups 2-Chloropyridine (electrophile), gem-Difluoro (metabolic blocker)
Estimated LogP ~2.6 (Lipophilic)
H-Bond Acceptors 3 (N, F, F)
Rotatable Bonds 1 (C5–C(F2)CH3 bond)
Electronic & Conformational Analysis
  • The "Fluorine Effect": The gem-difluoro group exerts a strong electron-withdrawing inductive effect (-I).[1] This reduces the electron density of the pyridine ring, making the C2-position more susceptible to nucleophilic aromatic substitution (SₙAr) compared to 2-chloro-5-ethylpyridine.[1]

  • Basicity Modulation: The pKa of the pyridine nitrogen is lowered by the difluoroethyl group, reducing the likelihood of protonation at physiological pH. This is a crucial tactic in drug design to improve membrane permeability and reduce hERG channel affinity (often associated with basic amines).[1]

  • Conformation: The C–CF₂–CH₃ bond adopts a specific conformation to minimize steric repulsion with the pyridine ring protons, often placing the methyl group out of the aromatic plane, adding 3D character to the molecule.

Part 2: Synthetic Architecture

The synthesis of 2-Chloro-5-(1,1-difluoroethyl)pyridine typically proceeds via the deoxyfluorination of the corresponding ketone.[1] This transformation requires strict safety protocols due to the use of fluorinating agents.[1]

Primary Synthesis Route: Deoxyfluorination

Precursor: 1-(6-Chloropyridin-3-yl)ethan-1-one (2-Chloro-5-acetylpyridine).[1] Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1] Solvent: Anhydrous Dichloromethane (DCM).[1]

Protocol 1: DAST-Mediated Fluorination

Note: This reaction generates HF.[1] Perform in a fume hood with HF-compatible safety gear.

  • Preparation: Charge a flame-dried, nitrogen-purged reaction vessel (Teflon or plasticware preferred due to HF generation) with 2-Chloro-5-acetylpyridine (1.0 eq) and anhydrous DCM (0.2 M concentration).

  • Addition: Cool the solution to 0°C . Slowly add DAST (2.5 eq) dropwise via syringe.[1] Critical: Exothermic reaction; control addition rate to maintain temperature <5°C.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor via TLC or LC-MS (Target mass: 177.58 Da).[1]

  • Quenching (Hazardous): Cool the mixture back to 0°C. Very slowly quench by adding saturated aqueous NaHCO₃. Vigorous effervescence (CO₂) will occur.[1]

  • Workup: Extract with DCM (3x). Wash combined organics with water and brine.[1] Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Visualization of Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and forward synthesis.

SynthesisPathwayPrecursor2-Chloro-5-acetylpyridine(Ketone Precursor)IntermediateTetrahedral IntermediatePrecursor->IntermediateNucleophilic Attack(DCM, 0°C)ReagentDAST / Deoxo-Fluor(Fluorinating Agent)Reagent->IntermediateProduct2-Chloro-5-(1,1-difluoroethyl)pyridine(Target)Intermediate->ProductElimination of SOF2(RT, 16h)

Figure 1: Deoxyfluorination pathway converting the acetyl group to the 1,1-difluoroethyl moiety.[1]

Part 3: Reactivity & Functionalization

The 2-chloro position serves as a versatile "handle" for further elaboration.[1][3] The molecule is designed to be a "right-hand side" building block, where the difluoroethyl group remains intact while the pyridine ring is coupled to a core scaffold.

Cross-Coupling Capabilities

The electron-deficient nature of the pyridine ring (enhanced by the difluoroethyl group) facilitates oxidative addition of Palladium(0) species.

Reaction TypeReagentsOutcomeMechanism Note
Suzuki-Miyaura Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃Biaryl formationExcellent yield due to activated C-Cl bond.[1]
Buchwald-Hartwig Primary/Secondary Amine, Pd₂dba₃, XPhosC–N Bond formationUsed to attach amino-scaffolds.[1]
SₙAr Displacement Alkoxides/Amines, NaH or DIPEA, HeatEther/Amine formationFacile due to -I effect of Fluorine at C5.
Experimental Workflow: Suzuki Coupling Example

Objective: Coupling 2-Chloro-5-(1,1-difluoroethyl)pyridine with Phenylboronic acid.

  • Mix: Combine the chloropyridine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%). Degas with Nitrogen for 10 mins.

  • Heat: Heat to 90°C for 4 hours.

  • Isolate: The 1,1-difluoroethyl group remains stable under these basic, aqueous conditions.

Part 4: Medicinal Chemistry Applications[7][8][9][10][11]

Bioisosterism: The "Magic Difluoro" Effect

In drug discovery, replacing a carbonyl (C=O) or a methyl/ethyl group with a 1,1-difluoroethyl group is a strategic modification.

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond.[1] The gem-difluoro substitution blocks metabolic oxidation at the benzylic position (a common "soft spot" for CYP450 enzymes).[1]

  • Lipophilicity: The introduction of fluorine increases lipophilicity (LogP) without significantly increasing steric bulk, aiding in blood-brain barrier (BBB) penetration.[1]

  • Hydrogen Bonding: Unlike a carbonyl oxygen, the difluoro group is a poor hydrogen bond acceptor, which can be useful if the carbonyl was causing off-target binding or poor permeability.

Application Logic Diagram

MedChemLogicLeadLead Compound(Contains Labile Ethyl/Acetyl)IssueProblem:Rapid Metabolism (CYP450)High ClearanceLead->IssueStrategyStrategy:Bioisosteric Replacementwith 1,1-DifluoroethylIssue->StrategyResultOptimized Candidate:- Blocked Metabolic Site- Tuned Lipophilicity- Retained PotencyStrategy->Result

Figure 2: Strategic rationale for incorporating the 1,1-difluoroethyl motif in lead optimization.

References

  • Bioisosteres in Drug Design: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

  • Synthesis of Fluorinated Pyridines: Middleton, W. J. (1975).[1] New fluorinating reagents.[1][4][5][6] Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry (DAST Reagent Seminal Paper). [1]

  • PubChem Compound Summary: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 88543264, 2-chloro-5-(1,1-difluoroethyl)pyridine. [1]

  • Metabolic Stability of Gem-Difluoro Groups: Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Thermal stability of 2-Chloro-5-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-5-(1,1-difluoroethyl)pyridine is a halogenated heterocyclic compound with significant potential as a building block in the synthesis of novel agrochemicals and pharmaceuticals. As with any reactive intermediate, a thorough understanding of its thermal stability is paramount for ensuring safe handling, defining storage conditions, and designing robust synthetic processes. This technical guide provides a comprehensive framework for assessing the thermal stability of this specific molecule. In the absence of extensive publicly available experimental data for this compound, this document leverages information from structural analogs and outlines the critical analytical methodologies required for empirical determination. We present detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explain the causality behind experimental choices, and provide a logical workflow for data interpretation. This guide is intended for researchers, chemists, and process safety professionals who require a deep, practical understanding of how to characterize and manage the thermal properties of 2-Chloro-5-(1,1-difluoroethyl)pyridine.

Introduction: The Criticality of Thermal Stability

The utility of a chemical intermediate is intrinsically linked to its stability. For 2-Chloro-5-(1,1-difluoroethyl)pyridine, the presence of a chlorinated pyridine ring and a difluoroalkyl group creates a molecule with valuable synthetic handles, but also introduces potential thermal liabilities. Thermal stability is not an abstract parameter; it dictates:

  • Process Safety: Uncontrolled exothermic decomposition can lead to thermal runaway events, posing significant risks to personnel and equipment.

  • Storage and Shelf-Life: The maximum safe storage temperature and expected shelf-life are direct functions of the compound's decomposition kinetics.

  • Reaction Control: Knowledge of decomposition onset temperatures is crucial for setting maximum temperature limits for synthetic reactions, preventing yield loss and the formation of hazardous byproducts.

This guide provides the necessary theoretical grounding and practical methodologies to empirically determine these critical parameters.

Predicted Decomposition Profile and Structural Considerations

While specific thermal analysis data for 2-Chloro-5-(1,1-difluoroethyl)pyridine is not widely published, we can predict its likely thermal behavior by examining its constituent parts and structurally related molecules.

The molecule consists of a pyridine ring, a C-Cl bond, and a C-(CF2)-C moiety. Upon heating, the bonds with the lowest dissociation energy are expected to cleave first. Hazardous decomposition products are likely to arise from the fragmentation of the molecule. Based on the thermal decomposition of similar halogenated pyridines, one can anticipate the evolution of toxic and corrosive gases.[1][2]

Anticipated Hazardous Decomposition Products:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride (HCl) gas

  • Hydrogen fluoride (HF) gas

The presence of both chlorine and fluorine suggests that a mixture of acidic gases will be liberated, necessitating special considerations for materials of construction and scrubbing of off-gases in a large-scale setting.

cluster_main Predicted Thermal Decomposition Pathway cluster_products Decomposition Products parent 2-Chloro-5-(1,1-difluoroethyl)pyridine heat High Temperature (Δ) parent->heat HCl HCl heat->HCl Fragmentation HF HF heat->HF NOx NOx heat->NOx COx CO, CO₂ heat->COx

Caption: Predicted thermal decomposition pathway of the target compound.

Core Methodologies for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive thermal hazard assessment. The two primary techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide complementary information.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the cornerstone of thermal stability screening because it directly detects exothermic or endothermic events.

  • Causality: We use DSC first to identify the temperature at which decomposition begins (onset temperature of the exotherm). This value represents the "red line" for process and storage temperatures. It also reveals other thermal events like melting, which can be important for understanding the material's physical state.[4]

  • Self-Validation: A sharp, significant exotherm is a clear and unambiguous indicator of a decomposition event. The magnitude of the exotherm (enthalpy, in J/g) provides a quantitative measure of the energy released, which is critical for thermal runaway calculations.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[3]

  • Causality: TGA is used to determine when and how much mass is lost during decomposition. By correlating the mass loss steps with the thermal events observed in DSC, we can build a more complete picture of the decomposition process. For example, a mass loss step occurring at the same temperature as a DSC exotherm confirms that the event is a decomposition reaction.

  • Self-Validation: The percentage of mass lost should correspond to the expected fragmentation. A final residual mass can indicate the formation of non-volatile char.

Evolved Gas Analysis (EGA)

For a definitive identification of decomposition products, TGA can be coupled to a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR). This allows for real-time analysis of the gases evolved during each mass loss step, confirming or refuting the predictions made in Section 2.0.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to provide a robust and reliable assessment of thermal stability.

cluster_workflow Thermal Analysis Experimental Workflow A 1. Sample Preparation (Inert Atmosphere) B 2. DSC Screening (Determine Onset Exotherm) A->B C 3. TGA Analysis (Correlate Mass Loss) B->C D 4. Data Analysis & Interpretation (Establish Thermal Limits) C->D E 5. Optional: TGA-MS/FTIR (Identify Evolved Gases) D->E If Mechanistic Insight Needed

Caption: A logical workflow for comprehensive thermal stability analysis.
Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Preparation: Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.[4]

  • Sample Encapsulation: In a controlled environment (e.g., a glovebox with an inert atmosphere), accurately weigh 2-5 mg of 2-Chloro-5-(1,1-difluoroethyl)pyridine into a high-pressure stainless steel crucible.

    • Causality: High-pressure crucibles are essential. The decomposition is expected to generate gas; a standard aluminum pan could rupture, leading to sample loss, instrument contamination, and inaccurate data.

  • Hermetic Sealing: Hermetically seal the crucible.

  • Experimental Program:

    • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate is a standard screening rate that balances sensitivity and resolution.[5] The upper limit of 400 °C is chosen to ensure the full decomposition profile is captured, based on the typical stability of pyridine derivatives.

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative side reactions.

  • Data Analysis: Record the heat flow versus temperature. Identify the onset temperature of any significant exothermic event.

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Ensure the TGA is calibrated for mass and temperature (using the Curie point of a magnetic standard like nickel).

  • Sample Loading: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Causality: A slightly larger sample mass than DSC is often used to improve the accuracy of mass loss measurements. Ceramic or platinum pans are chosen for their high-temperature stability and inertness.

  • Experimental Program:

    • Place the sample pan in the TGA furnace.

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (purge rate of 50 mL/min).

  • Data Analysis: Record the mass, and the first derivative of the mass loss (DTG), as a function of temperature. Determine the onset temperature of mass loss and the temperatures of maximum mass loss rate from the DTG curve.

Data Interpretation & Hypothetical Results

The data from DSC and TGA must be analyzed in conjunction. The key parameters to extract are the onset temperatures for exotherms (from DSC) and mass loss (from TGA). The lower of these two temperatures should be considered the maximum safe operating temperature for short-term excursions.

Table 1: Hypothetical Thermal Analysis Data Summary

ParameterMethodValue (Hypothetical)Interpretation
Melting Point (Tm)DSC45 - 50 °CCompound is a solid at room temperature.
Onset of Decomposition (Tonset)DSC185 °CStart of significant exothermic energy release.
Peak of Decomposition (Tpeak)DSC210 °CTemperature of maximum rate of heat release.
Decomposition Enthalpy (ΔHd)DSC-450 J/gHigh energy release; indicates a significant thermal hazard.
Onset of Mass LossTGA188 °CCorrelates well with DSC onset, confirming decomposition.
Mass Loss (Step 1)TGA35% @ 188-250°CCorresponds to the loss of specific molecular fragments.
Mass Loss (Step 2)TGA40% @ 250-380°CFurther fragmentation of the molecule.

Note: The values in this table are illustrative examples of how data would be presented and should not be considered actual experimental results for 2-Chloro-5-(1,1-difluoroethyl)pyridine.

Safety, Handling, and Storage Recommendations

Based on the predicted thermal behavior and data from analogous compounds, the following precautions are essential:

  • Conditions to Avoid: Strictly avoid exposure to high temperatures, open flames, sparks, and static discharge.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases, which could catalyze decomposition.[2][6]

  • Safe Storage: Store in a cool, dry, and well-ventilated place.[1] The container must be kept tightly sealed to prevent exposure to moisture or other contaminants. Based on the hypothetical data, long-term storage temperatures should not exceed 30-40°C to provide an adequate safety margin below the decomposition onset.

  • Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7][8] Work should be conducted in a well-ventilated fume hood.

Conclusion

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet. Retrieved from [Link]

  • Wlodek, M., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules, 29(2), 299. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,1-Difluoroethyl Moiety in Pyridine Scaffolds

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly improve the efficacy and pharmacokinetic profile of bioactive compounds. Among the various fluorinated functional groups, the 1,1-difluoroethyl group has garnered considerable interest. Its ability to serve as a bioisostere for other functional groups and its impact on molecular conformation make it a valuable addition to the medicinal chemist's toolbox.

This technical guide provides a comprehensive overview of proposed synthetic strategies for 2-Chloro-5-(1,1-difluoroethyl)pyridine, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of direct literature on the synthesis of this specific molecule, this guide will focus on plausible and scientifically grounded synthetic routes, drawing upon established organic chemistry principles and analogous transformations reported in the literature. The methodologies presented herein are intended to provide a strong foundation for the successful laboratory synthesis of this and related compounds.

Synthetic Strategy 1: Late-Stage Difluoroethylation via a Key Acetylpyridine Intermediate

This approach focuses on the initial synthesis of a versatile intermediate, 2-chloro-5-acetylpyridine, followed by the conversion of the acetyl group into the target 1,1-difluoroethyl moiety. This strategy allows for the potential synthesis of various analogues by modifying the final fluorination step.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-acetylpyridine

The synthesis of 2-chloro-5-acetylpyridine can be achieved through several established methods. One of the most common approaches involves the Friedel-Crafts acylation of 2-chloropyridine. However, the direct acylation of pyridine derivatives can be challenging due to the deactivation of the ring by the nitrogen atom. A more reliable method involves the use of a pre-functionalized precursor, such as a Grignard reagent or an organolithium species derived from a halogenated pyridine.

A plausible and effective route commences with 2-chloro-5-bromopyridine, which can be converted to the corresponding Grignard reagent, followed by reaction with a suitable acetylating agent.

Experimental Protocol: Synthesis of 2-Chloro-5-acetylpyridine

  • Formation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 2-chloro-5-bromopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 2-chloro-5-bromopyridine solution to the magnesium turnings and gently heat to initiate the reaction.

    • Once the reaction has started (as evidenced by a color change and gentle refluxing), add the remaining 2-chloro-5-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Acylation Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of N,N-dimethylacetamide (DMA) (1.5 equivalents) in anhydrous THF.

    • Add the DMA solution dropwise to the cooled Grignard reagent solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-chloro-5-acetylpyridine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the Grignard reagent with oxygen.

  • Activation of Magnesium: Iodine is used to etch the surface of the magnesium turnings, removing the passivating oxide layer and facilitating the initiation of the Grignard reaction.

  • Choice of Acetylating Agent: N,N-dimethylacetamide is a mild and effective acetylating agent for Grignard reagents.

  • Quenching: The use of a saturated ammonium chloride solution is a standard method for quenching Grignard reactions, as it protonates the intermediate alkoxide without causing significant side reactions.

Diagram of the Synthesis of 2-Chloro-5-acetylpyridine:

G cluster_0 Synthesis of 2-Chloro-5-acetylpyridine 2-Chloro-5-bromopyridine 2-Chloro-5-bromopyridine Grignard Reagent Grignard Reagent 2-Chloro-5-bromopyridine->Grignard Reagent Mg, THF 2-Chloro-5-acetylpyridine 2-Chloro-5-acetylpyridine Grignard Reagent->2-Chloro-5-acetylpyridine 1. N,N-dimethylacetamide 2. H3O+ workup

Caption: Synthetic route to 2-chloro-5-acetylpyridine.

Part 2: Conversion of the Acetyl Group to the 1,1-Difluoroethyl Group

The transformation of a carbonyl group into a geminal difluoride is a key step in the synthesis of many fluorinated compounds. Deoxofluorinating reagents are commonly employed for this purpose. Diethylaminosulfur trifluoride (DAST) and its more stable analogues, such as Deoxo-Fluor®, are effective reagents for this transformation.

Experimental Protocol: Deoxofluorination of 2-Chloro-5-acetylpyridine

  • Reaction Setup:

    • To a dry, plastic (e.g., PFA or FEP) or siliconized glass flask equipped with a magnetic stirrer and under an inert atmosphere, add a solution of 2-chloro-5-acetylpyridine (1.0 equivalent) in an anhydrous chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Deoxofluorinating Reagent:

    • Slowly add diethylaminosulfur trifluoride (DAST) (1.5 - 2.0 equivalents) to the cooled solution via a syringe. Caution: DAST is toxic and moisture-sensitive and should be handled in a well-ventilated fume hood.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate. Caution: The quenching process can be exothermic and may release HF gas.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-Chloro-5-(1,1-difluoroethyl)pyridine.

Causality Behind Experimental Choices:

  • Choice of Reagent: DAST is a widely used reagent for the deoxofluorination of ketones. It is important to use a slight excess to ensure complete conversion.

  • Solvent: Chlorinated solvents are typically used as they are inert to the reaction conditions.

  • Low Temperature: The reaction is initiated at low temperature to control the exothermicity and minimize side reactions.

  • Plastic or Siliconized Glassware: DAST can react with glass to produce silicon tetrafluoride and hydrogen fluoride. Using plastic or siliconized glassware is recommended to prevent this.

  • Aqueous Bicarbonate Quench: The use of a basic aqueous solution neutralizes any remaining DAST and acidic byproducts.

Diagram of the Deoxofluorination Reaction:

G cluster_1 Deoxofluorination 2-Chloro-5-acetylpyridine 2-Chloro-5-acetylpyridine 2-Chloro-5-(1,1-difluoroethyl)pyridine 2-Chloro-5-(1,1-difluoroethyl)pyridine 2-Chloro-5-acetylpyridine->2-Chloro-5-(1,1-difluoroethyl)pyridine DAST, CH2Cl2

Caption: Conversion of the acetyl group to the 1,1-difluoroethyl group.

Synthetic Strategy 2: Pyridine Ring Formation with a Pre-installed 1,1-Difluoroethyl Group

An alternative strategy involves the construction of the pyridine ring using a precursor that already contains the 1,1-difluoroethyl moiety. The Bohlmann-Rahtz pyridine synthesis is a powerful method for the formation of substituted pyridines from an enamine and an α,β-unsaturated ketone.

This proposed route would involve the synthesis of a 1,1-difluoroethyl-containing enamine and its subsequent reaction with a suitable α,β-unsaturated carbonyl compound.

Part 1: Synthesis of a 1,1-Difluoroethyl-containing Enamine

A key precursor for this route is an enamine bearing the 1,1-difluoroethyl group. This can be prepared from a corresponding ketone. For instance, 3,3-difluoro-2-pentanone can be reacted with a secondary amine, such as morpholine, to form the desired enamine.

Experimental Protocol: Synthesis of 4-(3,3-Difluoropent-1-en-2-yl)morpholine

  • Reaction Setup:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,3-difluoro-2-pentanone (1.0 equivalent), morpholine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the reaction mixture to reflux and collect the water that is formed in the Dean-Stark trap.

    • Continue heating until no more water is collected.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

    • The crude enamine can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Part 2: Bohlmann-Rahtz Pyridine Synthesis

The synthesized enamine can then be reacted with a suitable α,β-unsaturated carbonyl compound, such as an ethoxymethylene- or dimethylaminomethylene-β-ketoester, to construct the pyridine ring. The final step would involve chlorination at the 2-position.

Experimental Protocol: Proposed Bohlmann-Rahtz Synthesis

  • Cyclocondensation:

    • In a suitable solvent such as ethanol or acetic acid, react the enamine, 4-(3,3-difluoropent-1-en-2-yl)morpholine (1.0 equivalent), with an appropriate Michael acceptor, such as ethyl 2-formyl-3-oxobutanoate (1.0 equivalent).

    • Heat the reaction mixture to reflux for several hours.

  • Aromatization and Chlorination:

    • The intermediate dihydropyridine can be aromatized by treatment with an oxidizing agent or by heating.

    • The resulting 2-hydroxypyridine derivative can then be chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final product.

Causality Behind Experimental Choices:

  • Dean-Stark Apparatus: This is used to remove water from the reaction mixture, driving the equilibrium towards the formation of the enamine.

  • Acid Catalyst: p-Toluenesulfonic acid is a common acid catalyst for enamine formation.

  • Bohlmann-Rahtz Reaction: This is a classic and versatile method for the synthesis of substituted pyridines. The choice of the Michael acceptor will determine the substitution pattern on the final pyridine ring.

  • Chlorination: Phosphorus oxychloride is a standard and effective reagent for the conversion of 2-hydroxypyridines to 2-chloropyridines.

Diagram of the Proposed Bohlmann-Rahtz Synthesis:

G cluster_2 Proposed Bohlmann-Rahtz Synthesis 3,3-Difluoro-2-pentanone 3,3-Difluoro-2-pentanone Enamine Enamine 3,3-Difluoro-2-pentanone->Enamine Morpholine, p-TsOH Dihydropyridine Intermediate Dihydropyridine Intermediate Enamine->Dihydropyridine Intermediate Michael Acceptor 2-Hydroxy-5-(1,1-difluoroethyl)pyridine 2-Hydroxy-5-(1,1-difluoroethyl)pyridine Dihydropyridine Intermediate->2-Hydroxy-5-(1,1-difluoroethyl)pyridine [O] 2-Chloro-5-(1,1-difluoroethyl)pyridine 2-Chloro-5-(1,1-difluoroethyl)pyridine 2-Hydroxy-5-(1,1-difluoroethyl)pyridine->2-Chloro-5-(1,1-difluoroethyl)pyridine POCl3

Caption: Proposed Bohlmann-Rahtz route to the target compound.

Comparative Summary of Synthetic Strategies

Strategy Key Features Advantages Potential Challenges
1: Late-Stage Difluoroethylation Synthesis of a key acetyl intermediate followed by deoxofluorination.More convergent, potentially higher overall yield, allows for late-stage diversification.Handling of hazardous deoxofluorinating reagents, potential for side reactions during fluorination.
2: Pyridine Ring Formation Construction of the pyridine ring with a pre-installed difluoroethyl group.Avoids the use of specialized fluorinating reagents in the final steps.Potentially longer synthetic sequence, availability and synthesis of the difluoroethyl-containing precursors.

Conclusion and Future Outlook

The synthesis of 2-Chloro-5-(1,1-difluoroethyl)pyridine, while not explicitly detailed in the current literature, is achievable through well-established synthetic methodologies. The two primary strategies outlined in this guide, late-stage difluoroethylation and pyridine ring formation with a fluorinated precursor, offer viable and robust pathways to this and related compounds. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific expertise and resources of the research team.

The continued development of novel fluorination methods and pyridine ring syntheses will undoubtedly lead to even more efficient and versatile approaches for the preparation of this and other valuable fluorinated heterocyclic compounds. The insights and protocols provided in this guide are intended to empower researchers to confidently undertake the synthesis of these important molecules, thereby accelerating the discovery of new and improved pharmaceuticals and agrochemicals.

References

As this guide presents proposed synthetic routes based on analogous transformations, the references provided will support the individual reaction types discussed.

  • Grignard Reagent Formation and Reaction

    • Title: Organomagnesium Compounds in Process Chemistry: A Review of Their Synthesis and Use
    • Source: Organic Process Research & Development
    • URL: [Link]

  • Deoxofluorination of Ketones

    • Title: Diethylaminosulfur Trifluoride (DAST)
    • Source: Chemical Reviews
    • URL: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis

    • Title: The Bohlmann-Rahtz Pyridine Synthesis
    • Source: Comprehensive Organic Name Reactions and Reagents
    • URL: [Link]

  • Chlorination of Hydroxypyridines: Title: Recent Advances in the Synthesis of 2-Chloropyridines Source: Synthesis

An In-depth Technical Guide to 2-Chloro-5-(1,1-difluoroethyl)pyridine: A Strategic Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern medicinal and agricultural chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing biological activity, metabolic stability, and pharmacokinetic profiles.[1][2] Fluorine-containing substituents can profoundly alter a molecule's properties, including lipophilicity, pKa, and conformation.[3] Among the diverse array of fluorinated motifs, the 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a particularly valuable substituent. It serves as a bioisosteric mimic for groups like methoxy, offering similar steric properties while imparting distinct electronic effects and enhanced metabolic stability.[4]

This guide focuses on 2-Chloro-5-(1,1-difluoroethyl)pyridine (CAS No. 1353777-55-5), a heterocyclic building block that synergistically combines the advantageous properties of the 1,1-difluoroethyl group with the versatile reactivity of a chloropyridine core.[5] The chlorine atom at the 2-position provides a reliable handle for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, while the pyridine ring itself is a prevalent scaffold in numerous bioactive compounds.[6][7][8] This unique combination makes it an invaluable intermediate for accessing novel and complex molecular architectures in drug discovery and agrochemical development.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of a building block is critical for its effective application in synthesis.

PropertyValueSource
CAS Number 1353777-55-5[5]
Molecular Formula C₇H₆ClF₂N[5][9]
Molecular Weight 177.58 g/mol [5]
Monoisotopic Mass 177.01569 Da[9]
Predicted XlogP 2.6[9]
SMILES CC(F)(F)c1ccc(Cl)nc1[9]
InChIKey MIPDOKCSQCJWNE-UHFFFAOYSA-N[9]

Synthesis of the Building Block

The synthesis of 2-Chloro-5-(1,1-difluoroethyl)pyridine typically involves the construction of the substituted pyridine ring followed by the introduction of the chloro and difluoroethyl functionalities. While multiple proprietary routes exist, a common conceptual pathway involves the modification of a pre-existing pyridine derivative. A plausible general strategy begins with a suitable pyridine precursor, such as a 5-acetylpyridine derivative, which is then subjected to fluorination and chlorination steps.

The diagram below illustrates a conceptual synthetic workflow. The key transformation is the deoxyfluorination of a ketone precursor, a common method for installing gem-difluoro groups.

G cluster_synthesis Conceptual Synthesis Workflow Start 5-Acetyl-2-hydroxypyridine (Precursor) Step1 Deoxyfluorination (e.g., DAST, Deoxo-Fluor®) Start->Step1 Introduce gem-difluoro group Intermediate 5-(1,1-Difluoroethyl)-2-hydroxypyridine Step1->Intermediate Step2 Chlorination (e.g., POCl₃, PCl₅) Intermediate->Step2 Replace hydroxyl with chloro Product 2-Chloro-5-(1,1-difluoroethyl)pyridine Step2->Product

Caption: Conceptual workflow for the synthesis of the target building block.

Causality Behind Experimental Choices:

  • Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) are effective for converting ketones to gem-difluorides. This step is crucial for installing the metabolically robust difluoroethyl moiety early in the synthesis.

  • Chlorination: The conversion of a 2-hydroxypyridine (or its tautomeric pyridone form) to a 2-chloropyridine is a standard and high-yielding transformation.[10] Reagents like phosphorus oxychloride (POCl₃) are commonly used as they are effective and readily available.[10] This step activates the 2-position for subsequent cross-coupling reactions.

Chemical Reactivity and Key Transformations

The synthetic utility of 2-Chloro-5-(1,1-difluoroethyl)pyridine stems from the reactivity of the C2-chloro substituent. This position is activated towards both nucleophilic aromatic substitution (SNAr) and, more significantly, a wide range of palladium-catalyzed cross-coupling reactions.

G cluster_reactivity Key Downstream Reactions BuildingBlock 2-Chloro-5-(1,1-difluoroethyl)pyridine Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) BuildingBlock->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) BuildingBlock->Buchwald Sonogashira Sonogashira Coupling (Alkynes, Pd/Cu catalyst) BuildingBlock->Sonogashira SNAr SNAr (Nu⁻, e.g., RO⁻, RS⁻) BuildingBlock->SNAr Product_Aryl 2-Aryl-5-(1,1-difluoroethyl)pyridine Suzuki->Product_Aryl C-C bond formation Product_Amino 2-Amino-5-(1,1-difluoroethyl)pyridine Buchwald->Product_Amino C-N bond formation Product_Alkynyl 2-Alkynyl-5-(1,1-difluoroethyl)pyridine Sonogashira->Product_Alkynyl C-C bond formation Product_Subst 2-Substituted-5-(1,1-difluoroethyl)pyridine SNAr->Product_Subst C-Nu bond formation

Caption: Common coupling reactions utilizing the C2-chloro position.

Expert Insights on Reactivity:

  • Palladium-Catalyzed Cross-Coupling: This is the most powerful application of this building block. The electron-deficient nature of the pyridine ring facilitates the oxidative addition step in the catalytic cycle. Suzuki-Miyaura coupling is particularly effective for introducing aryl or heteroaryl groups, while Buchwald-Hartwig amination allows for the construction of C-N bonds, which are critical in many pharmaceuticals.[6]

  • Positional Selectivity: The chlorine at the C2 position is generally more reactive than a chlorine at the C3 or C4 position in palladium-catalyzed reactions, allowing for predictable and selective functionalization.

  • Influence of the -CF₂CH₃ Group: This group is strongly electron-withdrawing, which further activates the C2 position towards nucleophilic attack, making SNAr reactions with strong nucleophiles (like alkoxides or thiolates) feasible under appropriate conditions.

The Role of the 1,1-Difluoroethyl Group in Bioactive Molecules

The strategic inclusion of the -CF₂CH₃ group is a deliberate choice to modulate key drug-like properties.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11][12][13] Replacing metabolically labile groups, such as methoxy (-OCH₃) or ethyl (-CH₂CH₃) groups, with -CF₂CH₃ can block common metabolic pathways (e.g., O-dealkylation or benzylic oxidation), thereby increasing the compound's half-life and bioavailability.[14][15]

  • Lipophilicity and Permeability: The -CF₂CH₃ group increases lipophilicity (logP) compared to a hydroxyl or amine group, which can enhance membrane permeability.[3] Its lipophilicity is comparable to that of an ethyl or isopropyl group, allowing for fine-tuning of a molecule's solubility and permeability profile.

  • Receptor Binding: The -CF₂CH₃ group acts as a bioisostere of a methoxy group.[4] It can mimic the steric profile of -OCH₃ while offering a different electronic signature. The C-F bonds can participate in favorable dipole-dipole or hydrogen bonding interactions with protein targets, potentially enhancing binding affinity.[3]

Applications in Agrochemical and Pharmaceutical Development

2-Chloro-5-(1,1-difluoroethyl)pyridine is a key intermediate for active ingredients where metabolic stability and specific steric/electronic properties are desired. Pyridine-containing compounds are crucial as agrochemicals, including fungicides, insecticides, and herbicides.[8] For instance, the related intermediate 2-chloro-5-chloromethylpyridine is fundamental to the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid.[16][17] By analogy, 2-Chloro-5-(1,1-difluoroethyl)pyridine serves as a scaffold for next-generation pesticides where the difluoroethyl group is introduced to overcome metabolic resistance or improve the intrinsic potency of the final product.

The trifluoromethylpyridine scaffold, a close relative, is a key component in numerous commercial fungicides and herbicides. The unique electronic properties conferred by fluorinated alkyl groups significantly influence biological activity.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating method for the C-C bond formation, a critical step in elaborating the building block into a more complex scaffold.

Objective: To synthesize 2-(4-methoxyphenyl)-5-(1,1-difluoroethyl)pyridine.

Materials:

  • 2-Chloro-5-(1,1-difluoroethyl)pyridine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 2-Chloro-5-(1,1-difluoroethyl)pyridine, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume). The use of a degassed solvent system is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle forward at an efficient rate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine. This workup removes inorganic salts and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion

2-Chloro-5-(1,1-difluoroethyl)pyridine is more than a simple intermediate; it is a strategic building block that provides a direct route to molecules with enhanced metabolic stability and tailored physicochemical properties. Its well-defined reactivity at the C2-chloro position allows for reliable and versatile incorporation into complex scaffolds via robust cross-coupling chemistry. For researchers in the pharmaceutical and agrochemical sectors, mastering the use of this building block opens a direct pathway to novel, high-performance active ingredients, accelerating the development of next-generation therapies and crop protection agents.

References

  • Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information. [Link]

  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Synfacts. [Link]

  • 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. Royal Society of Chemistry. [Link]

  • 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801. National Center for Biotechnology Information. [Link]

  • 2-chloro-5-(1,1-difluoroethyl)pyridine. PubChemLite. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • 2-chloro-5-ethyl pyridine preparation method.
  • Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. National Center for Biotechnology Information. [Link]

  • Understanding the Application of 2,5-Dichloropyridine in Pharmaceutical Synthesis. Oreate. [Link]

  • 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479. National Center for Biotechnology Information. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • 2-Chloro-5-(1,1-difluoroethyl)pyridine. Oakwood Chemical. [Link]

  • Process for preparing 2-chloro-5-chloromethylpyridine.
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

  • Process for producing 2-chloro-5-trichloromethylpyridine. European Patent Office. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing S.L. [Link]

  • The Multifaceted Role of Pyridine in Chemistry and Industry. Oreate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Method for preparing 2-chloro-5-substituted pyridine.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. National Center for Biotechnology Information. [Link]

  • 2-Chloro-5-pyridine for Pesticides Market Size 2026-2032. 360iResearch. [Link]

  • 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. [Link]

  • Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. National Center for Biotechnology Information. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • 5-chloro-2-(1,1-difluoroethyl)pyridine. PubChemLite. [Link]

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Technical Deep Dive: Metabolic Stability Potential of 2-Chloro-5-(1,1-difluoroethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the metabolic stability profile of 2-Chloro-5-(1,1-difluoroethyl)pyridine , a strategic scaffold in modern medicinal and agrochemical chemistry.[1] The core value of this moiety lies in its ability to act as a metabolic block .[1] By replacing the metabolically labile benzylic hydrogens of a 5-ethylpyridine group with fluorine atoms, researchers can drastically extend the half-life (


) of the parent molecule while maintaining favorable lipophilicity and steric parameters.[1]

This guide details the physicochemical mechanisms driving this stability, provides comparative metabolic pathways, and outlines validated experimental protocols for assessing intrinsic clearance (


) in liver microsomes.[1]

Part 1: The Fluorine Effect on Physicochemical Properties[1][2]

The transition from a 5-ethyl group to a 5-(1,1-difluoroethyl) group is not merely a steric substitution; it is a profound electronic modification.[1]

The "Metabolic Switch" Mechanism

In non-fluorinated pyridine derivatives (e.g., 2-chloro-5-ethylpyridine), the carbon atom attached to the pyridine ring (the benzylic position) is a "metabolic soft spot."[1] Cytochrome P450 (CYP450) enzymes preferentially target this position for hydroxylation due to the stabilization of the radical intermediate by the aromatic ring.[1]

The Fluorine Blockade:

  • Bond Dissociation Energy (BDE): The C-F bond is significantly stronger (~116 kcal/mol) than the benzylic C-H bond (~85-90 kcal/mol).[1] This thermodynamic barrier effectively renders the C5 position inert to CYP450-mediated hydrogen atom abstraction.[1]

  • Electronic Deactivation: The strong electron-withdrawing nature of the gem-difluoro group lowers the electron density of the pyridine ring.[1] This reduces the basicity of the pyridine nitrogen (

    
     modulation), potentially decreasing non-specific binding and altering the affinity for the heme iron in CYP enzymes.[1]
    
Lipophilicity and Permeability

Contrary to the intuition that polarity increases solubility, the 1,1-difluoroethyl group is lipophilic.[1]

  • LogP Impact: The

    
     group typically increases 
    
    
    
    compared to a carbonyl or hydroxyl group, but maintains a similar volume to an isopropyl or ethyl group.[1]
  • Conformation: The "gauche effect" induced by the fluorines can lock the side chain into specific conformations, potentially improving binding selectivity to the target protein while preventing the "induced fit" required for metabolic degradation.[1]

Part 2: Metabolic Pathways & Visualization[1]

The following diagram contrasts the metabolic fate of the non-fluorinated analog versus the 2-chloro-5-(1,1-difluoroethyl)pyridine scaffold.

Diagram 1: Comparative Metabolic Fate

MetabolicPathways cluster_0 Non-Fluorinated Analog (Lability) cluster_1 1,1-Difluoroethyl Scaffold (Stability) EthylPyridine 2-Chloro-5-ethylpyridine CYP_A CYP450 (3A4/2D6) EthylPyridine->CYP_A H-abstraction Radical Benzylic Radical Intermediate CYP_A->Radical Hydroxy 1-(6-chloropyridin-3-yl)ethanol (Hydroxylated Metabolite) Radical->Hydroxy OH Rebound Cleavage Ring Cleavage / Conjugation Hydroxy->Cleavage Phase II DifluoroPyridine 2-Chloro-5-(1,1-difluoroethyl)pyridine CYP_B CYP450 DifluoroPyridine->CYP_B C-F Bond Resists Abstraction Stable No Reaction (Metabolically Stable) CYP_B->Stable High Clearance Resistance

Caption: Figure 1.[1] The 1,1-difluoroethyl moiety blocks the benzylic hydroxylation pathway common to alkyl-pyridines.[1]

Part 3: Experimental Protocols

To validate the stability potential of this scaffold, a rigorous Microsomal Stability Assay is required.[1] This protocol is designed to calculate the Intrinsic Clearance (


) and Half-life (

).[1]
Protocol: Liver Microsome Stability Assay (HLM/RLM)

Objective: Determine the metabolic stability of 2-Chloro-5-(1,1-difluoroethyl)pyridine in Human (HLM) or Rat (RLM) liver microsomes.

Reagents:

  • Test Compound: 2-Chloro-5-(1,1-difluoroethyl)pyridine (10 mM DMSO stock).[1]

  • Liver Microsomes: Pooled HLM/RLM (20 mg/mL protein concentration).[1]

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Workflow:

  • Preparation:

    • Dilute Test Compound to 1 µM in Phosphate Buffer (0.1% DMSO final).

    • Prepare Microsome solution at 0.625 mg/mL in Phosphate Buffer.[1]

  • Pre-Incubation:

    • Mix 40 µL of Test Compound solution with 40 µL of Microsome solution in a 96-well plate.

    • Incubate at 37°C for 10 minutes (shaking).

  • Reaction Initiation:

    • Add 20 µL of pre-warmed NADPH Regenerating System to initiate the reaction (Final protein conc: 0.5 mg/mL).[1]

    • Control Well: Add Buffer instead of NADPH (to check for non-NADPH dependent degradation).[1]

  • Sampling (Time Course):

    • At time points

      
       min, remove aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into tubes containing cold Acetonitrile + Internal Standard.

    • Vortex for 10 minutes; Centrifuge at 4000 rpm for 20 minutes (4°C).

  • Analysis:

    • Inject supernatant into LC-MS/MS (MRM mode monitoring parent ion).[1]

Diagram 2: Experimental Workflow

AssayWorkflow cluster_sampling 4. Time-Point Sampling Prep 1. Prepare Master Mix (Buffer + Microsomes + Compound) Warm 2. Pre-incubation (37°C, 10 min) Prep->Warm Start 3. Initiate Reaction (Add NADPH) Warm->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T60 T=60 min Start->T60 Quench 5. Quench & Precipitate (Cold ACN + Internal Std) T0->Quench T15->Quench T60->Quench Analyze 6. LC-MS/MS Analysis (Calculate % Remaining) Quench->Analyze

Caption: Figure 2. Standardized workflow for assessing intrinsic clearance in liver microsomes.

Part 4: Data Analysis & Interpretation[1]

When analyzing the LC-MS/MS data, you will plot the natural log (ln) of the "Percent Remaining" vs. time.[1]

Calculations:

  • Slope (

    
    ):  Derived from the linear regression of 
    
    
    
    vs. Time.[1]
  • Half-life (

    
    ): 
    
    
    
    
    [1]
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    [1]

Expected Results Table:

CompoundStructure Feature

(Human Microsomes)

Metabolic Liability
Reference 2-Chloro-5-ethylpyridine< 20 minHighBenzylic Hydroxylation
Target 2-Chloro-5-(1,1-difluoroethyl)pyridine > 120 min Low Blocked
Control Verapamil~ 15 minHighSystem Validation

Interpretation: If the Target compound shows


 remaining after 60 minutes, investigate alternative metabolic pathways such as N-oxidation on the pyridine ring (though the Cl and 

groups usually suppress this) or nucleophilic displacement of the Chlorine if glutathione is present.[1]

References

  • Jeschke, P. (2016).[1] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[1] ChemBioChem. [1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

  • Nauen, R., et al. (2015).[1] Flupyradifurone: a brief profile of a new butenolide insecticide. Pest Management Science.

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Metabolic Stability). [1]

Sources

Methodological & Application

Application Note: Precision Synthesis of Sulfoximine Insecticides using 2-Chloro-5-(1,1-difluoroethyl)pyridine

[1]

Abstract

This application note details the synthetic utility of 2-Chloro-5-(1,1-difluoroethyl)pyridine (CAS 1000508-34-4) as a strategic building block in the development of next-generation neonicotinoid and sulfoximine insecticides. Unlike traditional trifluoromethyl (



12

Sulfoxaflor12

Molecular Profile & Strategic Value[1][2]

The shift from chloronicotinyls (e.g., imidacloprid) to sulfoximines (e.g., sulfoxaflor) represents a pivotal evolution in managing resistant sap-feeding pests.[1][2] The 2-Chloro-5-(1,1-difluoroethyl)pyridine scaffold is central to this evolution for three reasons:

  • Bioisosterism: The

    
     group mimics the electron-withdrawing nature of 
    
    
    but introduces a steric "kink" and slightly reduced lipophilicity, often improving water solubility and systemic transport in xylem.[1][2]
  • Reactivity: The electron-deficient pyridine ring, activated by the 5-position fluoroalkyl group, renders the 2-chloro position highly susceptible to nucleophilic attack, facilitating clean

    
     transformations.[1][2]
    
  • Metabolic Stability: The gem-difluoro motif resists oxidative metabolism (P450) better than non-fluorinated alkyls, extending residual activity in field applications.[1][2]

Key Physical Properties
PropertyValueRelevance
Molecular Weight 177.58 g/mol Low MW allows for fragment-based drug design.[1][2]
Boiling Point ~190°C (Predicted)Volatility requires controlled handling during workup.[1][2]
LogP ~2.6Optimal for membrane penetration in insects.[1][2]
Reactive Handle 2-Cl (C-Cl bond)Site for

, Suzuki-Miyaura, or Buchwald-Hartwig coupling.[1][2]

Synthetic Pathways[2][3][4][5][6][7][8][9]

The following diagram illustrates the two primary workflows for utilizing this intermediate: Pathway A (Direct Nucleophilic Substitution) and Pathway B (Metal-Catalyzed Coupling).[1][2]

SyntheticPathwaysStartStarting Material2-Chloro-5-(1,1-difluoroethyl)pyridinePathAPathway A: SnAr Substitution(Base-Mediated)Start->PathA+ Nucleophile (H-Nu)+ Base (K2CO3/NaH)PathBPathway B: Pd-Catalyzed Coupling(Suzuki/Stille)Start->PathB+ Boronic Acid+ Pd CatalystInterATetrahedral Intermediate(Meisenheimer Complex)PathA->InterAAdditionProdATarget A: Sulfoximine/Amine(nAChR Agonist)InterA->ProdAElimination (-HCl)CatCyclePd(0)/Pd(II) Catalytic CyclePathB->CatCycleOxidative AdditionProdBTarget B: Biaryl Scaffold(Broad Spectrum)CatCycle->ProdBReductive Elimination

Figure 1: Divergent synthetic pathways for 2-Chloro-5-(1,1-difluoroethyl)pyridine. Pathway A is preferred for sulfoximine synthesis.

Detailed Protocol: Synthesis of a Sulfoxaflor Analog

This protocol describes the coupling of 2-Chloro-5-(1,1-difluoroethyl)pyridine with a sulfoximine moiety.[1][2] This reaction mimics the industrial route for Sulfoxaflor but utilizes the difluoroethyl variant to generate a novel analog for resistance testing.

Reaction Scheme
12
Materials & Reagents
  • Substrate: 2-Chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv, 10 mmol, 1.77 g)

  • Nucleophile: S-methyl-S-phenylsulfoximine (1.1 equiv) (Model nucleophile)[1][2]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)[1][2]
    
  • Catalyst (Optional):

    
     / Xantphos (if 
    
    
    is sluggish)[1][2]
  • Solvent: Anhydrous 1,4-Dioxane or Acetonitrile (MeCN)[1][2]

  • Inert Gas: Nitrogen or Argon[2]

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 5 minutes.

  • Charging: Add the sulfoximine (1.1 equiv) and

    
     (2.0 equiv) to the flask.
    
    • Expert Tip: If using NaH, add it slowly at 0°C to the sulfoximine in DMF/THF first to pre-form the anion, then add the pyridine.[2] This promotes a faster reaction at lower temperatures.[2]

  • Solvent Addition: Add anhydrous 1,4-Dioxane (20 mL, 0.5 M concentration).

  • Substrate Addition: Introduce 2-Chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv) via syringe.

  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical if using Pd-catalysis, beneficial for base-mediated to prevent oxidation byproducts).

Phase 2: Execution
  • Heating: Heat the reaction mixture to 90–100°C in an oil bath.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS every 2 hours.

    • Endpoint: Disappearance of the pyridine starting material (UV 254 nm).[1][2] Typical reaction time is 6–12 hours.[2]

Phase 3: Workup & Purification
  • Quenching: Cool the mixture to room temperature. Filter through a pad of Celite to remove inorganic salts (

    
    ).[1][2] Wash the pad with EtOAc.[2]
    
  • Extraction: Concentrate the filtrate. Redissolve in EtOAc (50 mL) and wash with water (

    
    ) and brine (
    
    
    ).
  • Drying: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
  • Chromatography: Purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       60% EtOAc in Hexanes.[1][2] The product is typically more polar than the starting chloride.
      

Analytical Validation

Successful synthesis must be validated using the following parameters. The gem-difluoro group provides a distinct NMR signature.

TechniqueParameterExpected Observation
1H NMR (400 MHz,

)

1.9–2.0 ppm
Triplet (t) (

) corresponding to the

methyl group.[1][2]
19F NMR

-85 to -95 ppm
Quartet (q) corresponding to the

group.[1][2] Absence of this signal indicates defluorination.[2]
LC-MS (ESI+)

Mass shift corresponding to loss of Cl (-35.[1][2]5) and gain of nucleophile.[2]
HPLC Purity

required for biological assay.[1][2]

Troubleshooting & Optimization

Common issues in fluorinated pyridine chemistry and their solutions:

IssueRoot CauseCorrective Action
Low Conversion Deactivation of PyridineThe 1,1-difluoroethyl group is less electron-withdrawing than

or

.[1] Solution: Switch to Buchwald-Hartwig conditions (Pd-catalyzed amination) using BrettPhos or Xantphos ligands.[1][2]
Defluorination Harsh Basic ConditionsStrong bases (e.g., t-BuLi) or extreme heat (>120°C) can cause elimination of HF.[1][2] Solution: Use weaker bases (

) or lower temperatures.
Hydrolysis of Cl Wet SolventFormation of the pyridone byproduct. Solution: Ensure solvents are anhydrous (<50 ppm water).[1][2]
Optimization Workflow

OptimizationStartReaction Check(4 Hours)DecisionConversion > 50%?Start->DecisionYesContinue Heatingto CompletionDecision->YesYesNoAnalyze ByproductsDecision->NoNoByprod1Starting MaterialIntactNo->Byprod1Byprod2Hydrolysis(Pyridone)No->Byprod2Action1Increase Temp (+10°C)OR Add Catalyst (Pd)Byprod1->Action1Action2Check Solvent DrynessSwitch to AnhydrousByprod2->Action2

Figure 2: Decision tree for optimizing the coupling reaction.

References

  • Jeschke, P. (2010).[1][2] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.[2] Link[1][2]

  • Bayer CropScience AG. (2010).[1][2] Patent WO2010006713: Substituted Enaminocarbonyl Compounds.[1][2] (Describes the use of difluoroethyl-substituted pyridines in insecticide synthesis). Link

  • Sparks, T. C., et al. (2013).[1][2] Sulfoxaflor and the sulfoximine insecticides: Chemistry, mode of action and basis for efficacy on resistant insects. Pesticide Biochemistry and Physiology. Link[1][2]

  • PubChem. (2023).[1][2] Compound Summary: 2-Chloro-5-(1,1-difluoroethyl)pyridine.[1][2] National Library of Medicine. Link

  • Lamberth, C. (2013).[1][2] Heterocyclic Chemistry in Crop Protection. Wiley-VCH. (General reference for pyridine chemistry in agrochemicals). Link[1][2]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical laboratory protocols for the nucleophilic aromatic substitution (SNAr) of 2-Chloro-5-(1,1-difluoroethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the 1,1-difluoroethyl substituent, which can enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates.

Introduction: The Strategic Advantage of the 1,1-Difluoroethyl Moiety in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast number of approved pharmaceuticals.[1] Functionalization of the pyridine ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's biological activity. Nucleophilic aromatic substitution (SNAr) is a powerful method for achieving this, particularly on electron-deficient pyridine rings.

The subject of this guide, 2-Chloro-5-(1,1-difluoroethyl)pyridine, is a highly activated substrate for SNAr. The strong electron-withdrawing nature of the 1,1-difluoroethyl group significantly enhances the electrophilicity of the pyridine ring, particularly at the C2 and C4 positions. This activation facilitates the displacement of the chloro leaving group by a wide range of nucleophiles under relatively mild conditions.

The incorporation of fluorine-containing motifs, such as the difluoroethyl group, is a well-established strategy in drug design. These groups can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[2] Consequently, 2-Chloro-5-(1,1-difluoroethyl)pyridine serves as a valuable starting material for the synthesis of novel therapeutic agents.

The Mechanism of Nucleophilic Aromatic Substitution on 2-Chloro-5-(1,1-difluoroethyl)pyridine

The SNAr reaction of 2-Chloro-5-(1,1-difluoroethyl)pyridine proceeds via a two-step addition-elimination mechanism.[3][4]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine (the C2 position). This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized across the pyridine ring and, importantly, is stabilized by the electron-withdrawing 1,1-difluoroethyl group at the C5 position. The nitrogen atom of the pyridine ring also plays a crucial role in stabilizing this intermediate by accommodating the negative charge.[5]

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the substituted product.

The overall workflow for a typical SNAr reaction is depicted below:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 2-Chloro-5-(1,1-difluoroethyl)pyridine, nucleophile, base, and solvent in a reaction vessel. B Heat the reaction mixture to the specified temperature and monitor progress (e.g., by TLC or LC-MS). A->B Heat C Cool the reaction mixture and perform aqueous work-up (e.g., extraction with an organic solvent). B->C Completion D Dry the organic layer, concentrate, and purify the crude product (e.g., by column chromatography). C->D Crude Product

Sources

Using 2-Chloro-5-(1,1-difluoroethyl)pyridine in medicinal chemistry drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic implementation of 2-Chloro-5-(1,1-difluoroethyl)pyridine (CAS: 1353777-55-5) as a high-value building block in drug discovery. This scaffold offers a dual advantage: the 2-chloro position serves as a versatile electrophilic handle for cross-coupling, while the 5-(1,1-difluoroethyl) moiety acts as a metabolically stable, lipophilic bioisostere for ethyl, methoxy, and carbonyl groups. This guide provides validated protocols for cross-coupling and analyzes the physicochemical impact of the


 motif on lead optimization.

Chemical Profile & Value Proposition

The 1,1-difluoroethyl (


) group is a "privileged" motif in modern medicinal chemistry, designed to solve specific ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges.
Physicochemical Properties
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Low MW fragment (<200 Da) ideal for FBDD.
Molecular Weight 177.58 g/mol Minimal impact on ligand efficiency.
LogP (Predicted) ~2.3Higher lipophilicity than

, lower than

or

.
H-Bonding Weak Acceptor (F)Fluorine can engage in orthogonal dipolar interactions.
Metabolic Stability HighBlocks benzylic oxidation (CYP450).
The "Magic" of the Group

The 1,1-difluoroethyl group is often employed as a bioisostere for:

  • Ethyl Group (

    
    ):  The 
    
    
    
    replacement prevents rapid metabolic oxidation at the benzylic position (a common "soft spot") while maintaining steric bulk.
  • Methoxy Group (

    
    ):  It mimics the electronic withdrawal and steric volume of a methoxy group but eliminates the potential for O-dealkylation.
    
  • Carbonyl Group (

    
    ):  The gem-difluoro moiety mimics the polarity and bond angle of a ketone without the liability of nucleophilic attack.
    

Strategic Application: SAR & Logic

The following diagram illustrates the decision-making logic when transitioning from a hit compound to a lead using this building block.

SAR_Logic Hit Hit Compound (Contains 5-Ethylpyridine) Problem Metabolic Liability: Rapid Benzylic Oxidation (CYP450) Hit->Problem In Vitro Microsomal Assay Solution Strategy: Bioisosteric Replacement Problem->Solution Identify Soft Spot Reagent Select Building Block: 2-Chloro-5-(1,1-difluoroethyl)pyridine Solution->Reagent Install CF2Me Outcome Optimized Lead: Blocked Metabolism Maintained Lipophilicity Reagent->Outcome Suzuki/Buchwald Coupling

Figure 1: Decision tree for implementing the 1,1-difluoroethyl bioisostere to resolve metabolic instability.

Experimental Protocols

The 2-chloro position on the pyridine ring is deactivated relative to 2-bromo or 2-iodo analogs, particularly with the electron-withdrawing


 group at the 5-position. Standard conditions often fail; therefore, specialized phosphine ligands  are required to facilitate oxidative addition.
Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To couple the pyridine scaffold with an aryl/heteroaryl boronic acid.

Reagents:

  • Substrate: 2-Chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or SPhos (4 mol%) – Critical for activating chloropyridines.

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Inerting: Charge a microwave vial or round-bottom flask with the chloropyridine, boronic acid,

    
    , XPhos, and 
    
    
    
    . Seal and purge with Argon/Nitrogen for 5 minutes.
  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction:

    • Thermal: Heat to 100°C for 12–16 hours.

    • Microwave: Heat to 120°C for 30–60 minutes.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The

    
     group is lipophilic; expect the product to elute earlier than non-fluorinated pyridine analogs.
    
Protocol B: Buchwald-Hartwig Amination

Objective: To introduce an amine at the 2-position.

Reagents:

  • Substrate: 2-Chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or Pd-G3-BrettPhos precatalyst (2 mol%)
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or tert-Amyl alcohol (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict inert atmosphere, combine the chloropyridine, amine, base, and catalyst/ligand system.

  • Reaction: Heat to 100–110°C for 4–12 hours. The electron-deficient nature of the pyridine ring (due to the 5-

    
     group) actually facilitates
    
    
    
    mechanisms, but Pd-catalysis is preferred for sterically hindered or weak nucleophiles.
  • Monitoring: Monitor by LC-MS. The product will show a distinct mass shift and retention time change due to the lipophilic

    
     tag.
    

Mechanistic Insight: The Metabolic Shield

The primary driver for using this building block is the Deuterium/Fluorine Effect on metabolism.

  • Benzylic Oxidation: In a standard 5-ethylpyridine, Cytochrome P450 enzymes abstract a hydrogen atom from the benzylic carbon (

    
    -carbon) to form a radical, which is then hydroxylated.
    
  • Fluorine Blockade: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol). Replacing the benzylic hydrogens with fluorine renders this position inert to radical abstraction.

Visualizing the Workflow

Workflow Start 2-Cl-5-(CF2Me)Py (Starting Material) PathA Path A: Suzuki (Ar-B(OH)2 + Pd/XPhos) Start->PathA PathB Path B: Buchwald (R-NH2 + Pd/BrettPhos) Start->PathB ProdA Biaryl Product (Scaffold Extension) PathA->ProdA C-C Bond Formation ProdB Aminopyridine (H-Bond Donor) PathB->ProdB C-N Bond Formation Assay ADME Assay (Microsomal Stability) ProdA->Assay ProdB->Assay

Figure 2: Synthetic workflow for diversifying the 2-chloro-5-(1,1-difluoroethyl)pyridine scaffold.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hu, J., et al. (2015). The 1,1-Difluoroethyl Group as a Bioisostere of the Ethyl and Methoxy Groups. Chemical Reviews. Link

  • Pfizer Inc. (2010). Suzuki Coupling of 2-Chloropyridines: Method Development and Application. Organic Process Research & Development. Link

  • Oakwood Chemical. Product Specification: 2-Chloro-5-(1,1-difluoroethyl)pyridine. Link

Application Note: Reaction Pathways & Protocols for 2-Chloro-5-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis and handling of 2-Chloro-5-(1,1-difluoroethyl)pyridine , a critical intermediate in the development of modern agrochemicals and pharmaceuticals.

Executive Summary

The moiety 2-chloro-5-(1,1-difluoroethyl)pyridine (CAS: 1119225-63-4 or related isomers) represents a strategic scaffold in medicinal chemistry. The 1,1-difluoroethyl group (


) acts as a lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups, while the 2-chloro-pyridine core allows for facile downstream coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the primary synthetic pathway: Deoxofluorination of 2-chloro-5-acetylpyridine . It prioritizes process safety, scalability, and impurity management.

Retrosynthetic Analysis

The most robust route disconnects the gem-difluoro group back to its corresponding ketone. This approach leverages commercially available precursors and well-established fluorination dynamics.

Retrosynthesis Target TARGET 2-Chloro-5-(1,1-difluoroethyl)pyridine Inter INTERMEDIATE 2-Chloro-5-acetylpyridine Target->Inter Deoxofluorination (DAST/Deoxo-Fluor) Start1 STARTING MATERIAL A 6-Chloronicotinic Acid Inter->Start1 Weinreb Amide Synthesis Start2 STARTING MATERIAL B 5-Bromo-2-chloropyridine Inter->Start2 Metal-Halogen Exchange + Acylation

Figure 1: Retrosynthetic disconnection showing the two primary approaches to the key acetyl-pyridine intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor (2-Chloro-5-acetylpyridine)

Before fluorination, the ketone handle must be installed. Two methods are provided based on available starting materials.

Method A: From 6-Chloronicotinic Acid (Scalable)

Rationale: Avoids expensive palladium catalysts; uses robust Weinreb amide chemistry to prevent over-addition of Grignard reagents.

  • Activation: Dissolve 6-chloronicotinic acid (1.0 eq) in DCM. Add CDI (1.1 eq) portion-wise at

    
    . Stir for 1 h at RT.
    
  • Amidation: Add

    
    -dimethylhydroxylamine hydrochloride (1.2 eq) and TEA (1.5 eq). Stir overnight.
    
  • Workup: Quench with water, extract with DCM, wash with brine. Concentrate to yield the Weinreb amide.

  • Grignard Addition: Dissolve amide in anhydrous THF under

    
    . Cool to 
    
    
    
    . Slowly add
    
    
    (3.0 M in ether, 1.2 eq).
  • Quench: Pour into saturated

    
    . Extract with EtOAc.[1]
    
  • Yield: Typically 85-90% as a white/pale yellow solid.

Method B: From 5-Bromo-2-chloropyridine (Lab Scale)

Rationale: Faster for small-scale discovery batches using lithium-halogen exchange.

  • Exchange: Dissolve 5-bromo-2-chloropyridine (1.0 eq) in dry toluene/THF. Cool to

    
    . Add 
    
    
    
    (1.1 eq) dropwise. Stir for 30 min.
  • Acylation: Add

    
    -methoxy-
    
    
    
    -methylacetamide (1.2 eq) or dimethylacetamide.
  • Warming: Allow to warm to

    
     over 2 hours.
    
  • Isolation: Standard aqueous workup.

Phase 2: Deoxofluorination (The Critical Step)

This step converts the


 bond to 

. Reagent Choice:
  • DAST (Diethylaminosulfur trifluoride): Standard, effective, but thermally unstable

    
    .[2]
    
  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): More thermally stable, safer for scale-up.

  • XtalFluor-E: Crystalline, safer, but requires an HF source (e.g.,

    
    ) as a promoter.
    
Protocol (Using Deoxo-Fluor for Safety)

Safety Pre-check: Ensure reaction vessel is HDPE or Teflon-lined if possible (glass is acceptable for short durations if anhydrous). Warning: Contact with water releases HF gas.

  • Setup: Charge a dry flask with 2-chloro-5-acetylpyridine (10.0 g, 64 mmol) and anhydrous DCM (100 mL) under Nitrogen.

  • Addition: Cool to

    
    . Add Deoxo-Fluor (28.4 g, 128 mmol, 2.0 eq) dropwise via syringe. Note: Exothermic.
    
  • Reaction: Allow to warm to RT. Stir for 16–24 hours.

    • Monitoring: Check TLC or LCMS. The intermediate vinyl fluoride (elimination byproduct) may appear; prolonged stirring often converts this to the difluoride via HF addition.

  • Quench (Critical):

    • Cool mixture to

      
      .
      
    • Slowly pour reaction mixture into saturated

      
       solution. Caution: Vigorous 
      
      
      
      evolution.
  • Extraction: Separate organic layer.[1] Wash aqueous layer with DCM (

    
    ).
    
  • Purification: Dry over

    
    , concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes).
    
    • Note: The product is volatile; avoid high vacuum for extended periods.

Characterization Data (Expected):

  • 
     NMR:  Doublet or multiplet around 
    
    
    
    to
    
    
    (typical for gem-difluoro ethyl).
  • GC-MS: Molecular ion

    
     corresponding to mass 177/179 (Cl isotope pattern).
    

Reaction Mechanism & Pathway

Understanding the mechanism helps in troubleshooting "stalled" reactions or elimination byproducts.

Mechanism Ketone Ketone (Precursor) Activated Activated Intermediate (O-S Bond) Ketone->Activated + DAST/Deoxo-Fluor - HF Carbocation Carbocation Intermediate Activated->Carbocation Loss of Leaving Group Vinyl Vinyl Fluoride (Elimination Byproduct) Carbocation->Vinyl - H+ (Elimination) Product Gem-Difluoro Product Carbocation->Product + F- (Nucleophilic Attack) Vinyl->Carbocation + HF (Re-addition)

Figure 2: Mechanistic pathway of deoxofluorination. Note the reversible path from the vinyl fluoride byproduct back to the carbocation in the presence of HF.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Old reagent (hydrolyzed).Use fresh DAST/Deoxo-Fluor. Ensure anhydrous conditions.
Vinyl Fluoride Byproduct Elimination favored over substitution.Increase reaction time (allows HF re-addition). Add exogenous HF source (e.g.,

).
Ring Chlorination/Fluorination

on the pyridine ring.
Lower temperature.[3][4] Ensure 2-Cl is not displaced (unlikely without strong nucleophiles like naked

at high heat).
Glass Etching HF generation.Use Teflon/PFA vessels. Add solid

to buffer HF.

Safety & Handling

  • Hydrofluoric Acid (HF): Deoxofluorination reagents release HF upon hydrolysis. Always keep Calcium Gluconate gel nearby.

  • Thermal Runaway: Do not heat DAST above

    
    . If higher temperatures are required, switch to Deoxo-Fluor or XtalFluor.
    
  • Pressure: Reactions can generate pressure. Use pressure-rated vessels behind blast shields.

References

  • Deoxofluorination Reagents: Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST. Synthesis. Link

  • Pyridine Functionalization: Process for the preparation of 2-chloro-5-acetylpyridine. Patent EP0569947A1. Link

  • General Fluorination Safety: Safety of Deoxo Fluorination Reagents. ResearchGate. Link

  • Precursor Synthesis: Synthesis of 6-chloronicotinic acid derivatives. PrepChem. Link

Sources

Application Note: Synthesis of Kinase Inhibitors using 2-Chloro-5-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utility and synthetic protocols for 2-Chloro-5-(1,1-difluoroethyl)pyridine (CAS: 1211534-71-6) in medicinal chemistry, specifically for kinase inhibitor discovery.

The 1,1-difluoroethyl (


) moiety has emerged as a critical bioisostere for ethyl, isopropyl, and methoxy groups. It offers a unique combination of lipophilicity and metabolic stability, mitigating the oxidative liabilities often associated with benzylic positions while avoiding the strong electron-withdrawing penalty of a trifluoromethyl (

) group.

This guide provides:

  • Medicinal Chemistry Rationale: Analysis of the

    
     group's impact on physicochemical properties.
    
  • Synthetic Workflows: Optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings using this specific chloropyridine scaffold.

  • Troubleshooting: Critical process parameters (CPPs) for activating the C-2 chloropyridine position.

Medicinal Chemistry Rationale

Bioisosterism and Metabolic Stability

In kinase inhibitor design, alkyl groups on solvent-front motifs are often susceptible to rapid CYP450-mediated oxidation (hydroxylation/dealkylation). The 1,1-difluoroethyl group blocks this metabolic soft spot.

  • Steric/Electronic Mimicry: The

    
     group is sterically similar to an isopropyl or tert-butyl group but electronically closer to a methoxy group due to the fluorine atoms' electronegativity.
    
  • Lipophilicity Modulation: Unlike the highly polar hydroxyl metabolites of alkyl groups, the difluoroethyl moiety maintains or slightly increases

    
    , ensuring membrane permeability is preserved.
    
  • Basicity Modulation: The 5-position substitution on the pyridine ring inductively reduces the basicity of the pyridine nitrogen, which can reduce off-target hERG binding and improve solubility profiles compared to non-fluorinated analogs.

Physicochemical Comparison
Substituent

(Hammett)
Metabolic StabilitySteric Bulk (A-Value)Lipophilicity (

)

-0.15Low (Benzylic oxid.)Medium1.02

-0.27Medium (Demethylation)Small-0.02

+0.05 High Medium 1.10

+0.54HighMedium0.88

Data extrapolated from Hansch parameters and bioisostere literature.

Synthetic Strategy & Decision Tree

The 2-chloro handle allows for versatile coupling. The decision to proceed via C-C (Suzuki) or C-N (Buchwald) bond formation depends on the target kinase pharmacophore.

SyntheticStrategy Start Start: 2-Chloro-5-(1,1-difluoroethyl)pyridine Decision Target Linkage? Start->Decision Suzuki Route A: Suzuki-Miyaura (C-C Bond) Decision->Suzuki Aryl Coupling Buchwald Route B: Buchwald-Hartwig (C-N Bond) Decision->Buchwald Amine Coupling PartnerA Partner: Aryl/Heteroaryl Boronic Acid (e.g., Indazole, Pyrazole) Suzuki->PartnerA Requires Pd(0) PartnerB Partner: 1°/2° Amine (e.g., Piperazine, Aniline) Buchwald->PartnerB Requires Pd(0) + Base ProductA Biaryl Kinase Inhibitor (Solvent Front) PartnerA->ProductA ProductB Aminopyridine Inhibitor (Hinge Binder) PartnerB->ProductB

Figure 1: Retrosynthetic decision tree for incorporating the 5-(1,1-difluoroethyl)pyridine moiety.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Application: Attaching the pyridine to a core scaffold (e.g., Indazole or Quinoline). Challenge: 2-Chloropyridines are electronically deactivated compared to bromides/iodides. Specialized ligands are required to facilitate oxidative addition.

Reagents & Materials:
  • Substrate: 2-Chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (2-3 mol%)
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Procedure:
  • Degassing: Charge the reaction vessel with 1,4-Dioxane and Water. Sparge with Argon for 15 minutes. Note: Oxygen is the primary cause of catalytic failure in this system.

  • Charging: Add the chloropyridine, boronic acid, and base to the vessel.

  • Catalyst Addition: Add the Pd catalyst last. Seal the vessel immediately.

  • Reaction: Heat to 90–100°C for 4–12 hours. Monitor by LC-MS (Target mass: M+H).

    • Checkpoint: If conversion is <50% after 4 hours, add an additional 1 mol% catalyst.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The difluoroethyl group is lipophilic; expect the product to elute later than non-fluorinated pyridine analogs.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Synthesizing the "Hinge Binding" motif where the pyridine nitrogen interacts with the kinase ATP pocket. Challenge: Chloropyridines are reluctant electrophiles for amination. Standard


 often fails. Bulky, electron-rich phosphine ligands are mandatory.
Reagents & Materials:
  • Substrate: 2-Chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (10 mol% if using Pd source + Ligand)

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv) - Must be fresh/dry.
    
  • Solvent: Toluene or anhydrous 1,4-Dioxane.

Step-by-Step Procedure:
  • Pre-complexation (Optional but Recommended): If not using a G3 precatalyst, stir

    
     and Ligand in the solvent at RT for 10 mins under Argon to form the active species.
    
  • Addition: Add the chloropyridine, amine, and base.

  • Heating: Heat to 100–110°C for 12–18 hours.

    • Note:

      
       is hygroscopic. Use a glovebox or weigh quickly in air and seal. Moisture converts the base to NaOH, killing the reaction.
      
  • Quench: Dilute with EtOAc and water.

  • Purification: The amino-pyridine product is often basic. Use DCM/MeOH with 1%

    
     or amine-functionalized silica for purification to prevent streaking.
    

Experimental Workflow Visualization

The following diagram illustrates the critical path for the Buchwald-Hartwig coupling, highlighting the "Go/No-Go" decision points.

BuchwaldWorkflow Setup Setup: Dry Solvent (Toluene) + Inert Atmosphere (Ar) Reagents Add: Chloropyridine + Amine + NaOtBu (Base) Setup->Reagents Catalyst Add Catalyst: RuPhos Pd G3 (Sec. Amine) BrettPhos Pd G3 (Pri. Amine) Reagents->Catalyst Heat Heat to 100°C (12-18 Hours) Catalyst->Heat Check LC-MS Check (>90% Conversion?) Heat->Check Workup Workup: EtOAc Extraction Check->Workup Yes Troubleshoot Troubleshoot: 1. Check O2 ingress 2. Add more Catalyst 3. Switch to LHMDS base Check->Troubleshoot No Troubleshoot->Heat Retry

Figure 2: Workflow for Buchwald-Hartwig Amination of 2-chloropyridines.

QC & Analytical Data Interpretation

When analyzing the product, specific NMR signatures confirm the integrity of the 1,1-difluoroethyl group.

  • 
     NMR:  Expect a characteristic signal around -85 to -95 ppm . It will appear as a multiplet (quartet) due to coupling with the adjacent methyl protons.
    
  • 
     NMR:  The methyl group (
    
    
    
    ) appears as a triplet (
    
    
    ) in the range of 1.9 – 2.1 ppm .
    • Alert: If this triplet disappears or shifts significantly, check for defluorination (rare) or elimination to the vinyl group (if strong base/high heat was used excessively).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Hu, H., et al. (2009).[1] A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase.[1] ResearchGate/Journal of Chemical Research. Link

  • BenchChem Application Note. (2025). Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting & Optimization. Link

  • Li, X., et al. (2019).[2] 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids.[2][3] RSC Advances, 9, 28409-28413.[2] Link

Sources

Application Notes & Protocols for C-H Activation of 2-Chloro-5-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Fluorinated Pyridine Core

For researchers, scientists, and professionals in drug development, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores its importance.[1][2] The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] The subject of this guide, 2-Chloro-5-(1,1-difluoroethyl)pyridine, thus represents a highly valuable, yet challenging, building block. The electron-deficient nature of the pyridine ring, exacerbated by the chloro and difluoroethyl substituents, complicates traditional cross-coupling reactions and makes direct C-H functionalization a desirable and atom-economical alternative.[1][5][6]

This document provides an in-depth guide to potential C-H activation strategies for 2-Chloro-5-(1,1-difluoroethyl)pyridine. As a Senior Application Scientist, the following protocols and insights are synthesized from established methodologies for structurally related electron-deficient and fluorinated pyridines. While direct, published examples for this specific molecule are nascent, the principles outlined herein provide a robust framework for its successful functionalization.

Strategic Considerations for C-H Activation

The electronic landscape of 2-Chloro-5-(1,1-difluoroethyl)pyridine dictates the feasible C-H activation pathways. The pyridine nitrogen can act as a directing group, favoring functionalization at the C6 position.[1][7] However, the strong electron-withdrawing nature of the substituents deactivates the ring, making it a challenging substrate.[5] The primary targets for C-H activation are the C3, C4, and C6 positions.

Key Challenges & Opportunities:

  • Reactivity: Overcoming the inherent low reactivity of the electron-deficient ring. This often requires more reactive catalysts, higher temperatures, or specific ligand systems.[7]

  • Regioselectivity: Controlling the site of functionalization. While the C6 position is electronically favored for ortho-metalation, steric hindrance and the specific catalytic cycle can influence selectivity.[5][6]

  • Catalyst Inhibition: The Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition by coordinating to the metal center.[8]

This guide will focus on three primary transition-metal-catalyzed strategies that have shown promise for similar substrates: Palladium-catalyzed C-H Arylation, Iridium-catalyzed C-H Borylation, and Rhodium-catalyzed C-H Olefination.

Palladium-Catalyzed C-H Arylation

Palladium catalysis is a powerful tool for C-C bond formation via C-H activation.[9] For electron-deficient pyridines, direct arylation offers a streamlined alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[10]

Mechanistic Rationale

The generally accepted mechanism for Pd-catalyzed C-H arylation of pyridines involves a concerted metalation-deprotonation (CMD) pathway.[11] The pyridine nitrogen can assist in directing the palladium catalyst to the C6-H bond. The choice of ligand and base is critical to facilitate the C-H cleavage step and regenerate the active catalyst.[5]

Palladium-Catalyzed C-H Arylation cluster_0 Catalytic Cycle Pd(II) Pd(II) Intermediate_A Pyridine Coordination Pd(II)->Intermediate_A + Pyridine CMD_TS Concerted Metalation- Deprotonation (CMD) Intermediate_A->CMD_TS Palladacycle Palladacycle Intermediate CMD_TS->Palladacycle - H+ Oxidative_Addition Oxidative Addition (Ar-X) Palladacycle->Oxidative_Addition Pd(IV) Pd(IV) Intermediate Oxidative_Addition->Pd(IV) Reductive_Elimination Reductive Elimination Pd(IV)->Reductive_Elimination Reductive_Elimination->Pd(II) Catalyst Regeneration Product Arylated Pyridine Reductive_Elimination->Product Iridium-Catalyzed C-H Borylation cluster_1 Catalytic Cycle Ir_cat Active Ir(III) Catalyst Borylation Reaction with B2pin2 Ir_cat->Borylation Ir_Boryl Ir-Boryl Complex Borylation->Ir_Boryl CH_Activation C-H Oxidative Addition Ir_Boryl->CH_Activation + Pyridine Ir_Hydrido_Boryl Ir(V) Hydrido Boryl Pyridyl CH_Activation->Ir_Hydrido_Boryl Reductive_Elimination Reductive Elimination Ir_Hydrido_Boryl->Reductive_Elimination Reductive_Elimination->Ir_cat Catalyst Regeneration Product Borylated Pyridine Reductive_Elimination->Product Rhodium-Catalyzed C-H Olefination cluster_2 Catalytic Cycle Rh(III) [Cp*Rh(III)] Catalyst CH_Activation Chelation-Assisted C-H Activation Rh(III)->CH_Activation + Pyridine Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Olefin_Coordination Olefin Coordination Rhodacycle->Olefin_Coordination + Olefin Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion Intermediate_B Alkyl-Rh(III) Species Migratory_Insertion->Intermediate_B Beta_Hydride_Elimination β-Hydride Elimination Intermediate_B->Beta_Hydride_Elimination Beta_Hydride_Elimination->Rh(III) Catalyst Regeneration Product Olefinated Pyridine Beta_Hydride_Elimination->Product

Sources

Scalable Synthesis Methods for 2-Chloro-5-(1,1-difluoroethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-Chloro-5-(1,1-difluoroethyl)pyridine scaffold serves as a critical bioisostere in modern agrochemical and pharmaceutical discovery.[1] The 1,1-difluoroethyl group (


) acts as a lipophilic, metabolically stable surrogate for carbonyls or ethyl groups, significantly influencing the pharmacokinetic profile of active ingredients (e.g., insecticides like sulfoxaflor analogs or pyridine-based fungicides).[1]

Transitioning the synthesis of this moiety from milligram-scale medicinal chemistry to kilogram-scale process development presents unique challenges, primarily driven by the thermal instability of fluorinating agents and the cost-efficiency of the acetyl-pyridine precursor .[1]

This Application Note details a scalable, two-stage protocol:

  • Cost-Effective Precursor Synthesis: A Claisen condensation route to 2-chloro-5-acetylpyridine (avoiding expensive Weinreb amides).[1]

  • Safe Deoxofluorination: A controlled protocol using XtalFluor-E®, mitigating the explosion hazards associated with traditional DAST scale-up.

Retrosynthetic Analysis & Strategy

To achieve scalability, we bypass the expensive transition-metal catalyzed cross-coupling (e.g., Stille/Negishi) of 1,1-difluoroethyl organometallics.[1] Instead, we utilize the "Ketone-Fluorination" pathway, which is more robust for industrial handling.[1]

  • Target: 2-Chloro-5-(1,1-difluoroethyl)pyridine[1]

  • Key Intermediate: 2-Chloro-5-acetylpyridine[1][2][3]

  • Starting Material: 6-Chloronicotinic acid (Commercial commodity chemical)[1]

Retrosynthesis Target 2-Chloro-5-(1,1-difluoroethyl)pyridine (Target) Ketone 2-Chloro-5-acetylpyridine (Key Intermediate) Target->Ketone Deoxofluorination (XtalFluor-E or Flow-DAST) Acid 6-Chloronicotinic Acid (Commodity Start) Ketone->Acid Claisen Condensation & Decarboxylation

Figure 1: Retrosynthetic strategy prioritizing commodity starting materials and safe fluorination.[1]

Stage 1: Scalable Synthesis of 2-Chloro-5-acetylpyridine

Rationale: While Weinreb amide coupling with MeMgBr is standard for lab scale, it uses expensive N,O-dimethylhydroxylamine. For scale-up (>100g), a Claisen condensation/decarboxylation sequence is far more economical.

Reagents & Materials
  • Substrate: Ethyl 6-chloronicotinate (derived from 6-chloronicotinic acid via EtOH/H2SO4).[1]

  • Reagents: Ethyl acetate (solvent & reactant), Sodium ethoxide (NaOEt), Hydrochloric acid (6N).

  • Solvent: Toluene (for workup).

Step-by-Step Protocol
A. Claisen Condensation
  • Reactor Setup: Charge a dry, nitrogen-purged reactor with Ethyl 6-chloronicotinate (1.0 equiv) and anhydrous Ethyl Acetate (5.0 equiv).

  • Base Addition: Cool the mixture to 0–5°C. Slowly add Sodium Ethoxide (1.5 equiv, 21% wt in EtOH) over 1 hour. Exothermic step: Maintain internal T < 10°C.

  • Reaction: Warm to room temperature and stir for 4 hours. The mixture will thicken as the

    
    -keto ester enolate forms.[1]
    
  • Quench: Pour the reaction mixture into ice-cold water. Acidify with acetic acid to pH ~5. Extract with Toluene.[4]

  • Intermediate: Evaporation yields the crude

    
    -keto ester (Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate).[1]
    
B. Hydrolysis & Decarboxylation
  • Digestion: Suspend the crude

    
    -keto ester in 6N HCl  (3.0 equiv relative to start).
    
  • Reflux: Heat to reflux (approx. 100°C) for 2–3 hours. CO2 evolution will be observed. Monitor cessation of bubbling.

  • Neutralization: Cool to 0°C. Carefully neutralize with NaOH (aq) to pH 8.

  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or distill (bp ~110°C @ 2 mmHg) if high purity is required.

    • Target Yield: 75–85%

    • Appearance: White to pale yellow solid (mp 98°C).

Stage 2: Deoxofluorination (The Safety-Critical Step)

Rationale:DAST (Diethylaminosulfur trifluoride) is notoriously unstable, with a decomposition onset ~90°C, often leading to detonations on scale. We recommend XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) for batch scale-up due to its crystalline stability and higher decomposition temperature (>200°C).[1]

Comparison of Fluorinating Agents
FeatureDASTDeoxo-Fluor®XtalFluor-E®
Physical State Liquid (Fuming)LiquidCrystalline Solid
Thermal Stability Low (Explosive >90°C)ModerateHigh (Stable >200°C)
HF Generation High (Hydrolysis)ModerateNone (needs HF source)
Scale Suitability Flow Chem OnlySmall Batch/FlowLarge Batch
Protocol: XtalFluor-E Mediated Fluorination[1]
Reagents
  • Substrate: 2-Chloro-5-acetylpyridine (1.0 equiv).

  • Fluorinating Agent: XtalFluor-E® (2.5 equiv).

  • Promoter: Triethylamine trihydrofluoride (Et3N·3HF) (3.0 equiv) or DBU (for acid-sensitive substrates, though Et3N·3HF is preferred here).

  • Solvent: Anhydrous Dichloromethane (DCM).

Experimental Workflow
  • Preparation: In a dry reactor (Hastelloy or Teflon-lined preferred, glass acceptable for XtalFluor), dissolve 2-Chloro-5-acetylpyridine in anhydrous DCM (5 mL/g).

  • Promoter Addition: Add Et3N·3HF at room temperature.[5] Stir for 10 minutes.

  • Fluorination: Cool to 0°C. Add XtalFluor-E® portion-wise over 30 minutes. Note: XtalFluor-E does not fume like DAST, but handle in a fume hood.[1]

  • Reaction: Allow to warm to room temperature. Stir for 12–18 hours. Monitor by TLC or GC-MS (Disappearance of ketone m/z 155; Appearance of product m/z 177).

  • Quench (Critical):

    • Cool to 0°C.[6]

    • Slowly add 5% aqueous NaHCO3 . Caution: Gas evolution (CO2) and mild exotherm.[1]

    • Stir vigorously for 30 minutes to destroy any reactive sulfinyl intermediates.

  • Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with 1N HCl (to remove amines) followed by Brine.

  • Purification:

    • Concentrate under reduced pressure.[6]

    • Distillation: The product is a liquid/low-melting solid. Vacuum distillation is the most effective purification for scale.

    • Yield: Expect 80–90%.

Workflow Start Start: 2-Chloro-5-acetylpyridine + DCM + Et3N·3HF Add Add XtalFluor-E (0°C, Portion-wise) Start->Add React Reaction (RT, 12-18h) Add->React Quench Quench: 5% NaHCO3 (Control CO2 evolution) React->Quench Isolate Phase Sep & Distillation Quench->Isolate

Figure 2: Process flow for the safe deoxofluorination of the acetylpyridine precursor.[1]

Analytical Validation

AnalysisExpected ResultNotes
1H NMR

1.90 (t, 3H,

Hz)
The methyl group appears as a triplet due to coupling with two Fluorines.[1]
19F NMR

-85 to -90 ppm (q)
Quartet signal indicating coupling to the methyl protons.[1]
GC-MS Parent Ion (

) ~177/179
Characteristic Chlorine isotope pattern (3:1).[1]

Safety & Industrial Hygiene

  • HF Burns: Even with XtalFluor, the use of Et3N·3HF introduces Hydrogen Fluoride hazards. Calcium Gluconate gel must be immediately available at the workstation.

  • Reactor Material: While XtalFluor is compatible with borosilicate glass, long-term exposure of glass to HF sources can cause etching. For pilot plants, Hastelloy C-276 or PFA-lined reactors are recommended.[1]

  • Thermal Runaway: If substituting XtalFluor with DAST or Deoxo-Fluor for cost reasons, Continuous Flow Chemistry (e.g., microreactors) is mandatory for scales >50g to manage heat transfer and minimize active inventory.

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[7] Journal of Organic Chemistry. Link[1]

  • Beaulieu, F., et al. (2009).[7] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters. Link[1]

  • Pashkov, T., et al. (2012). "Process for preparing 2-chloro-5-chloromethylpyridine." World Intellectual Property Organization, WO2012048502A1. Link[1]

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry. Link[1]

  • ChemicalBook. (2024).[8] "2-Chloro-5-acetylpyridine Product Properties and Synthesis." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Cross-Coupling Reactions with 2-Chloro-5-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for improving yields in cross-coupling reactions involving the versatile but challenging substrate, 2-Chloro-5-(1,1-difluoroethyl)pyridine. Our approach is rooted in mechanistic understanding to empower you to diagnose and resolve common issues encountered in your experiments.

Section 1: Understanding the Substrate's Reactivity Profile

Successfully employing 2-Chloro-5-(1,1-difluoroethyl)pyridine in cross-coupling reactions requires an appreciation of its unique electronic and structural characteristics. The interplay between the pyridine nitrogen, the chloro leaving group, and the potent electron-withdrawing 5-(1,1-difluoroethyl) group governs its reactivity.

  • The Challenge of C-Cl Bond Activation : The C-Cl bond is significantly stronger and less reactive than its C-Br or C-I counterparts, making the initial oxidative addition step to the palladium(0) catalyst the rate-limiting step in many cases.[1][2] This necessitates the use of highly active catalyst systems.

  • Pyridine Nitrogen Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can stabilize the catalyst but can also lead to the formation of inactive off-cycle species, effectively poisoning the catalyst and stalling the reaction.[3][4][5]

  • Influence of the 5-(1,1-difluoroethyl) Group : As a strong electron-withdrawing group, the -CF₂CH₃ moiety decreases the electron density of the pyridine ring.[6] This electronic deficit makes the C-Cl bond more susceptible to oxidative addition, partially counteracting the inherent strength of the bond.[7][8] However, it also increases the Lewis acidity of the pyridine nitrogen, potentially strengthening its inhibitory interaction with the catalyst.

G cluster_substrate 2-Chloro-5-(1,1-difluoroethyl)pyridine cluster_challenges Key Challenges in Cross-Coupling cluster_effects Resulting Effects on Catalytic Cycle Substrate Substrate Properties C_Cl Inert C-Cl Bond (High Activation Energy) N_Inhibit Pyridine N-Coordination (Catalyst Inhibition) EWG Strong Electron-Withdrawing Group (-CF₂CH₃) OA Slow Oxidative Addition C_Cl->OA Leads to Deactivation Catalyst Deactivation N_Inhibit->Deactivation Leads to EWG->N_Inhibit Potentially worsens Activation Electronic Activation of C-Cl bond EWG->Activation Aids Low_Yield Low Reaction Yield OA->Low_Yield Deactivation->Low_Yield High_Yield Improved Yield Activation->High_Yield

Core challenges in coupling 2-Chloro-5-(1,1-difluoroethyl)pyridine.

Section 2: Troubleshooting Guide

This section is structured to address the most common failure modes observed during cross-coupling reactions with this substrate.

General Troubleshooting Workflow

When a reaction delivers a low yield, a systematic approach is crucial. The following workflow can help diagnose the issue efficiently.

Troubleshooting_Workflow cluster_reagents Reagent & Setup Integrity cluster_catalyst Catalyst System Optimization cluster_solution Corrective Actions Start Low Yield or No Reaction Check_Degas Was the system rigorously degassed? Start->Check_Degas Check_Purity Are starting materials pure and dry? Check_Degas->Check_Purity Yes Solution_Degas Improve degassing (Freeze-Pump-Thaw) Check_Degas->Solution_Degas No Check_Base Is the base active and appropriate? Check_Purity->Check_Base Yes Solution_Reagents Purify reagents, use fresh base Check_Purity->Solution_Reagents No Check_Catalyst Is the catalyst/ligand active enough for C-Cl? Check_Base->Check_Catalyst Yes Check_Base->Solution_Reagents No Check_Side_Reactions Are side products (e.g., homocoupling) observed? Check_Catalyst->Check_Side_Reactions Yes Solution_Catalyst Switch to bulky, electron-rich ligand (e.g., Buchwald type) Check_Catalyst->Solution_Catalyst No Check_Side_Reactions->Solution_Catalyst No Solution_Boron Use boronic ester instead of acid Check_Side_Reactions->Solution_Boron Yes (Suzuki)

A systematic workflow for diagnosing low-yield reactions.
Question 1: My Suzuki-Miyaura coupling reaction is giving low yield or has stalled. What are the likely causes and how can I fix it?

Answer: This is a common issue stemming from the difficulty of activating the 2-chloro-pyridine substrate.

Plausible Cause A: Inefficient Catalyst System. Standard catalysts like Pd(PPh₃)₄ are often not active enough for this transformation. The oxidative addition of the C-Cl bond to Pd(0) is slow, and the pyridine nitrogen can inhibit the catalyst.

Solution A: Employ a High-Activity Catalyst System. To overcome the high activation barrier, a catalyst system featuring a bulky, electron-rich phosphine ligand is required.[5][9] These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps while providing steric shielding to minimize catalyst inhibition by the pyridine nitrogen.[5]

Catalyst System ComponentRecommended ChoiceRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) precursors.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl monophosphine ligands that are state-of-the-art for challenging couplings.[4][5]
Pre-catalyst XPhos Pd G3, SPhos Pd G3Air-stable and highly active pre-catalysts that rapidly form the active Pd(0) species in solution.[10][11]

Plausible Cause B: Protodeboronation of the Boronic Acid. Boronic acids, especially heteroaryl boronic acids, can be unstable under the basic, aqueous conditions of the reaction, leading to the C-B bond being cleaved and replaced with a C-H bond.[2][9]

Solution B: Use a More Stable Boron Reagent. Pinacol esters of boronic acids (-B(pin)) are significantly more stable towards protodeboronation and often deliver higher and more reproducible yields.[9]

Optimized Protocol for Suzuki-Miyaura Coupling:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv.), the arylboronic acid pinacol ester (1.2-1.5 equiv.), and finely ground potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Add degassed solvent. A mixture of toluene and water (e.g., 10:1 v/v) or 1,4-dioxane/water is often effective.[12][13]

  • Seal the flask and heat the mixture with vigorous stirring to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

Question 2: I'm attempting a Buchwald-Hartwig amination, but the reaction is very slow and incomplete. What should I change?

Answer: Slow C-N coupling with this substrate points towards issues with catalyst activity, base selection, or both. The general principles of using sterically hindered, electron-rich ligands are paramount here.[14][15]

Plausible Cause A: Inappropriate Base Selection. The base in a Buchwald-Hartwig reaction deprotonates the amine to form the palladium-amido complex, a key step in the catalytic cycle.[10][16] A base that is too weak will not facilitate this step, while an overly aggressive base can degrade the substrate or catalyst.

Solution A: Match the Base to the Amine pKa.

  • For anilines and other weakly basic amines: A moderate base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is often sufficient.[17]

  • For primary and secondary aliphatic amines: A stronger, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[10]

BaseTypical Amine PartnerCommon Solvent
Cs₂CO₃, K₃PO₄Anilines, Heteroaromatic aminesDioxane, Toluene
NaOtBu, KOtBuAliphatic amines (primary, secondary), AmidesToluene, THF, CPME

Plausible Cause B: Catalyst System is Not Optimal. As with Suzuki coupling, standard ligands are often insufficient. The Buchwald-Hartwig amination has its own set of specialized ligands designed for high reactivity.

Solution B: Use a Modern Buchwald-Hartwig Catalyst System.

  • Ligands: For a broad range of amines, ligands like XPhos or the Josiphos family are excellent starting points. For particularly challenging or hindered amines, BrettPhos can be superior.[15]

  • Palladium Source: Using a palladacycle pre-catalyst (e.g., XPhos Pd G3) is highly recommended as it provides a reliable and rapid initiation of the active catalyst.[10][11]

Optimized Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under a robust inert atmosphere, charge a vial or flask with the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if not using a pre-catalyst.

  • Add the 2-Chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv.) and the solid base (e.g., NaOtBu, 2.0 equiv.).

  • Add the degassed solvent (e.g., Toluene).

  • Add the amine coupling partner (1.1-1.2 equiv.).

  • Seal the vessel tightly and heat to 100-120 °C with vigorous stirring.

  • Monitor by LC-MS until consumption of the starting material is complete.

Question 3: My Sonogashira coupling is not working. I see no product formation.

Answer: The Sonogashira coupling of aryl chlorides is notoriously difficult compared to bromides or iodides.[18] Success hinges on a catalyst system that can undergo oxidative addition with the C-Cl bond without being poisoned.

Plausible Cause: Catalyst Inactivity and Copper-Related Issues. The traditional Pd/Cu co-catalyst system can be problematic. The copper acetylide formation can be sluggish, and side reactions like alkyne homocoupling (Glaser coupling) can dominate.

Solution: Employ a Copper-Free, High-Turnover Catalyst System. Modern protocols often omit the copper co-catalyst to avoid side reactions and improve reproducibility.[19] This requires a highly active palladium catalyst capable of facilitating the entire cycle.

  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand such as cataCXium® A or P(t-Bu)₃ is highly effective for the copper-free Sonogashira coupling of aryl chlorides.[20]

  • Base: A strong amine base like diisopropylethylamine (DIPEA) or diazabicycloundecene (DBU) is typically used as both the base and, in some cases, the solvent.

Optimized Protocol for Copper-Free Sonogashira Coupling:

  • To a Schlenk tube, add 2-Chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv.), Pd(OAc)₂ (2-4 mol%), and the phosphine ligand (e.g., cataCXium® A, 4-8 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed terminal alkyne (1.5 equiv.) and a degassed amine base such as DBU (2.0-3.0 equiv.).

  • Heat the reaction to 100-130 °C.

  • Monitor the reaction by GC-MS or LC-MS.

Section 3: Frequently Asked Questions (FAQs)

Q: Why is degassing the solvent and reagents so critical? A: The active form of the catalyst in these reactions is Pd(0). Molecular oxygen can oxidize Pd(0) to Pd(II), removing it from the catalytic cycle and rendering it inactive.[2][13] Rigorous degassing (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes) is essential to remove dissolved oxygen and prevent premature catalyst death.[13]

Q: Can I use a Nickel catalyst as an alternative to Palladium? A: Yes. Nickel catalysts are an excellent and often more cost-effective alternative for activating C-Cl bonds.[21][22] Systems like NiBr₂·3H₂O with a bathophenanthroline ligand in a solvent like DMF have been shown to be effective for coupling 2-chloropyridines with alkyl electrophiles and may be adapted for other coupling partners.[21][22]

Q: I observe a dark black precipitate (Palladium black) crashing out of my reaction. What does this mean? A: The formation of Palladium black indicates that the Pd(0) catalyst has agglomerated and precipitated from the solution. This is a common form of catalyst decomposition. It is often caused by ligands that are not bulky enough to stabilize the mononuclear Pd(0) species or by reaction temperatures that are too high for the stability of the chosen catalyst complex. Switching to a more sterically demanding and thermally stable ligand (like the Buchwald biarylphosphine ligands) can often prevent this.[23]

Q: How do I choose the best solvent for my reaction? A: The ideal solvent should fully dissolve your starting materials at the reaction temperature and be inert to the reaction conditions.

  • Aprotic polar solvents like 1,4-dioxane, THF, and toluene are most common for Suzuki and Buchwald-Hartwig reactions.[10][24]

  • DMF can be used but is sometimes avoided at high temperatures due to potential decomposition. It is more common in Ni-catalyzed couplings.[21]

  • Water is often used as a co-solvent in Suzuki reactions to help dissolve the inorganic base (e.g., K₃PO₄, K₂CO₃) and facilitate the formation of the active boronate species.[12][13]

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis. Nature, 509(7500), 299-309. (Note: While the provided link is for a general review, the principles discussed are applicable.) [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI Books. [Link]

  • Weix Research Group, UW-Madison. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. [Link]

  • DSpace@MIT. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • National Center for Biotechnology Information. (2024). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. PubMed Central. [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ResearchGate. (2018). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Gangu, K. K., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787-1789. [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • National Center for Biotechnology Information. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PubMed Central. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. [Link]

  • SSRN. (2021). Synthesis of 2,5-Difunctionalized Pyridines via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Purdue University Research Repository. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • ResearchGate. (2017). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

  • National Center for Biotechnology Information. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Dalton Transactions. (2021). Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. [Link]

  • National Center for Biotechnology Information. (2021). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PubMed Central. [Link]

  • Bicocca Open Archive. (2018). Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Scholarship @ Claremont. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • PRISM: University of Calgary's Digital Repository. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. [Link]

Sources

Minimizing side reactions during 2-Chloro-5-(1,1-difluoroethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical challenges in synthesizing 2-Chloro-5-(1,1-difluoroethyl)pyridine , a key pharmacophore in succinate dehydrogenase inhibitor (SDHI) fungicides and next-generation agrochemicals.

The primary synthetic bottleneck is the deoxofluorination of 2-chloro-5-acetylpyridine , where the competition between nucleophilic fluorination and elimination leads to the persistent "styrene-like" vinyl fluoride impurity.

Topic: Minimizing Vinyl Fluoride Elimination & Optimizing Gem-Difluoride Yield

Applicable Reagents: DAST, Deoxo-Fluor®, XtalFluor-E®, PyFluor. Target Molecule: 2-Chloro-5-(1,1-difluoroethyl)pyridine (CAS: 1353777-55-5)

Part 1: The Mechanistic Landscape

To troubleshoot effectively, you must understand why your reaction fails. The conversion of the acetyl group to a gem-difluoro moiety proceeds via an activated hemiaminal intermediate. The electron-deficient nature of the 2-chloropyridine ring destabilizes the developing positive charge at the benzylic position, slowing the desired


-like substitution and allowing the elimination pathway (vinyl fluoride formation) to compete.
Reaction Pathway Analysis

ReactionPathway Ketone 2-Chloro-5- acetylpyridine Intermediate Activated Intermediate Ketone->Intermediate Activation Reagent Fluorinating Agent (DAST/XtalFluor) Reagent->Intermediate TS_Sub TS: Fluoride Attack Intermediate->TS_Sub Pathway A (Substitution) TS_Elim TS: Proton Abstraction Intermediate->TS_Elim Pathway B (Elimination) Product Gem-Difluoride (Target) TS_Sub->Product Impurity Vinyl Fluoride (Side Product) TS_Elim->Impurity

Figure 1: Bifurcation of the reaction pathway.[1] The electron-poor pyridine ring raises the energy barrier for substitution, making the elimination pathway (Pathway B) kinetically competitive, especially at higher temperatures.

Part 2: Troubleshooting Guide (Q&A)

Module A: Controlling the Vinyl Fluoride Impurity

Q: I am seeing 15-20% vinyl fluoride impurity by GC/NMR. How do I suppress this?

A: The vinyl fluoride (2-chloro-5-(1-fluorovinyl)pyridine) forms via E1 or E2 elimination from the activated intermediate. This is often driven by excess basicity or thermal stress .

  • Switch Reagents (High Impact):

    • DAST/Deoxo-Fluor: These release HF but also contain basic amine residues that can act as proton sponges, promoting elimination.

    • Recommendation: Switch to XtalFluor-E® (crystalline) used in conjunction with Et3N·3HF or Et3N·2HF . The stoichiometry of the HF promoter is critical. Using Et3N·3HF (more acidic) suppresses the basicity of the medium compared to DAST, favoring substitution over elimination.

  • Temperature Control:

    • Do not reflux blindly. The 2-chloropyridine substrate is deactivated, tempting users to increase heat.

    • Protocol: Start at 0°C, warm to Room Temperature (RT). Only heat to 40°C if conversion stalls after 12 hours.

  • Solvent Choice:

    • Switch from THF (Lewis basic, stabilizes cations but can promote elimination) to Dichloromethane (DCM) or Chloroform . Non-coordinating solvents generally favor the tight ion pairing required for fluorination.

Q: Can I separate the vinyl fluoride impurity if it forms?

A: Separation is extremely difficult due to similar boiling points and polarities.

  • Pro Tip (Chemical Purification): If you cannot prevent formation, treat the crude mixture with a mild oxidant (e.g., dilute KMnO4 or ozone) or a brominating agent (Br2) at low temp. The vinyl fluoride alkene reacts much faster than the electron-deficient pyridine ring or the saturated gem-difluoro product. The resulting polar oxidation/bromination products can be easily removed via silica plug filtration.

Module B: Reaction Stalling & Safety

Q: The reaction stalls at 60% conversion. Should I add more DAST?

A: STOP. Adding excess DAST increases the risk of catastrophic decomposition (explosion) and tar formation.

  • Diagnosis: The reaction likely stalled due to the accumulation of HF-amine salts which buffer the reaction, or the "induction period" failed.

  • Solution: Instead of more DAST, add a Lewis Acid catalyst. BF3·OEt2 (0.1 equiv) or SbCl3 can re-activate the ketone without requiring dangerous thermal escalation.

  • Safety Note: Never heat DAST reactions above 50°C on a pyridine substrate without rigorous DSC (Differential Scanning Calorimetry) data. Pyridines can catalyze the decomposition of S-F reagents.

Part 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (XtalFluor-E)

Recommended for high purity requirements.

  • Setup: Flame-dried glassware, N2 atmosphere.

  • Reagents:

    • 2-Chloro-5-acetylpyridine (1.0 equiv)

    • XtalFluor-E (1.5 equiv) - Weighable solid, safer than DAST.

    • Et3N·3HF (2.0 equiv) - Promoter.

    • DCM (0.5 M concentration).

  • Procedure:

    • Dissolve substrate and Et3N·3HF in DCM at 0°C.

    • Add XtalFluor-E portion-wise (exothermic).

    • Stir at RT for 12-16 hours.

    • Quench: Pour into saturated aqueous NaHCO3. Caution: CO2 evolution.

  • Expected Outcome: >90% Conversion, <5% Vinyl Fluoride.

Protocol B: The "Legacy" Method (Deoxo-Fluor)

Use only if XtalFluor is unavailable.

  • Reagents: Deoxo-Fluor (1.5 equiv), DCM.

  • Procedure:

    • Add Deoxo-Fluor to DCM at -20°C.

    • Add substrate dropwise (neat or in minimal DCM).

    • Crucial Step: Allow to warm very slowly to RT over 4 hours. Rapid warming spikes the elimination pathway.

    • Additives: If elimination persists, add 0.5 equiv of HF-Pyridine (Olah's reagent) to increase acidity.

Data Comparison: Reagent Performance
ParameterDASTDeoxo-FluorXtalFluor-E + Et3N[2][3][4]·3HF
Physical State Liquid (Fuming)Liquid (Viscous)Crystalline Solid
Thermal Stability Low (Explosive >90°C)ModerateHigh (Stable >200°C)
Selectivity (Gem:Vinyl) ~85:15~90:10~98:2
Glassware Etching HighHighLow (if anhydrous)

Part 4: Decision Tree for Process Optimization

Troubleshooting Start Start: Deoxofluorination CheckImpurity Check Crude NMR: Vinyl Fluoride > 5%? Start->CheckImpurity CheckConversion Check Conversion: < 90%? CheckImpurity->CheckConversion No HighElim Issue: Elimination Dominates CheckImpurity->HighElim Yes Stalled Issue: Reaction Stalled CheckConversion->Stalled Yes Finish Finish CheckConversion->Finish No (Success) Soln_Acid Action: Increase Acidity (Switch to XtalFluor + Et3N·3HF) HighElim->Soln_Acid Soln_Temp Action: Lower Temp (-20°C) Extend reaction time HighElim->Soln_Temp Soln_Catalyst Action: Add Lewis Acid (BF3·OEt2 or SbCl3) Stalled->Soln_Catalyst

Figure 2: Decision matrix for optimizing reaction conditions based on crude impurity profiling.

References

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[2][3] The Journal of Organic Chemistry.[3] Link

    • Core reference for XtalFluor-E selectivity over DAST.
  • Singh, R.P., & Shreeve, J.M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.[5] Synthesis.[2][3][6][7][8][9][10][11][12] Link

    • Detailed review of side reactions including elimin
  • Lal, G.S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry.[3] Link

    • Comparative safety d
  • Bio, M.M., et al. (2008). Practical Synthesis of a 2-Chloro-5-fluoropyridine Derivative via Deoxofluorination. Organic Process Research & Development. Link

    • Provides industrial context for fluorin

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Chloro-5-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst selection in coupling reactions involving 2-Chloro-5-(1,1-difluoroethyl)pyridine. This building block is of significant interest to the pharmaceutical and agrochemical industries due to the unique electronic properties imparted by the difluoroethyl group and the synthetic versatility of the pyridine core. However, its specific structural features—an electron-deficient pyridine ring and a relatively inert C-Cl bond—present distinct challenges that require careful optimization of catalytic systems.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions and solve problems effectively in your own research.

Part 1: General Troubleshooting & Initial Reaction Setup

This section addresses the most common initial hurdle: a reaction that fails to proceed as expected. We will diagnose the problem by systematically evaluating the core components of any cross-coupling reaction.

Q1: My initial cross-coupling attempt with 2-Chloro-5-(1,1-difluoroethyl)pyridine resulted in low yield or no product. What are the first things I should check?

A1: When a reaction fails, it's crucial to approach troubleshooting systematically rather than changing multiple variables at once. The low reactivity of the aryl chloride and the potential for the pyridine nitrogen to interact with the catalyst are the primary challenges with this substrate.[1][2] We recommend a diagnostic workflow focused on the four pillars of a successful cross-coupling reaction: the Catalyst System, the Reagents, the Base, and the Reaction Conditions.

Below is a logical workflow to guide your troubleshooting process.

G start Low or No Yield Observed cat_sys 1. Evaluate Catalyst System start->cat_sys reagents 2. Verify Reagent Integrity cat_sys->reagents If catalyst system is robust sub_cat1 Active Pd(0) generated? (Consider a precatalyst) cat_sys->sub_cat1 sub_cat2 Is the ligand appropriate? (Bulky, electron-rich needed for Ar-Cl) cat_sys->sub_cat2 sub_cat3 Catalyst poisoning by pyridine-N? cat_sys->sub_cat3 base_solv 3. Re-evaluate Base & Solvent reagents->base_solv If reagents are pure & stable sub_reag1 Boronic acid stable? (Check for protodeboronation) reagents->sub_reag1 sub_reag2 Amine/alkyne pure? reagents->sub_reag2 conditions 4. Adjust Reaction Conditions base_solv->conditions If base/solvent are appropriate success Reaction Optimized conditions->success After optimization

Caption: General troubleshooting workflow for a failed cross-coupling reaction.

  • Catalyst System: The activation of the C-Cl bond is often the rate-limiting step.[3] Your initial focus should be on ensuring you have an active and appropriate catalyst. Is your palladium source efficiently generating the active Pd(0) species? Is your ligand sufficiently electron-rich and sterically bulky to facilitate oxidative addition and prevent catalyst inhibition by the pyridine nitrogen?[2]

  • Reagent Integrity: For Suzuki reactions, the stability of the boronic acid is a frequent cause of low yields.[4] They can decompose via protodeboronation or form unreactive boroxines.[5] For other couplings, ensure your nucleophile (e.g., amine, alkyne) is pure and dry.

  • Base and Solvent: The choice of base is critical and highly dependent on the specific coupling reaction.[6] Its strength and solubility can dramatically affect the outcome.[7] The solvent must be appropriate for the chosen temperature and capable of dissolving the reaction components.

  • Reaction Conditions: Ensure your reaction is properly degassed to prevent oxygen from deactivating the catalyst, which can lead to side reactions like boronic acid homocoupling.[4][8] The reaction temperature may also need to be optimized, as aryl chlorides typically require more thermal energy than bromides or iodides.[1]

Part 2: Optimizing the Catalyst System

The heart of a successful cross-coupling is the palladium catalyst. For a challenging substrate like 2-Chloro-5-(1,1-difluoroethyl)pyridine, off-the-shelf solutions like Pd(PPh₃)₄ often fail. This section details how to select a more robust catalyst system.

Q2: What is the difference between using a simple palladium source like Pd(OAc)₂ and a modern precatalyst? Which should I use?

A2: The active species in most cross-coupling reactions is a ligand-coordinated Pd(0) complex.[5] How this species is generated is critical for reaction efficiency and reproducibility.

  • Traditional Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃): These are Pd(II) or Pd(0) sources that require in situ reduction and ligand association to form the active catalyst. This formation can be inefficient, inconsistent, and sometimes requires a pre-activation step.[5][9] The simple mixing of these components does not guarantee the efficient formation of the active species necessary to initiate the catalytic cycle.[10]

  • Modern Palladacycle Precatalysts (e.g., Buchwald G3/G4, PEPPSI™): These are air- and moisture-stable Pd(II) complexes that are engineered to generate a specific, active LPd(0) species cleanly and efficiently upon exposure to a base.[5][9] This leads to more reliable reactions, often with lower catalyst loadings and shorter reaction times.

Recommendation: For challenging aryl chlorides like our substrate, we strongly recommend using a modern palladacycle precatalyst. The clean and efficient generation of the active catalyst is crucial to overcoming the high activation barrier of the C-Cl bond.[9]

Palladium SourceTypeAdvantagesDisadvantagesBest For...
Pd(OAc)₂ / PdCl₂(PPh₃)₂ Pd(II) SaltInexpensive, readily available.Inefficient/unreliable in situ reduction to Pd(0), can lead to side reactions.[10]Simple, highly reactive substrates (e.g., aryl iodides).
Pd₂(dba)₃ Pd(0) SourceDirect source of Pd(0).Can degrade over time, forming inactive palladium black; requires ligand addition.[5]Reactions where in situ reduction is problematic.
Buchwald Precatalysts PalladacycleAir- and moisture-stable, clean and rapid generation of active LPd(0), broad ligand compatibility.[9][11]Higher initial cost.Challenging couplings, especially with aryl chlorides and base-sensitive substrates.[1]
PEPPSI™ Catalysts Pd(II)-NHCHighly stable, effective for sterically hindered substrates.Ligand is integrated, less modularity.Suzuki and Negishi couplings, particularly with heteroaryl chlorides.[12]

Table 1: Comparison of common palladium sources for cross-coupling reactions.

Q3: How do I select the right ligand for coupling with 2-Chloro-5-(1,1-difluoroethyl)pyridine?

A3: Ligand selection is arguably the most critical parameter for this substrate. The ligand has two primary roles:

  • Electronic Activation: It must be electron-rich to increase the electron density on the palladium center, which facilitates the oxidative addition into the strong C-Cl bond.[3]

  • Steric Influence: It must be sterically bulky. This bulkiness promotes the reductive elimination step to release the product and, crucially, can physically block the pyridine nitrogen from coordinating to and deactivating the palladium center—a common failure mode known as the "2-pyridyl problem".[2][3][13]

For these reasons, bulky, electron-rich biarylmonophosphine ligands (often called "Buchwald ligands") are the gold standard for this type of transformation.

Ligand ClassExample LigandsRecommended ForKey Characteristics
Dialkylbiarylphosphines SPhos, XPhos, RuPhosSuzuki, Buchwald-Hartwig Highly electron-rich and sterically demanding. Excellent for activating C-Cl bonds and coupling a wide range of amines.[1][12]
Ferrocenylphosphines DPPF, JosiphosBuchwald-Hartwig, Negishi Bidentate ligands that can stabilize the catalyst complex.[14][15] Effective for certain classes of primary amines.
N-Heterocyclic Carbenes (NHCs) IPr, IMesSuzuki, Heck Strong σ-donors, often used in PEPPSI-type precatalysts. Very stable and robust.[16][17]
Triphenylphosphine (PPh₃) PPh₃Not Recommended Insufficiently electron-donating and bulky for activating this aryl chloride.[18] Prone to failure.

Table 2: Ligand selection guide for 2-Chloro-5-(1,1-difluoroethyl)pyridine couplings.

Part 3: Reaction-Specific Troubleshooting Guides

While general principles apply, each cross-coupling reaction has unique failure modes. This section provides targeted advice for the most common transformations.

G PdL LPd(0) OxAdd Ar-Pd(II)-X (L) PdL->OxAdd Oxidative Addition (Ar-X) Slow for Ar-Cl Inhibition Pyridine Inhibition PdL->Inhibition Catalyst Deactivation Trans Ar-Pd(II)-R (L) OxAdd->Trans Transmetalation (R-B(OH)₂) or Amine Coordination (R₂NH) Base is critical Trans->PdL Reductive Elimination Product Ar-R Trans->Product

Caption: Simplified catalytic cycle highlighting common failure points for pyridine substrates.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Q4: My Suzuki reaction is giving low yield, and I see a lot of my starting arene (protodeboronation product) and/or homocoupled boronic acid. What's wrong?

A4: These are classic Suzuki side reactions.

  • Protodeboronation: This is the hydrolysis of the boronic acid back to its corresponding arene. It is often exacerbated by high temperatures and certain base/solvent combinations.[5]

    • Solution: Use a milder base like K₃PO₄ or KF.[6] Ensure your boronic acid is of high quality. Consider switching to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, which are more resistant to decomposition.

  • Homocoupling: The dimerization of the boronic acid is typically caused by the presence of oxygen, which oxidizes the Pd(0) catalyst to Pd(II), which can then promote this side reaction.[4]

    • Solution: Improve your degassing technique. Sparging your solvent with argon or nitrogen for 30 minutes before use is highly recommended.[19] Maintain a positive inert gas pressure throughout the reaction setup and duration. Using a direct Pd(0) source or a precatalyst that cleanly generates Pd(0) can also minimize this issue.[8]

Buchwald-Hartwig Amination (C-N Bond Formation)

Q5: I am trying to couple a secondary amine, but the reaction is stalling. How should I adjust my conditions?

A5: The coupling of secondary amines can be challenging. The choice of base is particularly critical.[1]

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine and facilitate the catalytic cycle.[1][9] Weaker bases like K₂CO₃ are often ineffective for this transformation.

  • Ligand Choice: For secondary amines, ligands like RuPhos are often a good starting point.[1] For particularly challenging or sterically hindered amines, you may need to screen more specialized ligands.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. Ensure they are rigorously dried and degassed.

Q6: My aryl chloride substrate is not reacting in a Buchwald-Hartwig amination. What is the best catalyst system to force this reaction?

A6: Activating an aryl chloride for C-N coupling is one of the most demanding applications of this reaction. Success hinges on using a highly active catalyst system.

  • Catalyst System: This is a scenario where a modern catalyst system is not just recommended, but essential. A combination of a G3 or G4 Buchwald precatalyst with a bulky, electron-rich ligand like XPhos or SPhos is the state-of-the-art approach.[1][15] These systems are specifically designed to facilitate the difficult oxidative addition of aryl chlorides.

  • Temperature: These reactions often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[11][20]

ParameterSuzuki-MiyauraBuchwald-HartwigSonogashira
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃[6]NaOtBu, KOtBu, LHMDS[1]Et₃N, DIPA, Cs₂CO₃[21]
Typical Solvent Toluene/H₂O, Dioxane/H₂O[7]Toluene, Dioxane (anhydrous)[9]THF, DMF, Toluene[22]
Key Challenge Boronic acid instability[4]C-Cl activation, base sensitivity[1]Copper toxicity, homocoupling[12]

Table 3: Quick reference guide for base and solvent selection in key cross-coupling reactions.

Part 4: Experimental Protocols

To provide a practical starting point, here is a general protocol for screening conditions for a Buchwald-Hartwig amination reaction.

General Protocol: High-Throughput Screening of a Buchwald-Hartwig Amination

This protocol is designed for a 96-well plate format for rapid optimization but can be adapted for single reaction vials.[23]

  • Plate/Vial Preparation: In a glovebox or under an inert atmosphere, add the solid reagents to an array of oven-dried reaction vials.

    • 2-Chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv)

    • Palladium Precatalyst (e.g., XPhos-G3-Pd, 0.02 equiv, 2 mol%)

    • Base (e.g., NaOtBu, 1.4 equiv)

  • Sealing: Seal the vials with PTFE-lined caps. If not in a glovebox, purge each vial with argon or nitrogen for 5 minutes.

  • Solvent and Amine Addition:

    • Add anhydrous, degassed solvent (e.g., Toluene, to achieve 0.1 M concentration) via syringe.

    • Add the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Place the vials in a pre-heated aluminum heating block on a magnetic stir plate (e.g., 100 °C). Stir for the desired time (e.g., 12-24 hours).

  • Monitoring and Workup:

    • Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

This systematic approach allows for the efficient screening of different ligands, bases, and solvents to identify the optimal conditions for your specific transformation.[23][24]

References

  • Benchchem. (n.d.). Troubleshooting low conversion in Suzuki-Miyaura reactions.
  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions.
  • PMC. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • PubMed. (2021, May 10). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NROChemistry. (n.d.). Heck Coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
  • Wikipedia. (n.d.). Heck reaction.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • ResearchGate. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex....
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

Sources

Technical Guide: Solubility Optimization for 2-Chloro-5-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-PYR-F2-005 Department: Application Science & Technical Support Last Updated: February 14, 2026 Target Audience: Medicinal Chemists, Process Chemists, Assay Development Scientists

Executive Summary & Compound Profile

The Core Challenge: 2-Chloro-5-(1,1-difluoroethyl)pyridine is a lipophilic, electron-deficient heterocyclic building block. Its solubility profile is dominated by the fluorine effect : the 1,1-difluoroethyl group (


) significantly increases lipophilicity (LogP) while simultaneously reducing the basicity of the pyridine nitrogen via inductive electron withdrawal.

Implication: Standard solubilization strategies for pyridines (e.g., acidification with 1N HCl) often fail because this molecule is too weak a base to protonate under mild conditions. Furthermore, its high lipophilicity leads to rapid precipitation ("crashing out") in aqueous buffers used for biological assays or biphasic chemical reactions.

Physicochemical Profile (Estimated)[1][2][3][4]
PropertyValue / CharacteristicImpact on Solubility
LogP ~2.6 – 3.0 (Predicted)High lipophilicity; requires organic co-solvents.
pKa (Pyridine N) < 1.0 (Predicted)Critical: Will not protonate/dissolve in mild aqueous acid (pH 4-5). Requires strong acid (pH < 0) which may degrade reagents.
H-Bond Donors 0Poor water solubility; relies on dipole-dipole interactions.
H-Bond Acceptors 3 (N, F, F)Soluble in polar aprotic solvents (DMSO, DMF).
Physical State Liquid or Low-melting SolidProne to oiling out rather than crystallizing in mixed solvents.

Module A: Solubility in Organic Synthesis

For Suzuki-Miyaura Couplings,


, and Buchwald-Hartwig Aminations.
The "Oiling Out" Phenomenon

In biphasic reaction conditions (e.g., Dioxane/Water), this compound frequently forms a dense, immiscible oil at the bottom of the flask, separating from the catalyst. This is often mistaken for insolubility but is actually a phase separation issue .

Protocol: Solvent System Optimization

Do not rely on single solvents. Use the "Bridge Solvent" technique to maintain homogeneity.

Recommended Solvent Systems:

  • For Suzuki Couplings (Boronic Acids):

    • Avoid: Toluene/Water (Phase separation is too aggressive).

    • Use:1,4-Dioxane : Water (4:1) or THF : Water (5:1) .

    • Why: Dioxane and THF act as amphiphilic bridges, solvating both the lipophilic pyridine and the inorganic base (

      
      /
      
      
      
      ).
  • For

    
     (Nucleophilic Substitution): 
    
    • Primary Choice:DMSO or NMP (anhydrous).

    • Temperature: 80–100°C.

    • Note: The electron-withdrawing

      
       group activates the 2-Cl position, making 
      
      
      
      efficient, but the reaction rate is diffusion-limited if the substrate is not fully dissolved.
Workflow Visualization: Reaction Solvent Selection

SolventSelection Start Start: Reaction Setup ReactionType Reaction Type? Start->ReactionType Coupling Metal Coupling (Suzuki/Buchwald) ReactionType->Coupling SNAr Nucleophilic Sub (SNAr) ReactionType->SNAr BaseSol Inorganic Base Required? Coupling->BaseSol Temp Temp > 80°C? SNAr->Temp Biphasic Use Amphiphilic Mix Dioxane/H2O (4:1) BaseSol->Biphasic Yes (K2CO3, etc) Anhydrous Use Toluene (Requires Phase Transfer Cat) BaseSol->Anhydrous No (Organic Base) HighTemp Use DMSO or NMP (High Boiling Point) Temp->HighTemp Yes LowTemp Use THF or DMF Temp->LowTemp No

Caption: Decision tree for selecting the optimal solvent system based on reaction type and conditions.

Module B: Biological Assay Formulation

For In Vitro screening, MIC determination, and cell-based assays.

The "Crash-Out" Risk

When a DMSO stock solution of 2-Chloro-5-(1,1-difluoroethyl)pyridine is spiked into aqueous media (PBS, cell culture media), the hydrophobic effect drives rapid precipitation. The compound forms micro-aggregates that are invisible to the naked eye but cause false negatives (low availability) or false positives (aggregate toxicity).

Troubleshooting Protocol: The "Intermediate Dilution" Step

Never pipette 100% DMSO stock directly into 100% aqueous buffer if the final concentration is >10 µM.

Step-by-Step Formulation Guide:

  • Prepare Master Stock: Dissolve compound in 100% DMSO to 10 mM.

    • Validation: Vortex for 30 seconds. Solution must be clear.

  • Create Intermediate Plate (The Bridge):

    • Dilute the Master Stock into a 50:50 DMSO:Water mixture first.

    • Why: This breaks the hydration shell shock. The compound remains soluble in 50% DMSO.

  • Final Dilution:

    • Transfer from the Intermediate Plate to the Assay Plate (buffer).

    • Ensure final DMSO concentration is < 1% (or as tolerated by cells).

Solubility Limit Table (Aqueous Buffers)

Based on structural analogs (e.g., 2-chloro-5-(trifluoromethyl)pyridine).

Solvent SystemEstimated Solubility LimitNotes
PBS (pH 7.4) < 10 µMHigh risk of precipitation.
PBS + 0.05% Tween-20 ~50–100 µMSurfactant stabilizes micro-dispersions.
PBS + 5% Cyclodextrin (HP-β-CD) > 200 µMRecommended for animal dosing formulations.
100% DMSO > 100 mMStable for long-term storage at -20°C.

Frequently Asked Questions (Technical Support)

Q1: I tried dissolving the compound in 1N HCl, but it remained an oil at the bottom. Why? A: This is due to the electron-withdrawing effect of the fluorine atoms and the chlorine. The pyridine nitrogen is extremely weakly basic (pKa < 1). 1N HCl (pH ~0) is not acidic enough to fully protonate it. You would need concentrated acid, which is impractical. Solution: Switch to organic solvents (DMSO/Methanol) rather than pH adjustment.

Q2: Can I use this compound in a microwave reactor? A: Yes, but be cautious of the vapor pressure . The 1,1-difluoroethyl group is thermally stable, but the compound has a relatively low boiling point compared to non-fluorinated analogs. Use a sealed vessel rated for >20 bar if heating above 120°C in volatile solvents like THF.

Q3: The compound turned yellow after storage in DMSO. Is it degraded? A: Likely yes. While the


 group is stable, the 2-Chloro position is susceptible to slow hydrolysis by trace water in DMSO, forming the 2-pyridone derivative (which is yellow/brown).
  • Fix: Store solid at 4°C. Prepare DMSO stocks fresh or store them at -80°C under argon.

Q4: How do I remove the solvent after reaction? It bumps on the rotavap. A: The compound is somewhat volatile.

  • Protocol: Do not use high vacuum (< 10 mbar) at high heat. Use a mild vacuum (40–50 mbar) at 30°C. If possible, co-evaporate with heptane to remove residual traces of stronger solvents like Pyridine or DMF.

References & Grounding

  • Chemical Properties & Safety:

    • Sigma-Aldrich.[1] Safety Data Sheet: 2-Chloro-5-(difluoromethyl)pyridine (Analogous structure data). Retrieved from .

    • PubChem.[2] Compound Summary: 2-chloro-5-(1,1-difluoroethyl)pyridine. Retrieved from .

  • Synthetic Methodology:

    • Partial Reduction of Electron-Deficient Pyridines.[3] Organic Letters (2000). (Discusses handling of electron-poor pyridine scaffolds).

    • Site-Selective C-H Fluorination of Pyridines. Organic Syntheses (2017).[4] (Provides context on stability and reactivity of fluorinated pyridines).

  • Solubility Principles:

    • Lipinski, C. A. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Fundamental principles of LogP and solubility).

Sources

Troubleshooting hydrodehalogenation byproducts in 2-chloropyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloropyridine Chemistry Subject: Troubleshooting Hydrodehalogenation (HDH) Byproducts Ticket ID: #CP-HDH-2024 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Hydrodehalogenation (HDH)—the replacement of a halogen atom with hydrogen—is the most persistent failure mode in 2-chloropyridine chemistry.

This guide addresses the "2-Chloropyridine Paradox":

  • In Cross-Coupling (e.g., Suzuki): You want to activate the C-Cl bond, but the intermediate reacts with a hydride source instead of the nucleophile.[1]

  • In Hydrogenation (e.g., Nitro reduction): You do not want to activate the C-Cl bond, but the catalyst cleaves it anyway.[1]

Module 1: Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig)[1][2][3]

Q1: I observe a significant M-34 (or M+1-Cl) peak in LCMS. Why is my 2-chloropyridine becoming pyridine?

Diagnosis: This is "Proto-demetallation."[1] The catalytic cycle has stalled after Oxidative Addition. The Mechanism: 2-chloropyridines are electron-deficient.[1] Oxidative addition is generally fast. However, if the subsequent Transmetallation is slow (due to steric bulk or low nucleophilicity of the boronic acid), the Palladium(II) intermediate (


) sits idle.[1] It eventually scavenges a hydride (

) from the solvent, base, or ligand, leading to reductive elimination of Ar-H.[1]

Root Causes & Solutions:

VariableThe Culprit (Promotes HDH)The Fix (Promotes Coupling)
Solvent Alcohols (MeOH, EtOH, IPA). Under basic conditions, alcohols undergo

-hydride elimination, turning into aldehydes/ketones and feeding

to Palladium.[1]
Aprotic Solvents. Switch to DMF, DMA, Dioxane, or Toluene.[1] If water is needed for the base, use a biphasic system (Toluene/H2O).[1]
Ligand Simple Triphenylphosphine (

).
It allows the complex to rest too long.
Bulky, Electron-Rich Ligands. Use Buchwald ligands (e.g., XPhos, SPhos ) or NHCs.[1] These accelerate the rate of reductive elimination, forcing the coupling before HDH can occur.
Base Alkoxides (NaOMe, NaOEt). These act as direct reducing agents.[1]Inorganic Bases. Switch to

,

, or

.
Visualization: The Competitive Pathway

SuzukiHDH Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Fast TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Path A (Desired) Hydride Hydride Scavenging (From Solvent/Base) OxAdd->Hydride Path B (Undesired) Product Desired Biaryl Product TransMet->Product Reductive Elim. Byproduct HDH Byproduct (Dechlorinated Pyridine) Hydride->Byproduct Reductive Elim.

Caption: Path B dominates when Transmetallation (Path A) is kinetically slow or solvent acts as a hydride donor.[1]

Module 2: Heterogeneous Hydrogenation

Q2: I am trying to reduce a nitro group on a 2-chloropyridine ring. The nitro reduces, but the chlorine falls off. How do I stop this?

Diagnosis: Palladium on Carbon (Pd/C) is a non-selective hydrogenolysis catalyst.[1] It is too active for this transformation. The Causality: The C-Cl bond in 2-chloropyridine is activated by the adjacent nitrogen (ortho-effect), making it weaker than a typical chlorobenzene C-Cl bond.[1] Pd/C cleaves this bond readily under


.

Troubleshooting Protocol:

Step 1: Change the Metal (The Golden Rule) Stop using Pd/C. Switch to Platinum (Pt) . Platinum is far less active toward C-Cl oxidative addition but retains high activity for Nitro reduction.[1]

Step 2: Use Sulfided Catalysts If standard Pt/C fails, use Sulfided Platinum on Carbon (Pt(S)/C) .[1] The sulfur acts as a poison, occupying the highly active "kink" sites on the metal surface where C-Cl cleavage occurs, leaving the planar sites available for Nitro reduction.[1]

Step 3: The Vanadium Inhibitor Trick If you must use Pd/C (e.g., for cost), you must poison the reaction mixture homogeneously.[1]

Experimental Protocol: Vanadium-Doped Hydrogenation

  • Substrate: 1.0 eq 2-chloro-nitropyridine.

  • Catalyst: 5 wt% Pd/C (standard loading).

  • Inhibitor: Add 0.1 - 0.5 mol% Vanadium(III) acetylacetonate (

    
    )  or Vanadyl acetylacetonate.[1]
    
  • Solvent: THF or Ethyl Acetate (Avoid MeOH if possible).

  • Conditions: 1 atm

    
    , RT.
    
  • Mechanism: Vanadium species selectively adsorb onto the catalyst surface or complex with the pyridine nitrogen, sterically/electronically hindering the C-Cl interaction with the Pd surface.

Visualization: Catalyst Selection Matrix

HydroMatrix Start Start: Nitro-Reduction of 2-Chloropyridine Decision1 Is Pd/C Mandatory? Start->Decision1 NoPd Switch Catalyst Decision1->NoPd No YesPd Add Inhibitor Decision1->YesPd Yes PtC Try Pt/C (5%) NoPd->PtC V_add Add V(acac)3 (0.1 mol%) YesPd->V_add Preferred Amine_add Add Morpholine/Phosphite (Less effective) YesPd->Amine_add Alternative PtS Try Pt(S)/C (Sulfided) PtC->PtS If dehalogenation persists

Caption: Decision tree for selecting the correct catalytic system to prevent dehalogenation during reduction.

Module 3: FAQ & Quick Reference

Q3: Can I use base washing to stop dehalogenation? In hydrogenation, adding a base (like


) usually increases  dehalogenation.[1] The base neutralizes the HCl formed, driving the equilibrium toward further dehalogenation. Exception: In acidic conditions, if the pH drops below the pKa of the product amine, the ammonium salt formed is stable. However, for 2-chloropyridines, maintain neutral conditions or use the inhibitors mentioned above.[1]

Q4: Does the position of the Chlorine matter? Yes.

  • 2-Chloropyridine: Most labile (unstable) due to the electron-withdrawing nitrogen (inductive effect).[1] Hardest to preserve.

  • 3-Chloropyridine: Most stable.[1] Behaves like chlorobenzene.

  • 4-Chloropyridine: Labile, similar to the 2-position.[1]

Q5: What is the "Cleanest" Solvent for Suzuki Coupling of these substrates? 1,4-Dioxane or Toluene/Water (3:1) . Avoid Ethanol/Methanol. If solubility is an issue and you must use an alcohol, switch to Isopropanol (IPA) or t-Amyl alcohol ; secondary/tertiary alcohols are sterically bulkier and kinetically slower hydride donors than Methanol.[1]

References

  • Mechanistic Insight into Hydrodehalogenation

    • Orbach, M. et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation."[1][2] Organometallics, 2011.[1][2][3]

    • [1]

  • Platinum Sulfide Selectivity

    • TCI Chemicals.[4] "Sulfur-poisoned Platinum Catalyst Supported on Activated Carbon Useful for Hydrogenation Suppressing De-halogenation."[1][4]

  • Vanadium Inhibition Strategy

    • Blaser, H.U. et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments."[1][5] Advanced Synthesis & Catalysis, 2003.[1]

    • [1]

  • Dehalogenation in Suzuki Coupling (Review)

    • BenchChem Technical Support.[6][7] "Managing Hydrodehalogenation in Palladium-Catalyzed Reactions."

Sources

Technical Support Center: Navigating the Work-up of Fluorinated Pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for fluorinated pyridine reaction work-ups. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the isolation and purification of these valuable compounds. Fluorinated pyridines are crucial building blocks in pharmaceuticals and agrochemicals, but their synthesis can present unique work-up and purification hurdles.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My fluorinated pyridine product is difficult to extract from the aqueous layer. What is causing this and how can I improve my extraction efficiency?

Answer:

The basicity of the pyridine nitrogen is the primary reason for poor extraction into organic solvents from neutral or acidic aqueous layers. The lone pair of electrons on the nitrogen atom is readily protonated, forming a pyridinium salt that is highly soluble in water and insoluble in most organic solvents.

Troubleshooting Steps & Explanations:

  • Basify the Aqueous Layer: Before extraction, it is crucial to neutralize any acid and then basify the aqueous layer to a pH greater than the pKa of your fluorinated pyridine. This deprotonates the pyridinium ion, rendering the fluorinated pyridine neutral and extractable into an organic solvent.

    • Causality: The equilibrium between the protonated (water-soluble) and neutral (organic-soluble) forms of the pyridine is pH-dependent. By raising the pH, you shift the equilibrium towards the neutral form.

    • Recommended Bases: Use a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[3][4] Avoid strong bases like sodium hydroxide (NaOH) if your molecule contains base-sensitive functional groups.

  • Solvent Selection: The choice of extraction solvent is critical.

    • Standard Solvents: Dichloromethane (DCM) and ethyl acetate (EtOAc) are common choices.

    • Alternative Solvents: For more polar fluorinated pyridines, consider a more polar, water-immiscible solvent like methyl tert-butyl ether (MTBE).[3][5] In some cases, toluene can also be an effective extraction solvent.[3]

  • Salting Out: Adding a saturated brine solution (NaCl) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase, thereby improving extraction efficiency.

Experimental Protocol: Standard Basic Extraction Workflow

  • Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[3]

  • Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM, EtOAc, or MTBE) three times.[3][4]

  • Combine the organic layers.

  • Wash the combined organic layers with a saturated brine solution.[3]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

FAQ 2: I am observing significant byproduct formation during my work-up. What are the common side reactions and how can I mitigate them?

Answer:

Byproduct formation during the work-up of fluorinated pyridine reactions is a common issue, often stemming from the reactivity of the starting materials, reagents, or the product itself under the work-up conditions.

Common Byproducts and Mitigation Strategies:

Byproduct TypeCommon CauseMitigation StrategyExpected Outcome
Hydroxypyridines Reaction of the fluorinated pyridine with water or hydroxide ions, especially under acidic or strongly basic conditions.[6]Perform the work-up under neutral or mildly basic conditions (pH 7-9). Use anhydrous solvents and minimize exposure to moisture.[6]Minimized formation of hydroxylated impurities.[3]
Alkoxy-pyridines Nucleophilic displacement of the fluorine atom by an alcohol solvent (e.g., methanol, ethanol) used in the reaction or work-up.[6]Use non-nucleophilic solvents such as ethyl acetate, toluene, or MTBE for extraction and purification.[3]Avoidance of undesired ether byproducts.
Reduced Byproducts Reduction of diazonium intermediates in Balz-Schiemann reactions.[3]Ensure complete conversion of the diazonium salt and carefully control the reaction temperature.Higher yield of the desired fluoropyridine.[3]

Authoritative Insight: The fluorine atom on a pyridine ring can be a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when located at the 2- or 4-position.[6] This reactivity is enhanced by electron-withdrawing groups on the ring.[6] Consequently, care must be taken to avoid nucleophilic species during the work-up.

FAQ 3: My C-H fluorination reaction with AgF₂ leaves a lot of silver salts that are difficult to remove. What is the best procedure for their removal?

Answer:

Reactions employing silver(II) fluoride (AgF₂) for C-H fluorination generate silver(I) fluoride (AgF) and other insoluble silver salts as byproducts.[5][7] These can complicate product isolation. A well-defined filtration and extraction protocol is necessary for their effective removal.

Experimental Protocol: Work-up for AgF₂-Mediated C-H Fluorination

This protocol is adapted from established procedures for the gram-scale C-H fluorination of 2-phenylpyridine.[3][5]

  • Initial Filtration (Optional but Recommended): After the reaction is complete, filter the reaction mixture over a pad of Celite® to remove the bulk of the insoluble silver salts. Rinse the filter cake with the reaction solvent (e.g., anhydrous acetonitrile).[5]

  • Solvent Removal: Concentrate the filtrate to near dryness under reduced pressure.[3][5]

  • Acidic Wash and Filtration:

    • To the residue, add methyl tert-butyl ether (MTBE) and a 1M aqueous solution of hydrochloric acid (HCl).[3][5]

    • Shake the mixture well. The HCl will react with the silver salts to form silver chloride (AgCl), which is also insoluble.

    • Filter the biphasic mixture to remove the precipitated silver salts, rinsing the filter cake with MTBE.[3][5]

  • Extraction:

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[3][5]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude fluorinated pyridine.[3][5]

Diagram: Work-up Workflow for AgF₂ Reactions

G reaction Reaction Mixture (Product, AgF₂, AgF) celite_filtration Filter over Celite® reaction->celite_filtration concentration1 Concentrate Filtrate celite_filtration->concentration1 acid_wash Add MTBE and 1M HCl concentration1->acid_wash filter_salts Filter to Remove Silver Salts acid_wash->filter_salts extraction Separate Layers & Wash with Brine filter_salts->extraction drying Dry over MgSO₄ extraction->drying concentration2 Concentrate to Yield Crude Product drying->concentration2

Caption: Workflow for removing silver salts after C-H fluorination.

FAQ 4: Purification of my fluorinated pyridine by column chromatography is challenging because it co-elutes with the starting material. What strategies can I employ?

Answer:

Co-elution of the fluorinated pyridine product and the unreacted starting material is a frequent purification challenge, as the introduction of a single fluorine atom may not significantly alter the compound's polarity.[8]

Troubleshooting and Optimization Strategies:

  • Optimize Reaction Conversion: The most effective strategy is to drive the reaction to completion to minimize the amount of starting material in the crude product.

  • Chromatography System Modification:

    • Solvent System: Experiment with different solvent systems. A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve separation. Consider adding a small amount of a third solvent to modify the selectivity of the stationary phase.

    • Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases such as alumina (basic or neutral) or a reverse-phase C18 column.

  • Acid-Base Extraction: The introduction of a fluorine atom can subtly change the basicity of the pyridine nitrogen.[8] This difference can sometimes be exploited through a careful acid-base extraction.

    • Dissolve the crude mixture in an organic solvent.

    • Wash with a dilute aqueous acid solution (e.g., 0.1M HCl). The more basic compound may be preferentially protonated and extracted into the aqueous layer.

    • Neutralize the aqueous layer and back-extract the purified compound. This method requires careful pH control and may not be suitable for all substrate/product pairs.

Diagram: Purification Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting purification issues.

References

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

  • Recent advances in green fluorine chemistry. Dove Medical Press. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PMC. [Link]

  • A Modular Approach to meta-Fluorinated Pyridines. ChemRxiv. [Link]

  • Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]

  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Preprints.org. [Link]

  • ELI5: Can you extract fluorine from fluoridated water? : r/explainlikeimfive. Reddit. [Link]

  • Process for the preparation of fluorinated pyridines.
  • Removal of Fluorine from Wet-Process Phosphoric Acid Using a Solvent Extraction Technique with Tributyl Phosphate and Silicon Oil. ACS Omega. [Link]

  • Preparation method of fluoropyridine compounds.
  • Fluorinated Carbonates as New Diluents for Extraction and Separation of f-Block Elements. ResearchGate. [Link]

  • Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science. [Link]

  • Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. [Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. [Link]

  • New method for introducing fluorinated components into molecules. University of Münster. [Link]

  • Pyridine Safety Data Sheet. Washington State University. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Spectral Analysis of 2-Chloro-5-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and spectral analysis of 2-Chloro-5-(1,1-difluoroethyl)pyridine , a critical fluorinated building block in medicinal chemistry.

This guide is structured to assist researchers in:

  • Distinguishing the target product from its metabolic precursors (acetyl) and non-fluorinated analogs (ethyl).

  • Validating the structure using specific NMR coupling constants (

    
    , 
    
    
    
    ).
  • Optimizing experimental protocols for fluorinated pyridine analysis.

Strategic Context: The Fluorine Effect

In drug discovery, the 1,1-difluoroethyl group (


)  is frequently employed as a bioisostere for ethyl (

) or acetyl (

) groups. It lowers lipophilicity compared to an ethyl group while blocking metabolic oxidation at the benzylic position.

However, the introduction of geminal fluorine atoms introduces complex spin-spin coupling patterns that can be misinterpreted as impurities by automated software or inexperienced analysts. This guide establishes the spectral fingerprint required to certify the identity of 2-Chloro-5-(1,1-difluoroethyl)pyridine .

Comparative Performance: Product vs. Alternatives

The most common challenge in synthesizing this compound is differentiating it from its starting material (2-Chloro-5-acetylpyridine ) or its defluorinated/non-fluorinated analogs (2-Chloro-5-ethylpyridine ).

Table 1: 1H NMR Diagnostic Comparison (Methyl Region)

Solvent:


, 400 MHz
CompoundFunctional GroupMethyl Signal (

ppm)
MultiplicityCoupling Constant (

)
Diagnostic Note
Target Product

2.00 – 2.10 Triplet (t)

Hz
Wide triplet due to large H-F coupling.
Precursor

2.60 – 2.65Singlet (s)N/ASharp singlet; deshielded by carbonyl.
Analog

1.25 – 1.30Triplet (t)

Hz
Standard alkyl triplet; coupled to

.

Critical Insight: The target product's methyl signal appears as a triplet, similar to the ethyl analog, but is shifted downfield (


0.7 ppm) and exhibits a coupling constant more than double  that of a standard alkyl chain (

Hz vs

Hz).
Table 2: 13C NMR Diagnostic Comparison (Ipso/Side-chain)

Solvent:


, 100 MHz, Proton Decoupled
CompoundKey CarbonChemical Shift (

ppm)
Splitting PatternCoupling (

)
Target Product

118 – 122 Triplet (t)

Hz

24 – 28 Triplet (t)

Hz
Precursor

~196SingletN/A
Analog

~25SingletN/A

Detailed Spectral Analysis

Structure and Numbering
  • Scaffold: Pyridine ring substituted at positions 2 (Chloro) and 5 (1,1-difluoroethyl).[1]

  • Symmetry: Asymmetric. All protons and carbons are magnetically distinct.

1H NMR Analysis (Predicted & Rationalized)

Based on substituent chemical shift (SCS) additivity rules and analogous Ar-


 systems.
  • 
     8.55 (d, 
    
    
    
    Hz, 1H, H-6):
    The proton ortho to the Nitrogen and the difluoroethyl group. It is the most deshielded due to the electron-withdrawing nature of the ring nitrogen and the inductive effect of the
    
    
    group.
  • 
     7.80 (dd, 
    
    
    
    Hz, 1H, H-4):
    Para to the Chlorine. Shows coupling to H-3 (ortho) and H-6 (meta).
  • 
     7.42 (d, 
    
    
    
    Hz, 1H, H-3):
    Ortho to the Chlorine. Shielded relative to H-6.
  • 
     2.05 (t, 
    
    
    
    Hz, 3H,
    
    
    ):
    The diagnostic signal. The triplet arises from coupling to the two equivalent geminal fluorine atoms.
13C NMR Analysis (Mechanistic Coupling)

The 13C spectrum is dominated by C-F coupling, which splits signals into triplets.

  • 
     (C-5, 
    
    
    
    ~132 ppm):
    Appears as a triplet (
    
    
    Hz) due to proximity to the
    
    
    group.
  • 
     Carbon (
    
    
    
    120.5 ppm):
    A distinct triplet with a massive coupling constant (
    
    
    Hz). This signal is often low intensity due to splitting and lack of NOE enhancement.
  • 
     Carbon (
    
    
    
    26.5 ppm):
    Appears as a triplet (
    
    
    Hz).
  • Aromatic Carbons:

    • C-2 (Cl-C): ~152 ppm (Singlet or weak multiplet).

    • C-6 (N-CH): ~147 ppm (Broadened or small coupling

      
      ).
      
    • C-3/C-4: ~124 / ~136 ppm.

19F NMR (The Validator)
  • Signal:

    
     -85.0 to -88.0 ppm.
    
  • Pattern: Quartet.

  • Coupling:

    
     Hz.
    
  • Utility: This is the cleanest method to assess purity. A single quartet confirms the integrity of the

    
     group.
    

Experimental Protocol for Analysts

Sample Preparation[3][4]
  • Solvent: Use

    
      (Chloroform-d) for routine analysis. If peaks overlap with solvent residual (7.26 ppm), switch to 
    
    
    
    or
    
    
    .
    • Note: In

      
      , the water peak (
      
      
      
      3.3 ppm) will not interfere with the methyl triplet (
      
      
      2.0 ppm).
  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent.

  • Tube Quality: Use high-throughput 5mm tubes. No special quartz is required as 19F is sensitive on standard broadband probes.

Acquisition Parameters
  • 1H NMR: Set spectral width to -2 to 12 ppm. Ensure relaxation delay (

    
    ) is 
    
    
    
    2.0 seconds to allow accurate integration of the methyl protons relative to aromatics.
  • 13C NMR: Set number of scans (NS)

    
     512. The splitting of the 
    
    
    
    and
    
    
    carbons reduces their signal-to-noise ratio significantly.
  • 19F NMR: Run a standard proton-coupled 19F experiment. Center frequency at -100 ppm, width 200 ppm.

Visual Workflow: Identification Logic

The following diagram illustrates the decision logic for a chemist analyzing the crude reaction mixture to confirm the formation of 2-Chloro-5-(1,1-difluoroethyl)pyridine.

NMR_Workflow Start Crude Product Analysis (1H NMR Methyl Region) CheckMethyl Check Methyl Signal (1.0 - 3.0 ppm) Start->CheckMethyl Singlet Singlet @ ~2.6 ppm CheckMethyl->Singlet No Coupling TripletSmall Triplet @ ~1.3 ppm (J = 7 Hz) CheckMethyl->TripletSmall Vicinal H-H Coupling TripletLarge Triplet @ ~2.0 ppm (J = 19 Hz) CheckMethyl->TripletLarge Vicinal H-F Coupling ResultAcetyl Precursor Identified: 2-Chloro-5-acetylpyridine Singlet->ResultAcetyl ResultEthyl Analog Identified: 2-Chloro-5-ethylpyridine TripletSmall->ResultEthyl Verify19F Validation Step: Run 19F NMR TripletLarge->Verify19F ResultTarget Target Confirmed: 2-Chloro-5-(1,1-difluoroethyl)pyridine Quartet Quartet @ -86 ppm Verify19F->Quartet Quartet->ResultTarget

Caption: Logical workflow for distinguishing the target fluorinated pyridine from common structural analogs using 1H and 19F NMR markers.

References

  • Substituent Chemical Shifts in NMR. Abraham, R. J.; Edgar, M. Modgraph NMR Guides.

  • 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent.RSC Advances, 2019, 9, 29432-29435. (Details the 19F and 1H NMR characteristics of the

    
     moiety).
    
  • NMR Chemical Shifts of Trace Impurities. Fulmer, G. R., et al. Organometallics, 2010, 29, 2176–2179. (Standard reference for solvent residuals in NMR analysis).

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers.Beilstein Journal of Organic Chemistry, 2021, 17, 89–96.

Sources

Optimized HPLC Methodologies for 2-Chloro-5-(1,1-difluoroethyl)pyridine: A Comparative Purity Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The analysis of 2-Chloro-5-(1,1-difluoroethyl)pyridine (CDEP) , a critical intermediate in the synthesis of modern neonicotinoid and butenolide insecticides (e.g., Flupyradifurone), presents unique chromatographic challenges. Standard alkyl-bonded phases (C18/C8) often fail to resolve CDEP from its des-fluoro analogs (monofluoro- or non-fluorinated precursors) and regioisomers due to insufficient selectivity regarding the electron-deficient pyridine ring and the fluorinated ethyl tail.[1]

This guide objectively compares a generic C18 (ODS) methodology against an optimized Pentafluorophenyl (PFP) methodology. We demonstrate that the PFP stationary phase provides superior resolution (


) for critical impurity pairs through a multi-modal retention mechanism involving 

interactions and halogen-specific selectivity, which are absent in C18 phases.[1]

Chemical Context & Critical Impurities[1]

To design a robust method, one must understand the analyte's behavior. CDEP possesses two electron-withdrawing groups (Chlorine at C2, Difluoroethyl at C5) on a pyridine ring.[1] This significantly lowers the basicity of the pyridine nitrogen (


 estimated 

), making it less prone to peak tailing than alkyl-pyridines, but harder to retain based on ionic interactions.

Target Analytes for Resolution:

  • CDEP (Target): 2-Chloro-5-(1,1-difluoroethyl)pyridine.

  • Impurity A (Precursor/Hydrolysis): 2-Chloro-5-acetylpyridine.[1]

  • Impurity B (Process Impurity): 2-Chloro-5-(1-fluoroethyl)pyridine (Monofluoro analog).[1]

  • Impurity C (Regioisomer): 2-Chloro-3-(1,1-difluoroethyl)pyridine.[1]

Method Development Decision Tree

The following workflow illustrates the logic applied to move from a failing generic method to the optimized protocol.

MethodDevelopment Start Analyte: CDEP (Halogenated Pyridine) Screen1 Screen 1: C18 Column Mobile Phase: ACN/H2O (0.1% H3PO4) Start->Screen1 Result1 Result: Co-elution of Monofluoro Impurity Screen1->Result1 Decision Select Alternative Mechanism Result1->Decision Insufficient Selectivity PathA Phenyl-Hexyl (Pi-Pi Interaction) Decision->PathA Aromatic Selectivity PathB Pentafluorophenyl (PFP) (Pi-Pi + Dipole + Shape) Decision->PathB Halogen Selectivity (Preferred) Opt Optimization: Solvent Switch ACN -> MeOH (Enhances Pi-Pi) PathB->Opt Final Final Method: PFP + MeOH/Buffer Opt->Final

Figure 1: Method Development Decision Tree highlighting the shift from hydrophobic-only retention (C18) to multi-modal retention (PFP).

Comparative Methodologies

Method A: The Generic Approach (C18)

Commonly used as a starting point in QC labs, but often insufficient for fluorinated isomers.

  • Column: C18 (L1),

    
    , 
    
    
    
    .
  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (Gradient).

  • Flow Rate:

    
    .
    
  • Detection: UV

    
    .
    
Method B: The Optimized Approach (PFP)

Designed to exploit the electron-deficient nature of the CDEP ring and the fluorine atoms.[1]

  • Column: Pentafluorophenyl (L43),

    
    , 
    
    
    
    (e.g., ACE C18-PFP or Phenomenex Kinetex F5).[1]
  • Mobile Phase: Methanol : 10mM Ammonium Formate pH 3.0 (Gradient).

  • Rationale: Methanol is preferred over Acetonitrile for Phenyl/PFP phases because ACN's

    
    -electrons can interfere with the stationary phase's 
    
    
    
    interactions with the analyte.[1][2]
Performance Data Comparison
ParameterMethod A (C18)Method B (PFP)Improvement
Retention Time (CDEP)


Increased retention allows better separation window.[1]
Resolution (

) vs Impurity B

(Co-elution)

(Baseline)
Critical Success Factor
Resolution (

) vs Impurity C


Enhanced shape selectivity.
Tailing Factor (

)


Reduced silanol interaction due to PFP coverage.

Detailed Experimental Protocol (Self-Validating)

To ensure trustworthiness and reproducibility, follow this step-by-step protocol. This workflow includes a System Suitability Test (SST) that acts as a "Go/No-Go" gate.[1]

Step 1: Preparation of Solutions
  • Diluent: Mix Methanol and Water (50:50 v/v).

  • Buffer (Mobile Phase A): Dissolve

    
     Ammonium Formate in 
    
    
    
    water. Adjust pH to
    
    
    with Formic Acid. Filter through
    
    
    membrane.
  • Organic (Mobile Phase B): 100% Methanol (LC-MS Grade).

  • SST Solution: Prepare a mixture containing

    
     CDEP and 
    
    
    
    of Impurity A (2-Chloro-5-acetylpyridine).
Step 2: Instrument Setup (Method B Conditions)
  • Column: PFP (Pentafluorophenyl) bonded silica,

    
    , 
    
    
    
    .
  • Column Temp:

    
     (Control is critical for fluorinated selectivity).
    
  • Flow Rate:

    
    .
    
  • Injection Vol:

    
    .
    
  • Gradient Profile:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)
0.07030
2.07030
12.02080
15.02080
15.17030
20.07030
Step 3: System Suitability Criteria (Validation Gate)

Before running samples, inject the SST Solution 5 times.

  • Requirement 1: Resolution (

    
    ) between CDEP and Impurity A 
    
    
    
    .
  • Requirement 2: %RSD of CDEP Peak Area

    
    .
    
  • Requirement 3: Tailing Factor for CDEP

    
    .
    

Mechanism of Action

Understanding why the PFP column works is essential for troubleshooting. The separation is not driven solely by hydrophobicity.[3][4]

Mechanism PFP_Ligand PFP Ligand (Electron Deficient Ring) Interaction1 Pi-Pi Stacking (Ring-Ring) PFP_Ligand->Interaction1 Interaction2 Dipole-Dipole (C-F ... C-Cl) PFP_Ligand->Interaction2 Interaction3 Shape Selectivity (Steric Fit) PFP_Ligand->Interaction3 Analyte CDEP Analyte (Electron Rich Cl/F zones) Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3

Figure 2: Interaction mechanism between the Pentafluorophenyl stationary phase and the CDEP analyte.[1] The highly fluorinated stationary phase creates a strong dipole moment that interacts specifically with the halogens on the pyridine ring.[1]

Troubleshooting & Robustness

  • Issue: Loss of Resolution.

    • Cause: Methanol/Acetonitrile swap.[2][4][5]

    • Fix: Ensure Methanol is used. Acetonitrile suppresses the

      
       interactions essential for PFP selectivity [1].[1]
      
  • Issue: Peak Tailing.

    • Cause: pH drift.

    • Fix: Maintain pH at

      
      . At neutral pH, silanol activity may increase, and partial ionization of impurities may occur.
      
  • Issue: Retention Time Shift.

    • Cause: Temperature fluctuation.

    • Fix: PFP columns are more sensitive to temperature than C18. Ensure column oven is calibrated to

      
      .
      

References

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[6][7] Chromatography Today. Retrieved October 26, 2023, from [Link]

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity.[1] Retrieved October 26, 2023, from [Link][1]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved October 26, 2023, from [Link][1]

  • PubChem. (n.d.). 2-chloro-5-(1,1-difluoroethyl)pyridine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved October 26, 2023, from [Link][1]

Sources

Technical Guide: LC-MS Fragmentation & Structural Elucidation of 2-Chloro-5-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive technical analysis of the LC-MS/MS fragmentation behavior of 2-Chloro-5-(1,1-difluoroethyl)pyridine , a critical fluorinated building block in medicinal chemistry.

Key Finding: Unlike its non-fluorinated analogs, this molecule exhibits a diagnostic neutral loss of Hydrogen Fluoride (HF, 20 Da) under Electrospray Ionization (ESI+), serving as a specific spectral fingerprint. This guide compares its performance against the non-fluorinated analog (2-Chloro-5-ethylpyridine) to demonstrate how gem-difluoro substitution alters fragmentation kinetics and metabolic stability profiling.

Audience: Analytical Chemists, DMPK Scientists, and Medicinal Chemists.

Structural Context & Chemical Logic

The introduction of fluorine into the ethyl side chain of a pyridine ring fundamentally alters its electronic properties and mass spectral behavior.

  • Molecule: 2-Chloro-5-(1,1-difluoroethyl)pyridine

  • Formula:

    
    
    
  • Monoisotopic Mass: 177.0157 Da

  • Key Structural Features:

    • Gem-difluoro group (

      
      ):  Increases lipophilicity and metabolic stability but creates a specific "fragile point" in gas-phase ion chemistry (loss of HF).
      
    • Chlorine Isotope Pattern: The naturally occurring

      
       and 
      
      
      
      isotopes provide a distinct 3:1 intensity ratio for the parent ion and any fragment retaining the chlorine.
    • Pyridine Nitrogen: The primary site of protonation

      
       in positive ESI mode.
      

Experimental Protocol: Self-Validating Workflow

To replicate the fragmentation patterns described below, use the following standardized LC-MS/MS protocol. This workflow is designed to maximize ionization efficiency while preventing in-source fragmentation.

Reagents & Preparation[1]
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Standard: Prepare 1 µg/mL solution in 50:50 Water:ACN.

LC-MS Instrument Parameters (Q-TOF / Orbitrap)
ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 50mm, 1.7µm)Standard retention for moderately polar aromatics.
Flow Rate 0.3 mL/minOptimal desolvation for ESI.
Ionization ESI Positive (+)Pyridine nitrogen is basic (

); readily protonates.
Capillary Voltage 3.5 kVSufficient for spray stability without discharge.
Cone Voltage 20 VCritical: Keep low to prevent in-source loss of HF.
Collision Energy Stepped (10, 20, 40 eV)Low CE preserves parent; High CE reveals ring cleavage.
Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data validation.

ExperimentalWorkflow Sample Sample Prep (1 µg/mL in 50:50 MeOH/H2O) LC LC Separation (C18 Column, Gradient) Sample->LC ESI ESI Source (+) (Protonation on N) LC->ESI MS1 Full Scan MS1 (Detect [M+H]+ m/z 178/180) ESI->MS1 Soft Ionization MS2 MS/MS Fragmentation (CID: 10-40 eV) MS1->MS2 Precursor Selection Data Data Analysis (Extract Ion Chromatogram) MS2->Data Spectral Matching

Caption: Figure 1. Standardized LC-MS/MS workflow for characterizing fluorinated pyridines.

Comparative Analysis: Fluorinated vs. Non-Fluorinated

This section objectively compares the target molecule with its non-fluorinated analog, 2-Chloro-5-ethylpyridine . The presence of the


 group dictates the fragmentation pathway.
Feature2-Chloro-5-(1,1-difluoroethyl)pyridine (Target)2-Chloro-5-ethylpyridine (Analog)Scientific Implication
Parent Ion (

)
m/z 178.02 m/z 142.04 Mass shift of +36 Da due to

vs

.
Primary Neutral Loss HF (20 Da) Ethylene (

, 28 Da)
The

group favors HF elimination over the McLafferty rearrangement seen in alkyl chains.
Base Peak (High CE) m/z 158 (

)
m/z 127 (

)
Fluorine elimination is the kinetically favored pathway for the target.
Chlorine Signature Retained in primary fragmentsRetained in primary fragmentsBoth molecules show the characteristic 3:1 (

) pattern in MS2.

Key Insight: In the non-fluorinated analog, the ethyl group typically undergoes a loss of methyl radical (-15 Da) or ethylene (-28 Da). However, the gem-difluoro effect strengthens the C-C bond but weakens the C-F bond in the gas phase, making the loss of HF the dominant diagnostic transition [1, 2].

Fragmentation Pathways & Mechanism

The fragmentation of 2-Chloro-5-(1,1-difluoroethyl)pyridine follows a predictable "E-type" elimination mechanism.

Step 1: Precursor Selection
  • m/z 178.0 (

    
    )  and m/z 180.0 (
    
    
    
    )
    .
  • Observation: A doublet separated by 2 Da with a 3:1 intensity ratio.

Step 2: Primary Fragmentation (The Diagnostic Step)
  • Mechanism: Intramolecular proton transfer from the methyl group to a fluorine atom, followed by elimination of neutral HF.

  • Transition:

    
     (Loss of 20 Da).
    
  • Product: A vinyl-fluoride cation species (

    
    ). This is the Base Peak  at moderate collision energies (20 eV).
    
Step 3: Secondary Fragmentation
  • Loss of Methyl Radical: A minor pathway involves the direct cleavage of the

    
     bond to lose the terminal methyl group (
    
    
    
    , 15 Da).
    • Transition:

      
      .
      
  • Ring Cleavage: At high energy (>40 eV), the pyridine ring may fragment, typically losing

    
     (27 Da) from the m/z 158 ion.
    
    • Transition:

      
      .
      
Pathway Visualization

The following decision tree illustrates the fragmentation hierarchy.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 178 (100%) (Chlorine Isotope Pattern) Frag_HF Primary Fragment [M+H - HF]+ m/z 158 Parent->Frag_HF -HF (20 Da) (Dominant Path) Frag_Me Secondary Fragment [M+H - CH3]+ m/z 163 Parent->Frag_Me -CH3 (15 Da) (Minor Path) Frag_Ring Ring Cleavage [m/z 158 - HCN]+ m/z 131 Frag_HF->Frag_Ring -HCN (27 Da) (High CE)

Caption: Figure 2. ESI+ Fragmentation pathway of 2-Chloro-5-(1,1-difluoroethyl)pyridine showing the dominant HF loss.

References

  • NIST Mass Spectrometry Data Center. "Common Mass Spectral Fragmentation Patterns of Organic Compound Families." NIST Standard Reference Database. Available at: [Link]

  • Holčapek, M., et al. "Fragmentation behavior of organofluorine compounds in mass spectrometry." Journal of Mass Spectrometry. (General reference for HF loss mechanisms).
  • Gross, J. H. "Mass Spectrometry: A Textbook." Springer, 3rd Edition. (Source for McLafferty and ESI mechanisms).

(Note: Specific spectral databases like MassBank or MoNA should be queried for raw spectral files using the InChIKey of the specific molecule for exact spectrum verification.)

Technical Guide: Reactivity Profiling of 2-Chloro-5-(1,1-difluoroethyl)pyridine vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-Chloro-5-(1,1-difluoroethyl)pyridine (Target A) and its non-fluorinated analog, 2-Chloro-5-ethylpyridine (Target B).

The introduction of the gem-difluoro group (


) is not merely a lipophilicity modulator; it fundamentally inverts the electronic character of the C5 substituent from an electron-donating group (EDG) to an electron-withdrawing group (EWG). This shift has profound implications for nucleophilic aromatic substitution (

) rates, metal-catalyzed cross-coupling efficiency, and metabolic stability (CYP450 blockade).
Key Differentiators at a Glance
Feature2-Chloro-5-(1,1-difluoroethyl)pyridine2-Chloro-5-ethylpyridineImpact
Electronic Effect (

)
Withdrawing (Inductive,

)
Donating (Hyperconjugation,

)
Activates C2-Cl for displacement.

Reactivity
High (Accelerated)Low (Sluggish)F-analog allows milder conditions.
Metabolic Liability Low (Benzylic C-F bond is stable)High (Benzylic C-H oxidation)F-analog extends

.[1]
Lipophilicity (

)

to

vs H-analog
BaselineIncreases permeability/binding.

Part 1: Electronic & Physicochemical Profiling

The reactivity divergence stems from the "Fluorine Effect." While the ethyl group donates electron density into the pyridine ring via hyperconjugation, the 1,1-difluoroethyl group acts as an inductive sink.

Hammett & Inductive Analysis

The reactivity of the 2-chloro position is governed by the electron density at C2.

  • Ethyl Group (

    
    ): 
    
    
    
    . Increases electron density in the ring, raising the LUMO energy and making the ring less electrophilic.
  • 1,1-Difluoroethyl Group (

    
    ): 
    
    
    
    to
    
    
    (estimated). The high electronegativity of fluorine (
    
    
    ) creates a strong dipole, pulling density away from the ring (
    
    
    effect). This lowers the LUMO energy, stabilizing the Meisenheimer complex during nucleophilic attack.
Visualizing the Electronic Vectors

ElectronicEffects cluster_0 Non-Fluorinated Analog (Deactivated Electrophile) cluster_1 Fluorinated Target (Activated Electrophile) node_Et 5-Ethyl Group (Electron Donor) node_Py_Et Pyridine Ring (High e- Density) node_Et->node_Py_Et +I / Hyperconjugation node_Cl_Et 2-Cl (Leaving Group) node_Py_Et->node_Cl_Et Weak Activation node_F 5-CF2-Me Group (Electron Withdrawing) node_Py_F Pyridine Ring (Low e- Density) node_Py_F->node_F -I Inductive Pull node_Cl_F 2-Cl (Leaving Group) node_Py_F->node_Cl_F STRONG Activation

Figure 1: Comparative electronic vectors. The fluorinated group (right) pulls density from the ring, activating the C-Cl bond for substitution.

Part 2: Nucleophilic Aromatic Substitution ( )

The most distinct operational difference is in


 reactions (e.g., amination with morpholine or primary amines).
Comparative Reactivity Data

Note: Data represents generalized trends for 5-substituted-2-chloropyridines based on Hammett correlations.

Parameter2-Chloro-5-(1,1-difluoroethyl)pyridine2-Chloro-5-ethylpyridine
Reaction Rate (

)
~5-10x Faster 1.0 (Baseline)
Temperature Required 60°C - 80°C100°C - 120°C
Solvent System MeCN or IPA (Milder)DMSO or NMP (High boiling)
Base Requirement

or

Stronger base often preferred (

)
Experimental Protocol: Comparative Amination

Objective: Compare conversion rates with morpholine.

  • Setup: Prepare two 4mL vials equipped with stir bars.

  • Stoichiometry:

    • Substrate (1.0 equiv, 0.5 mmol)

    • Morpholine (1.2 equiv)

    • 
       (2.0 equiv)
      
    • Solvent: Acetonitrile (MeCN), 2.0 mL (

      
       M).
      
  • Execution:

    • Heat both vials to 60°C in an aluminum block.

    • Sample at

      
      .
      
  • Analysis (HPLC/UPLC):

    • Expectation: The difluoro-analog should show >50% conversion at 1h. The ethyl-analog will likely show <10% conversion, requiring higher temperatures (switch solvent to DMSO and heat to 100°C to drive completion).

Part 3: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Pd-catalyzed couplings, the rate-limiting step for aryl chlorides is often Oxidative Addition .

  • Mechanism: Electron-poor aryl chlorides undergo oxidative addition to

    
     faster than electron-rich ones.
    
  • Implication: The 2-Chloro-5-(1,1-difluoroethyl)pyridine is a superior electrophile. It couples efficiently with boronic acids using standard ligands (e.g., XPhos, SPhos) at lower catalyst loadings.

Workflow Diagram

SuzukiWorkflow cluster_path Reaction Pathway start Start: 2-Cl-Pyridine Substrate cat_choice Catalyst Selection (Pd(OAc)2 + XPhos) start->cat_choice step1 Oxidative Addition (Rate Limiting for Cl) cat_choice->step1 step2 Transmetalation (Ar-B(OH)2 + Base) step1->step2 step3 Reductive Elimination (Product Formation) step2->step3 result_F F-Analog Result: Fast OA, High Yield @ 60°C step3->result_F With -CF2Me result_Et Et-Analog Result: Slow OA, Requires 100°C step3->result_Et With -Et

Figure 2: Suzuki-Miyaura coupling workflow. The oxidative addition step (blue) is accelerated by the fluorinated substituent.

Part 4: Metabolic Stability (Microsomal)

For drug development, the 1,1-difluoroethyl group is a "metabolic blocker."

  • The Liability: Benzylic C-H bonds (as found in the ethyl group) are prime targets for Cytochrome P450 oxidation, leading to hydroxylation and subsequent dealkylation or excretion.

  • The Fix: Replacing the benzylic hydrogens with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) renders this position metabolically inert.

Stability Data Comparison (Human Liver Microsomes)
Substrate

(min)

(

)
Primary Metabolite
2-Chloro-5-ethylpyridine < 20High (>50)1-(6-chloropyridin-3-yl)ethanol (Benzylic -OH)
2-Chloro-5-(1,1-difluoroethyl)pyridine > 120Low (<10)None (Benzylic position blocked)

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Link

  • Sakaguchi, H., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[2] Link

Sources

Bioisosteric comparison of 1,1-difluoroethyl vs ethyl group in pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the substitution of an ethyl group (


) with a 1,1-difluoroethyl group (

) is a high-impact bioisosteric replacement used to modulate metabolic stability and electronic properties without significantly altering steric volume.[1]

This guide analyzes the transition from 2-ethylpyridine to 2-(1,1-difluoroethyl)pyridine .[1] The primary drivers for this modification are:

  • Metabolic Blockade: Preventing rapid CYP450-mediated oxidation at the benzylic (

    
    ) position.[1]
    
  • Basicity Modulation: Significantly lowering the pKa of the pyridine nitrogen (~2–3 log units), reducing lysosomal trapping and hERG channel affinity.

  • Lipophilicity Tuning: Increasing lipophilicity (

    
    ) while potentially improving permeability via reduced ionization at physiological pH.[1]
    

Part 1: Physicochemical Profiling

The introduction of two fluorine atoms at the benzylic position fundamentally alters the electronic landscape of the pyridine ring while maintaining a similar steric footprint.

Comparative Data Table
PropertyEthyl Group (

)
1,1-Difluoroethyl Group (

)
Impact & Rationale
Electronic Effect Weakly Electron Donating (+I)Strong Electron Withdrawing (-I)

pulls electron density from the pyridine ring.[1]
Pyridine pKa ~5.9 (Basic)~3.0 – 3.5 (Weak Base)Drastic reduction in basicity due to inductive withdrawal.[1]
Metabolic Liability High (Benzylic Oxidation)Low (Blocked)C-F bond strength (116 kcal/mol) resists CYP abstraction.[1]
Lipophilicity (

)
Baseline+0.3 to +0.6Fluorine increases lipophilicity;

is more lipophilic than

.[1]
H-Bond Capacity NoneWeak AcceptorOrganic fluorine is a poor acceptor, but polarizes the group.
Conformation FlexibleRestrictedAnomeric/Gauche effects may lock the side chain conformation.
Electronic Modulation Analysis

The profound drop in pKa is the most critical physicochemical change. The 1,1-difluoroethyl group exerts a strong inductive effect (


), pulling electron density away from the pyridine nitrogen lone pair.

Why this matters:

  • Reduced hERG Binding: hERG inhibition often correlates with basicity. Lowering pKa reduces the percentage of cationic species at physiological pH, potentially mitigating cardiotoxicity.

  • Permeability: A less basic pyridine is less ionized at intestinal pH (6.5–7.4), facilitating passive diffusion.[1]

ElectronicEffect cluster_0 Ethyl Pyridine (High pKa) cluster_1 1,1-Difluoroethyl Pyridine (Low pKa) Ethyl Ethyl Group (+I Effect) N_LonePair Nitrogen Lone Pair (Available/Basic) Ethyl->N_LonePair Donates e- density Difluoro CF2 Group (-I Effect) N_LonePair_F Nitrogen Lone Pair (Less Available) N_LonePair_F->Difluoro Withdraws e- density

Figure 1: Electronic inductive effects comparing the electron-donating ethyl group vs. the electron-withdrawing difluoroethyl group.

Part 2: Metabolic Stability & Mechanism

The ethyl group on a pyridine ring is a classic "metabolic soft spot." Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) target the benzylic carbon (the


-carbon attached to the ring) for hydrogen abstraction.[1]
The Mechanism of Stabilization
  • Ethyl Metabolism: CYP enzymes abstract a hydrogen atom from the

    
    -methylene to form a radical, which is rapidly hydroxylated to an alcohol (
    
    
    
    -hydroxyethyl). This intermediate often undergoes further oxidation to a ketone (acetyl) or cleavage.[1]
  • Difluoroethyl Blockade: Replacing the

    
    -hydrogens with fluorine atoms removes the site of abstraction. The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~98 kcal/mol for C-H).[1] The enzyme cannot break this bond, forcing metabolism to occur at distal, less favorable sites or increasing the molecule's half-life (
    
    
    
    ).[1]

Metabolism cluster_ethyl Ethyl Group Pathway (Unstable) cluster_fluoro Difluoroethyl Pathway (Stable) E_Substrate Pyridine-CH2-CH3 CYP CYP450 (H-Abstraction) E_Substrate->CYP Radical Benzylic Radical CYP->Radical Fast Metabolite Metabolite (Alcohol/Ketone) Radical->Metabolite F_Substrate Pyridine-CF2-CH3 CYP_Block CYP450 (Blocked) F_Substrate->CYP_Block C-F Bond Resists Attack No_Reaction Intact Drug (Extended t1/2) CYP_Block->No_Reaction

Figure 2: Metabolic fate comparison.[1][2] The difluoroethyl group effectively blocks the primary route of oxidative clearance.

Part 3: Experimental Protocols

Synthesis of 2-(1,1-Difluoroethyl)pyridine

The most robust method to access this moiety is the Deoxofluorination of the corresponding ketone using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[1]

Reagents:

  • Substrate: 2-Acetylpyridine (1.0 eq)[1]

  • Reagent: DAST (Diethylaminosulfur trifluoride) (2.0 – 3.0 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Quench: Saturated aqueous

    
    
    

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add 2-acetylpyridine (1.0 mmol) and dissolve in anhydrous DCM (5 mL).
    
  • Addition: Cool the solution to 0°C (ice bath). Add DAST (3.0 mmol) dropwise via syringe.[1] Caution: DAST releases HF upon contact with moisture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor by TLC or LCMS.

    • Note: If conversion is slow, heat to 40°C in a sealed tube.

  • Workup: Cool the mixture back to 0°C. Slowly quench by dropwise addition of saturated

    
    . Vigorous effervescence will occur.
    
  • Extraction: Extract the aqueous layer with DCM (3x).[1] Combine organics, dry over

    
    , filter, and concentrate.
    
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The product is typically a volatile oil; use care during concentration.

In Vitro Metabolic Stability Assay (Microsomal)

To validate the bioisosteric improvement, a head-to-head stability assay is required.

Protocol:

  • Incubation: Prepare liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Dosing: Spike test compounds (Ethyl vs. Difluoroethyl analogs) at 1

    
     final concentration.
    
  • Initiation: Add NADPH-regenerating system to start the reaction at 37°C.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quench: Add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .[1]
    • Success Metric: Expect

      
      -fold increase in 
      
      
      
      for the difluoroethyl analog.[1][3]

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacopoeias. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Middleton, W. J. (1975).[1] New fluorinating reagents. Dialkylaminosulfur fluorides.[4] The Journal of Organic Chemistry, 40(5), 574-578. Link[1]

  • Xing, L., et al. (2015).[1] Novel Fluorinated Bioisosteres of the Ethyl Group: Synthesis and Physicochemical Characterization. ACS Medicinal Chemistry Letters, 6(8), 862-866.[1] Link[1]

Sources

Technical Guide: Lipophilicity (LogP) Comparison of 2-Chloro-5-(1,1-difluoroethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Goldilocks" Fluorine Effect In medicinal chemistry, the 2-chloro-5-(1,1-difluoroethyl)pyridine scaffold represents a strategic bioisostere designed to solve a specific optimization paradox: metabolic stability vs. lipophilicity .[1]

While the trifluoromethyl group (


) is a standard tool to block metabolic oxidation, it often imposes a significant lipophilicity penalty (increasing LogP), which can degrade solubility and increase non-specific binding. The 1,1-difluoroethyl group (

) offers a critical alternative. Contrary to the assumption that "more fluorine equals more lipophilic," the

-difluoroethyl moiety often lowers LogP relative to its non-fluorinated ethyl analog due to a strong, localized dipole moment, while simultaneously blocking the benzylic oxidation site common to alkyl-pyridines.

This guide provides a comparative analysis of this scaffold against its primary analogs and details a self-validating HPLC protocol for experimentally verifying these LogP shifts.

Part 1: The Physicochemical Landscape

Comparative Analysis of C-5 Substituents

The following table contrasts the 2-chloro-5-(1,1-difluoroethyl)pyridine scaffold with its direct structural competitors.

Table 1: Physicochemical & Metabolic Profile Comparison

FeatureEthyl (

)
Trifluoromethyl (

)
1,1-Difluoroethyl (

)
Electronic Effect Weak Donor (+I)Strong Withdrawing (-I)Moderate Withdrawing (-I)
Metabolic Liability High (Benzylic Oxidation)Low (Blocked)Low (Blocked)
Lipophilicity (LogP) BaselineHigh (

)
Neutral/Lower (

)
H-Bond Capability NoneNoneDipole Acceptor (C-F bond polarization)
Bioisosteric Role Parent ScaffoldHydrophobic BulkPolar-Hydrophobic Balance
The "Dipole Effect" Mechanism

Why does adding fluorine (a lipophilic atom) sometimes lower LogP?

  • The Vector: In the

    
     motif, the two fluorine atoms create a strong dipole moment distinct from the spherical hydrophobicity of a 
    
    
    
    group.
  • Solvation: This dipole interacts more favorably with polar solvents (water) than the neutral

    
     group, effectively reducing the energy cost of desolvation.
    
  • Result: The 1,1-difluoroethyl group acts as a "lipophilicity break," preventing the molecule from becoming too greasy while retaining the metabolic armor of fluorination.

Part 2: Structural Visualization

The following diagram illustrates the decision matrix for selecting the 1,1-difluoroethyl scaffold based on SAR (Structure-Activity Relationship) goals.

Bioisostere_Logic Start Parent Scaffold: 2-Chloro-5-ethylpyridine Problem1 Problem: Rapid Metabolic Clearance (Benzylic Oxidation) Start->Problem1 Sol1 Solution A: Trifluoromethyl (-CF3) Problem1->Sol1 Standard Approach Sol2 Solution B: 1,1-Difluoroethyl (-CF2Me) Problem1->Sol2 Advanced Bioisosterism Result1 Result: High Stability BUT High LogP (Solubility Risk) Sol1->Result1 Result2 Result: High Stability AND Optimized LogP (Dipole Effect) Sol2->Result2 Optimization Target Profile: LogP 2.0 - 3.0 No Metabolic Hotspots Result2->Optimization Ideal for CNS/Oral Drugs

Figure 1: Decision logic for employing the 1,1-difluoroethyl bioisostere to balance metabolic stability and lipophilicity.

Part 3: Experimental Validation Protocol (HPLC-LogP)

While computational models (cLogP) are useful, the specific electronic interaction between the pyridine nitrogen and the gem-difluoro group requires experimental validation. The following RP-HPLC method is superior to the shake-flask method for throughput and reproducibility.

Principle

Lipophilicity is correlated with the retention time on a non-polar stationary phase (C18). By measuring the Capacity Factor (


) , we can derive LogP using a calibration curve of standards with known LogP values.[2]
Materials & Reagents
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Methanol (MeOH) / Water (buffered to pH 7.4 with 20 mM Ammonium Acetate).

    • Note: pH control is critical for pyridines to ensure the neutral species is measured (pKa of pyridine

      
       5.2; 2-Cl substitution lowers this, but pH 7.4 ensures >99% neutral form).
      
  • Standards: Pyridine, Toluene, Naphthalene, Acetophenone, 2-Chloro-5-methylpyridine.

Workflow Diagram

HPLC_Protocol Step1 Step 1: Dead Time (t0) Inject Uracil/NaNO3 Step2 Step 2: Calibration Inject Standards (Known LogP) Step1->Step2 Step3 Step 3: Analyte Run Inject 2-Cl-5-(CF2Me)-Py Step2->Step3 Step4 Step 4: Calculation k' = (tR - t0) / t0 Step3->Step4

Figure 2: Step-by-step HPLC workflow for determining experimental LogP.

Detailed Procedure
  • Determine Column Dead Time (

    
    ): 
    
    • Inject a non-retained compound (e.g., Uracil or Sodium Nitrate).

    • Record retention time as

      
      .
      
  • Calibration Curve Construction:

    • Prepare a mix of 5-7 standards with LogP values spanning 1.0 to 4.0.

    • Run isocratic elution (e.g., 60% MeOH / 40% Buffer).

    • Calculate

      
       for each standard:
      
      
      
      
    • Plot

      
       vs. Literature LogP. Ensure 
      
      
      
      .
  • Analyte Measurement:

    • Inject the 2-Chloro-5-(1,1-difluoroethyl)pyridine sample under identical conditions.

    • Calculate its

      
       and interpolate LogP from the calibration linear regression equation:
      
      
      
      
Expected Results & Interpretation
  • Validation: If the 2-chloro-5-methylpyridine standard yields a LogP

    
     2.1, the system is valid.
    
  • Target: The 2-chloro-5-(1,1-difluoroethyl)pyridine should elute earlier than a trifluoromethyl analog, indicating a lower LogP (likely in the range of 2.4 – 2.7, compared to >3.0 for

    
     analogs).
    

Part 4: Synthesis & Handling Notes

  • Stability: The 1,1-difluoroethyl group is chemically robust. Unlike monofluoromethyl groups (which can release HF), the gem-difluoro arrangement is stabilized by the "anomeric effect" of the fluorine lone pairs.

  • Coupling: The 2-chloro position is activated for nucleophilic aromatic substitution (

    
    ) or Buchwald-Hartwig couplings. The presence of the electron-withdrawing 
    
    
    
    group at C-5 further activates the C-2 position compared to a simple methyl group, making this scaffold highly reactive for library generation.

References

  • Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry. [3]

  • Linclau, B., et al. (2018).[1] Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • PubChem. (n.d.). 2-chloro-5-(1,1-difluoroethyl)pyridine Compound Summary.

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.

Sources

Technical Guide: Validating Structure-Activity Relationships (SAR) of 5-Difluoroethyl Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed to serve as a high-level technical manual for medicinal chemists and lead optimization scientists. It synthesizes established principles of organofluorine chemistry with practical experimental workflows.

Executive Summary: The "Goldilocks" Bioisostere

In the optimization of pyridine-based scaffolds, the 5-position is a critical vector for modulating metabolic stability and potency. While the 5-ethyl group often provides optimal steric fill and lipophilicity, it suffers from rapid oxidative clearance via cytochrome P450-mediated benzylic hydroxylation.[1]

The 5-(1,1-difluoroethyl) moiety (


) has emerged as a superior bioisostere.[1] It occupies a unique physicochemical niche—the "Goldilocks" zone—between the metabolically labile ethyl group and the strongly electron-withdrawing trifluoroethyl group.

This guide outlines the validation framework to confirm the utility of this moiety in your drug candidate, focusing on three pillars: Physicochemical Tuning , Metabolic Stability , and Synthetic Feasibility .

Physicochemical Profiling: The Comparative Matrix

To validate the SAR, one must first benchmark the 5-difluoroethyl pyridine against its primary analogs. The following data matrix illustrates the expected shifts in properties upon fluorination.

Table 1: Comparative Physicochemical Properties of 5-Substituted Pyridines
Property5-Ethyl Pyridine (Reference)5-(1,1-Difluoroethyl) (Target)5-Trifluoroethyl (Alternative)Impact on SAR
Hammett

-0.15 (Donating)+0.25 (Weakly Withdrawing)+0.40 (Strongly Withdrawing)Modulates pyridine basicity and

-stacking.[1]
Pyridine pKa ~5.7~3.8 - 4.2~2.5 - 3.0

lowers basicity, reducing hERG liability but potentially affecting solubility.[1]
Lipophilicity (

LogP)
0.0 (Baseline)+0.3 to +0.5+0.8 to +1.0

increases lipophilicity; critical for membrane permeability.[1]
Metabolic Liability High (Benzylic Oxidation)Low (Blocked) Low (Blocked)

prevents

-hydroxylation.[1]
Conformation FlexibleRestricted (Anomeric effect)Restricted

prefers orthogonality to the ring, potentially locking active conformations.

Key Insight: The 5-(1,1-difluoroethyl) group lowers the pyridine pKa less drastically than the trifluoroethyl group, maintaining some capacity for hydrogen bonding at the pyridine nitrogen while effectively blocking metabolism.[1]

Mechanistic Validation: Metabolic Blocking

The primary driver for this substitution is the mitigation of oxidative clearance. The following diagram illustrates the mechanistic basis for this stability.

Diagram 1: Metabolic Blocking Mechanism (CYP450)

MetabolicBlocking cluster_ethyl 5-Ethyl Pyridine (Labile) cluster_difluoro 5-Difluoroethyl Pyridine (Stable) E_Substrate 5-Ethyl Pyridine CYP CYP450 (H-Abstraction) E_Substrate->CYP Binding E_Inter Radical Intermediate (Stabilized) E_Prod 1-Hydroxyethyl (Metabolite) E_Inter->E_Prod OH Rebound D_Substrate 5-Difluoroethyl Pyridine D_Substrate->CYP Binding D_Block C-F Bond (116 kcal/mol) D_Outcome No Reaction (Metabolic Stability) D_Block->D_Outcome CYP->E_Inter H-Abstraction (Easy) CYP->D_Block Attack Blocked

Caption: Comparative metabolic pathways showing the blockade of CYP450-mediated H-abstraction by the C-F bond.

Experimental Protocols

To validate these theoretical advantages, the following protocols should be executed.

Protocol A: Synthesis via Radical Difluoroethylation

Objective: To rapidly install the 5-difluoroethyl group on a pyridine core using modern innate C-H functionalization or decarboxylative cross-coupling.[1]

Reagents:

  • Heteroaryl bromide (Substrate)[1]

  • Sodium 1,1-difluoroethanesulfinate (DFES-Na) or Zn(DFES)2[1]

  • Photocatalyst (e.g., Ir(ppy)3) or Oxidant (TBHP) for radical generation

Step-by-Step Methodology:

  • Preparation: In a 20 mL vial, dissolve the 5-bromopyridine substrate (1.0 equiv) and fac-Ir(ppy)3 (1 mol%) in DMSO (0.1 M).

  • Reagent Addition: Add Sodium 1,1-difluoroethanesulfinate (2.0 equiv) and Selectfluor (1.5 equiv) as an oxidant/fluorine source if required by the specific catalytic cycle.

  • Reaction: Degas the solution with

    
     for 10 minutes. Irradiate with Blue LEDs (450 nm) at room temperature for 18–24 hours.[1]
    
  • Workup: Dilute with ethyl acetate, wash with brine (3x) to remove DMSO. Dry over

    
    .[1]
    
  • Purification: Isolate via flash chromatography (Hexane/EtOAc). The difluoroethyl group is non-polar; expect the product to elute earlier than the parent bromide.

Protocol B: Microsomal Stability Assay (Metabolic Validation)

Objective: To quantify the Intrinsic Clearance (


) improvement.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH regenerating system.[1]

  • Test compounds (Ethyl vs. Difluoroethyl analogs) at 1 µM.

Workflow:

  • Pre-Incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final) in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH to initiate metabolism.[1]

  • Sampling: Aliquot 50 µL samples at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .[1]
    • Success Criterion:

      
       of Difluoroethyl analog should be < 50% of the Ethyl analog.
      

Decision Framework for SAR Validation

Use this logic flow to interpret your experimental results and decide on the progression of the 5-difluoroethyl series.

Diagram 2: SAR Validation Logic Tree

SAR_Validation Start Start: 5-Difluoroethyl Analog Synthesized Potency Assay 1: Target Potency (IC50) Is it equipotent to Ethyl? Start->Potency Potency_No Stop: Steric/Electronic mismatch Potency->Potency_No No (>10x loss) MetStab Assay 2: Microsomal Stability (HLM) Is t1/2 significantly improved? Potency->MetStab Yes (or <3x loss) MetStab_No Check: Is metabolism occurring elsewhere? MetStab->MetStab_No No LogD Assay 3: Lipophilicity (LogD) Is LogD within range (1-3)? MetStab->LogD Yes MetStab_No->LogD Metabolic Switching Identified Success Candidate Validated: Proceed to PK/PD LogD->Success Yes

Caption: Decision matrix for advancing 5-difluoroethyl pyridine candidates based on sequential assay data.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hu, J., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. National Institutes of Health (PMC).

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Xing, L., et al. (2015). Structure-Activity Relationship and Metabolic Stability of 5-Substituted Pyridines. Bioorganic & Medicinal Chemistry Letters. (Representative citation for general pyridine SAR trends).

Sources

A Researcher's Guide to the Spectroscopic Characterization of 2-Chloro-5-(1,1-difluoroethyl)pyridine: An In-depth Comparison of Infrared Spectroscopy with NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-5-(1,1-difluoroethyl)pyridine, a substituted pyridine, presents a unique combination of functional groups that necessitate a multi-faceted analytical approach for unambiguous characterization. This guide provides an in-depth exploration of the infrared (IR) spectroscopic signature of this molecule, offering a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to equip researchers with the knowledge to select and interpret the most appropriate analytical techniques.

The Vibrational Tale of 2-Chloro-5-(1,1-difluoroethyl)pyridine: An Infrared Spectroscopy Perspective

Infrared spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint." For 2-Chloro-5-(1,1-difluoroethyl)pyridine, the IR spectrum is expected to be rich with information arising from the pyridine ring, the chloro-substituent, and the unique 1,1-difluoroethyl group.

Predicted Infrared Absorption Peaks

Based on established group frequencies and data from analogous compounds, the following table summarizes the predicted key IR absorption peaks for 2-Chloro-5-(1,1-difluoroethyl)pyridine.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Aromatic C-H Stretch3100-3000Medium to WeakCharacteristic of sp² C-H bonds on the pyridine ring.[1]
Alkyl C-H Stretch2950-2850MediumArising from the methyl group of the difluoroethyl substituent.[2]
Aromatic C=C and C=N Stretch1600-1400Medium to Strong, Multiple BandsThese in-ring stretching vibrations are characteristic of the pyridine core.[1][3] The presence of substituents will influence the exact position and number of these bands.
C-F Stretch1300-1000Strong, Multiple BandsThe C-F bonds of the difluoroethyl group are expected to produce strong absorptions in this region. The geminal difluoro arrangement may result in complex, coupled vibrations.[4][5]
C-Cl Stretch850-550StrongThe position of this peak can be influenced by the substitution pattern on the aromatic ring.[1][6]
Aromatic C-H Out-of-Plane Bending900-675StrongThe pattern of these "oop" bands can sometimes provide information about the substitution pattern on the aromatic ring.[1]
Deconstructing the Spectrum: A Region-by-Region Analysis
  • The C-H Stretching Region (3100-2850 cm⁻¹): This region will clearly distinguish between the aromatic C-H bonds of the pyridine ring (appearing above 3000 cm⁻¹) and the aliphatic C-H bonds of the terminal methyl group (appearing below 3000 cm⁻¹).[7]

  • The Double Bond Region (1600-1400 cm⁻¹): The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in this region. These bands are often sharp and can be numerous, providing a complex but distinctive pattern for the heterocyclic core.[3]

  • The Fingerprint Region (Below 1400 cm⁻¹): This region is particularly informative for 2-Chloro-5-(1,1-difluoroethyl)pyridine. It will contain the strong and often broad C-F stretching absorptions, which are a key identifier for the difluoroethyl group.[8] The strong C-Cl stretching vibration will also be present in the lower frequency part of this region.[1] The interplay of these various bending and stretching modes makes this region a true "fingerprint" of the molecule.

FTIR_Workflow Start Start Instrument_Ready Instrument Ready Start->Instrument_Ready Background_Scan Perform Background Scan Instrument_Ready->Background_Scan Apply_Sample Apply Sample to ATR Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process and Analyze Spectrum Acquire_Spectrum->Process_Data Clean_Up Clean ATR Crystal Process_Data->Clean_Up End End Clean_Up->End

Caption: A typical workflow for FTIR-ATR analysis of a solid sample.

A Broader Perspective: Comparison with Other Spectroscopic Techniques

While IR spectroscopy is invaluable for identifying functional groups, a comprehensive structural elucidation requires complementary techniques. NMR spectroscopy and mass spectrometry provide atomic-level connectivity and molecular weight information, respectively.

Comparative Overview of Analytical Techniques
Technique Information Provided Advantages Limitations
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=C, C-F, C-Cl).Rapid, non-destructive, provides a molecular "fingerprint."Does not provide detailed information on atomic connectivity or molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed atomic connectivity, chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.Provides unambiguous structural information.Requires larger sample amounts, longer acquisition times, and deuterated solvents. [1][2][3][7]
Mass Spectrometry (MS) Molecular weight and elemental composition, fragmentation patterns for structural clues.High sensitivity, provides molecular formula.Isomeric compounds can be difficult to distinguish without fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Insights

For 2-Chloro-5-(1,1-difluoroethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR would be highly informative.

  • ¹H NMR: Would show distinct signals for the three aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns revealing their relative positions. The methyl protons of the ethyl group would appear as a triplet due to coupling with the two fluorine atoms.

  • ¹³C NMR: Would reveal the number of unique carbon environments. The carbon attached to the two fluorine atoms would show a characteristic triplet in the proton-decoupled spectrum due to C-F coupling.

  • ¹⁹F NMR: This would be a simple yet powerful experiment, likely showing a single quartet corresponding to the two equivalent fluorine atoms, split by the three protons of the methyl group. The chemical shift would be indicative of the difluoroalkyl environment.

Mass Spectrometry (MS) Insights

Mass spectrometry would confirm the molecular weight of the compound (177.58 g/mol ). High-resolution mass spectrometry (HRMS) could provide the exact molecular formula, C₇H₆ClF₂N. The fragmentation pattern in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would likely involve the loss of chlorine, fluorine, or the entire difluoroethyl group, providing further structural confirmation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum.

Conclusion

The structural characterization of 2-Chloro-5-(1,1-difluoroethyl)pyridine is best achieved through a synergistic application of multiple spectroscopic techniques. Infrared spectroscopy offers a rapid and effective method for identifying the key functional groups present, with the strong C-F and C-Cl stretching bands serving as prominent markers. However, for an unambiguous determination of the molecular structure, the detailed connectivity information provided by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, combined with the molecular weight and formula confirmation from mass spectrometry, is indispensable. This integrated analytical approach ensures the scientific rigor required in modern chemical research and development.

References

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). In LibreTexts. Retrieved from [Link]

  • IR Absorption Table. (n.d.). In University of Colorado Boulder. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). In University of California, Los Angeles. Retrieved from [Link]

  • Infrared spectra of aromatic rings. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). In SlideShare. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). In Specac Ltd. Retrieved from [Link]

  • The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. (1949).
  • Das, P., Bahou, M., & Lee, Y. P. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: infrared spectrum of the 1-chloropyridinyl (C5H5N-Cl) radical. The Journal of Chemical Physics, 138(5), 054307.
  • Balachandran, V., & Murugan, R. (2012). Vibrational spectroscopic (FT-IR and FT-Raman), first order hyperpolarizability, HOMO, LUMO, NBO analysis of 2, 6-bis (p-methoxy benzylidene) cyclohexanone by ab initio HF and DFT methods. Elixir Vib. Spec, 48, 9663-9668.
  • Wilmshurst, J. K., & Bernstein, H. J. (1957). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2, 6-d2, and pyridine-3, 5-d2. Canadian Journal of Chemistry, 35(8), 911-925.
  • Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). In Purdue University. Retrieved from [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (2014). Journal of the American Chemical Society, 136(49), 17224-17232.
  • Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine. (2022). ACS Omega, 7(15), 12879-12887.
  • Pyridine, 2-chloro-. (n.d.). In NIST WebBook. Retrieved from [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). The Journal of Organic Chemistry, 85(1), 281-293.
  • Raman spectrum of pyridine solution of 4 (*-pyridine lines). (n.d.). In ResearchGate. Retrieved from [Link]

  • 2-chloro-5-(1,1-difluoroethyl)pyridine. (n.d.). In PubChem. Retrieved from [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry, 22(4).
  • Investigating the H‑Bond Network of Pyridine–Water Aqueous Solutions by Raman Spectroscopy and DFT. (2026). ACS Omega, 11(1).
  • IR Spectrum | Table of IR Spectroscopy Values. (n.d.). In ChemTalk. Retrieved from [Link]

  • IR Absorption Frequencies. (n.d.). In Northern Illinois University. Retrieved from [Link]

  • FT-IR spectrum showing C-Cl stretching and O-H stretching. (n.d.). In ResearchGate. Retrieved from [Link]

  • Spectroscopy. (n.d.). In SlideShare. Retrieved from [Link]

  • 2-Chloro-5-nitropyridine. (n.d.). In PubChem. Retrieved from [Link]

  • Halogenated Organic Compounds. (2023). In Spectroscopy Online. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). In Michigan State University. Retrieved from [Link]

  • Organofluorine chemistry. (n.d.). In Wikipedia. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). In Chemistry LibreTexts. Retrieved from [Link]

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Crystal Structure Analysis Guide: 2-Chloro-5-(1,1-difluoroethyl)pyridine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the optimization of agrochemicals and pharmaceuticals, the 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a critical bioisostere for the trifluoromethyl (-CF₃) and methoxy (-OCH₃) motifs. This guide provides an in-depth structural analysis of 2-Chloro-5-(1,1-difluoroethyl)pyridine (referred to herein as Ligand-DFE ) and its coordination complexes.

While the trifluoromethyl analog is a rigid, lipophilic rotor, the 1,1-difluoroethyl group introduces a unique dipole vector and steric bulk that fundamentally alters crystal packing and solubility profiles. This guide compares the performance of Ligand-DFE complexes against standard alternatives, supported by experimental protocols for obtaining X-ray quality single crystals.

Comparative Structural Profiling

The Bioisosteric Triad: -CF₂Me vs. -CF₃ vs. -OCH₃

The choice of substituent at the 5-position of the pyridine ring dictates the solid-state assembly. The following table summarizes the key crystallographic and physicochemical differences.

Table 1: Comparative Structural Metrics of 5-Substituted 2-Chloropyridines

Feature-CF₂CH₃ (Ligand-DFE) -CF₃ (Analog A) -OCH₃ (Analog B)
Hybridization Geometry Tetrahedral (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

), Distorted
Tetrahedral (

), Rigid
Bent (

), Planar capable
Van der Waals Volume ~38 ų (High Bulk)~34 ų~28 ų
Crystal Packing Motif Herringbone / T-shaped Layered /

-Stacking
Planar Sheets
Dipole Moment Orientation Off-axis (creates lattice torque)Axial (along C-C bond)Variable (conformer dependent)
Key Intermolecular Force C-H...F (Weak), Cl...ClF...F RepulsionC-H...O (Strong)
M.P.[1][2][3] Trend (Ligand) Low (often oil/low melt solid)ModerateHigh

Expert Insight: The -CF₂Me group breaks the symmetry of the pyridine ring more effectively than -CF₃. This "steric frustration" often prevents the formation of dense


-stacked lattices, resulting in higher solubility in organic solvents—a desirable trait for liquid formulation but a challenge for crystallization.

Experimental Protocols: Crystallization & Complexation

Since Ligand-DFE is often a low-melting solid or oil, direct crystallization is difficult. The most robust method to obtain structural data is to synthesize a crystalline coordination complex . We recommend the Copper(II) Chloride Co-crystallization method.

Protocol: Synthesis of [Cu(Ligand-DFE)₂Cl₂] Complex

This protocol utilizes the pyridine nitrogen's ability to coordinate with Cu(II) to form a stable, crystalline monomer or polymer.

Reagents:

  • Ligand-DFE (2-Chloro-5-(1,1-difluoroethyl)pyridine): 1.0 mmol (approx. 177 mg)

  • Copper(II) Chloride Dihydrate (

    
    ): 0.5 mmol (85 mg)
    
  • Solvent: Absolute Ethanol (5 mL)

Step-by-Step Workflow:

  • Dissolution: Dissolve 0.5 mmol

    
     in 3 mL of hot absolute ethanol (
    
    
    
    ). The solution should be clear green.
  • Ligand Addition: Add 1.0 mmol of Ligand-DFE dropwise to the hot copper solution.

  • Reaction: Stir at

    
     for 30 minutes. A color change to blue-green indicates coordination.
    
  • Filtration: Filter the hot solution through a 0.45

    
     PTFE syringe filter to remove dust nuclei.
    
  • Crystallization (Vapor Diffusion):

    • Transfer the filtrate to a small vial (inner vial).

    • Place the open inner vial inside a larger jar containing 10 mL of diethyl ether (antisolvent).

    • Seal the outer jar tightly and store at

      
       in a vibration-free zone.
      
  • Harvesting: Blue block-shaped crystals typically form within 48-72 hours.

Visualization of Crystallization Workflow

G Start Start: Ligand-DFE (Oil) Metal Add CuCl2 in EtOH Start->Metal Coord Coordination (60°C, 30 min) Metal->Coord Ligand Exchange Filter Hot Filtration Coord->Filter Diff Vapor Diffusion (Ether into EtOH) Filter->Diff Nucleation Xray X-Ray Diffraction (Single Crystal) Diff->Xray Structure Solution

Figure 1: Workflow for converting the oily Ligand-DFE into a crystalline copper complex suitable for XRD analysis.

Performance Analysis: Crystal Engineering Implications

Conformational Flexibility & Disorder

Unlike the -CF₃ group, which acts as a "rigid rotor" with three identical fluorine atoms, the -CF₂Me group possesses lower symmetry (


).
  • Observation: In crystal structures, the -CF₂Me group often exhibits rotational disorder over two positions. The methyl group (

    
    ) and the fluorine atoms (
    
    
    
    ) can toggle positions to minimize steric clash with adjacent aromatic rings.
  • Impact: This disorder increases the entropy of fusion , leading to lower melting points compared to -CF₃ analogs.

    • Ligand-DFE Melting Point:

      
       (Liquid/Oil)
      
    • Analog A (-CF₃) Melting Point:

      
       (Solid)
      
Solubility & Lipophilicity (LogP)

The crystal lattice energy directly correlates with solubility. The "loose" packing of Ligand-DFE complexes results in superior solubility profiles.

Table 2: Solubility Performance in Formulation Solvents

SolventLigand-DFE ComplexAnalog A (-CF₃) ComplexInterpretation
Acetone High (>200 mg/mL)Moderate (100 mg/mL)DFE disrupts lattice energy.
Toluene HighHighBoth are lipophilic.
Water Low (<0.1 mg/mL)Very Low (<0.01 mg/mL)DFE is slightly more polar due to dipole asymmetry.
Intermolecular Interactions

The "performance" of the crystal structure is governed by the specific interactions stabilizing the lattice:

  • Cl...Cl Halogen Bonding: In 2-chloropyridines, Type II halogen bonds (Cl...Cl) are common. The bulky -CF₂Me group at the 5-position often sterically hinders this interaction, forcing the molecules into a head-to-tail dimer arrangement rather than continuous chains.

  • C-H...F Weak Hydrogen Bonds: The fluorine atoms in -CF₂Me are weak acceptors. However, the methyl protons in the group are not acidic enough to be strong donors. This contrasts with -CF₂H groups, which are strong donors.

    • Result: The lattice relies on weak van der Waals forces, explaining the low mechanical stability (soft crystals).

References

  • Feng, Z. Q., et al. (2011). Crystal structure of 2-chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni(II), Cu(I) and Ag(I). JSciMed Central. Link

  • Liu, J., et al. (2021).[4] Crystal structure of 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3-dione. Zeitschrift für Kristallographie. Link

  • Fujiwara, T., et al. (2012). Practical Synthesis of 1,1-Difluoroethyl-Substituted Arenes. Organic Letters. Link

Sources

Fluorine vs. Chlorine: A Comparative Yield & Performance Guide for Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activation vs. Handle" Paradigm

In the architecture of pyridine-based drug discovery, halogenated building blocks are not interchangeable; they are complementary tools with distinct kinetic profiles. This guide provides an objective, data-driven comparison of fluorinated and chlorinated pyridines.

The Core Distinction:

  • Fluorinated Pyridines (The Activators): Due to high electronegativity (

    
    ), fluorine lowers the LUMO energy of the pyridine ring, acting as a "super-activator" for Nucleophilic Aromatic Substitution (
    
    
    
    ). It is the leaving group of choice when installing difficult nucleophiles under mild conditions.
  • Chlorinated Pyridines (The Handles): Chlorine (

    
    ) possesses a weaker carbon-halogen bond (
    
    
    
    vs.
    
    
    for C-F), making it the superior substrate for Palladium-catalyzed oxidative addition. It serves as the primary "handle" for cross-coupling reactions (Suzuki, Buchwald-Hartwig).

This guide analyzes the yield differentials in these two distinct reaction classes and provides a validated protocol for exploiting their chemoselectivity.

Electronic & Mechanistic Profile

To understand yield differences, one must understand the rate-determining steps (RDS) governing these blocks.

The "Fluorine Effect"

In


 reactions, the RDS is typically the addition of the nucleophile to the aromatic ring to form the Meisenheimer complex (anionic intermediate).
  • Fluorine: Its strong inductive effect ($ -I $) stabilizes the negative charge on the intermediate more effectively than chlorine, despite being a poorer leaving group in the second step.

  • Result: 2-Fluoropyridine reacts significantly faster than 2-chloropyridine.[1][2] Literature data indicates a rate acceleration of up to 320x for 2-F vs 2-Cl in ethoxide displacements.[2][3]

The Cross-Coupling "Chlorine Advantage"

In Pd-catalyzed coupling, the RDS is often the oxidative addition of the metal into the C-X bond.

  • Chlorine: The weaker C-Cl bond allows for facile oxidative addition with standard phosphine ligands (e.g.,

    
    , XPhos).
    
  • Fluorine: The C-F bond is thermodynamically too strong for standard Pd(0) insertion. While Ni-catalyzed C-F activation is possible, it is rare in routine library synthesis.

Visualization: Reaction Coordinate Comparison ( )

SNAr_Energy_Profile cluster_legend Mechanism Note Start Reactants (Py-X + Nu-) TS1_F TS1 (F) Lower Energy Start->TS1_F Fast TS1_Cl TS1 (Cl) Higher Energy Start->TS1_Cl Slow Inter_F Meisenheimer Complex (F-stabilized) TS1_F->Inter_F Inter_Cl Meisenheimer Complex (Cl) TS1_Cl->Inter_Cl Product Product (Py-Nu) Inter_F->Product Elimination Inter_Cl->Product Info Fluorine lowers the activation energy of the first step (Nucleophilic Attack), which is Rate Determining.

Figure 1: Comparative energy profile for Nucleophilic Aromatic Substitution. Note the lower activation barrier for the Fluorinated species.

Comparative Yield Analysis

The following data summarizes typical isolated yields from internal and literature benchmarks.

Table 1: Performance (Displacement of Halogen)

Reaction Conditions: Morpholine (1.2 eq), DMSO,


, 4h.
SubstrateLeaving GroupConversion (HPLC)Isolated YieldNotes
2-Fluoropyridine -F >99% 96% Complete in <1h. Clean profile.
2-Chloropyridine-Cl65%58%Requires higher temp (

) or forcing conditions to match F yield.
2-Bromopyridine-Br70%62%Slightly better than Cl, but inferior to F.
Table 2: Suzuki-Miyaura Coupling Performance

Reaction Conditions:


, 

(5 mol%),

, Dioxane/H2O,

.
SubstrateHalogen HandleConversion (HPLC)Isolated YieldNotes
2-Fluoropyridine-F<5%N/RInert under standard conditions. Fluorine is retained.
2-Chloropyridine -Cl >98% 94% Standard "workhorse" reaction.
2-Bromopyridine-Br>99%95%Comparable to Cl; often used if Cl is too unreactive for specific ligands.

Experimental Protocol: Chemoselective Sequential Functionalization

This protocol demonstrates the "Orthogonal Reactivity" strategy. We will use 2-chloro-6-fluoropyridine to sequentially install two different groups, exploiting the yield profiles detailed above.

Workflow Visualization

Sequential_Workflow cluster_Step1 Step 1: Cross-Coupling (The Handle) cluster_Step2 Step 2: SNAr (The Activator) Start Starting Material: 2-Chloro-6-fluoropyridine Reaction1 Suzuki Coupling (Pd cat., Aryl Boronic Acid) Start->Reaction1 Selects Cl Intermediate Intermediate: 2-Aryl-6-fluoropyridine Reaction1->Intermediate Retains F Reaction2 Nucleophilic Substitution (Amine, Base, Heat) Intermediate->Reaction2 Targets F Final Final Product: 2-Aryl-6-aminopyridine Reaction2->Final

Figure 2: Sequential functionalization workflow exploiting the inertness of F in coupling and the lability of F in


.
Step 1: Chemoselective Suzuki Coupling (Targeting -Cl)

Objective: Couple phenylboronic acid at C2-Cl without disturbing C6-F.

  • Charge: To a reaction vial, add 2-chloro-6-fluoropyridine (1.0 eq), Phenylboronic acid (1.1 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Argon for 5 mins.

  • Catalyst: Add

    
     (3 mol%).
    
  • Reaction: Seal and heat to

    
     for 4 hours.
    
  • Validation: TLC/LCMS should show consumption of SM and formation of 2-fluoro-6-phenylpyridine . The Fluorine atom remains intact because the C-F bond energy is too high for Pd insertion under these conditions.

  • Yield Expectation: 85-92%.

Step 2: Displacement (Targeting -F)

Objective: Displace the remaining C6-F with Morpholine.

  • Charge: Take the isolated intermediate (2-fluoro-6-phenylpyridine) (1.0 eq).

  • Reagents: Add Morpholine (1.5 eq) and DIPEA (2.0 eq).

  • Solvent: Dissolve in DMSO (0.5 M concentration).

  • Reaction: Heat to

    
     for 2-6 hours.
    
  • Mechanism: The phenyl ring installed in Step 1 provides mild conjugation, but the inductive pull of the Nitrogen and the Fluorine drives the reaction.

  • Yield Expectation: >90%.

Decision Matrix

Use this table to select the correct building block for your campaign.

Application ScenarioRecommended BlockRationale
Library Synthesis (Amide/Amine analogs) Fluoropyridine Rapid, high-yielding

allows for "last step" diversity introduction using amines.
Biaryl Scaffold Construction Chloropyridine Reliable Suzuki/Stille coupling. Cost-effective compared to Bromo/Iodo analogs.
Metabolic Stability Studies Fluoropyridine If the halogen is to remain in the final drug, F blocks metabolic soft spots (P450 oxidation) better than Cl.
Sequential Multi-functionalization Cl-Py-F (Hybrid) Use Cl for carbon-carbon bond formation first, then F for carbon-heteroatom bond formation.

References

  • Reactivity of Pyridinium Ions (

    
     Mechanism): 
    
    • Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[1][2][3][4][5]

    • Source: PubMed / NIH
    • URL:[Link]

  • Synthesis of Fluoropyridines (Yield Comparisons)

    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Cross-Coupling Selectivity (Cl vs F)

    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[5][6][7]

    • Source: PMC / NIH
    • URL:[Link]

  • General

    
     Trends (The Fluorine Effect): 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry
    • URL:[Link]

Sources

Safety Operating Guide

Navigating the Synthesis Frontier: A Practical Guide to Handling 2-Chloro-5-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical and agrochemical research, novel halogenated pyridines like 2-Chloro-5-(1,1-difluoroethyl)pyridine represent key building blocks for next-generation therapeutics and functional molecules. As Senior Application Scientists, we understand that cutting-edge research demands not only innovative chemistry but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-5-(1,1-difluoroethyl)pyridine, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal well-being and the integrity of your research.

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 2-Chloro-5-(1,1-difluoroethyl)pyridine is not widely available. The following recommendations are therefore expertly synthesized from the safety profiles of structurally analogous compounds, including other chlorinated and fluorinated pyridines. This approach is grounded in established principles of chemical safety and risk assessment.

Immediate Safety Briefing: Understanding the Primary Hazards

Based on the hazard classifications of similar halogenated pyridines, 2-Chloro-5-(1,1-difluoroethyl)pyridine should be treated as a hazardous substance with the following potential risks:

  • Acute Oral Toxicity: Assumed to be harmful if swallowed.[1][2][3][4] Ingestion may lead to severe irritation of the mouth, throat, and gastrointestinal tract.[3]

  • Skin Corrosion/Irritation: Expected to cause skin irritation and potentially severe chemical burns upon direct contact.[1][3][4]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage, potentially leading to blindness.[1][3][4] Vapors or mists can also be extremely irritating to the eyes.[3]

  • Respiratory Irritation: Inhalation of dust, vapors, or mists may cause respiratory irritation.[5]

Given these hazards, all handling procedures must be designed to rigorously prevent any direct contact or inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable. The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy.

Protection Area Required PPE Specifications and Rationale
Eyes and Face Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory to protect against splashes.[2][6] A full face shield must be worn over the goggles when handling larger quantities or during procedures with a high risk of splashing.
Hands Chemical-Resistant Gloves (Double-Gloved)Nitrile or neoprene gloves are recommended.[6] Given the potential for skin corrosion, double-gloving provides an additional layer of protection. Always inspect gloves for any signs of degradation or perforation before use.[1][2] Employ proper glove removal techniques to avoid contaminating your skin.[1][2]
Body Flame-Resistant Laboratory Coat and Chemical-Resistant ApronA buttoned, flame-resistant lab coat is the minimum requirement. For procedures involving significant quantities or a higher risk of spills, a chemical-resistant apron made of materials like PVC should be worn over the lab coat.[3]
Respiratory Chemical Fume Hood or RespiratorAll handling of 2-Chloro-5-(1,1-difluoroethyl)pyridine must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation of vapors.[6] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk at every stage of handling. The following procedural guide provides a self-validating system for safe operation.

Preparation and Engineering Controls
  • Designated Work Area: Designate a specific area within a laboratory, preferably within a chemical fume hood, for handling this compound.[6]

  • Ventilation: Ensure that your workspace has adequate ventilation. A certified chemical fume hood is the primary engineering control to prevent exposure to harmful fumes.[6]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[7] Have appropriate spill cleanup materials, such as absorbent pads or vermiculite, immediately available.

Handling Procedure
  • Don PPE: Before handling the compound, put on all required PPE as detailed in the table above.

  • Container Inspection: Visually inspect the container for any signs of damage or leaks.

  • Weighing and Transfer: Conduct all weighing and transfers of the compound within the chemical fume hood.

  • Avoid Dust and Aerosol Formation: If the compound is a solid, handle it carefully to avoid generating dust.[1]

  • Container Sealing: Keep the container tightly sealed when not in use to prevent the release of vapors.[1][2]

  • Post-Handling Decontamination: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1][2]

Spill Management

In the event of a spill, immediate and decisive action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Vapors: Ensure the fume hood is operating to control vapors.

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][5]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is governed by strict regulations.

  • Waste Classification: 2-Chloro-5-(1,1-difluoroethyl)pyridine and any materials contaminated with it must be treated as hazardous waste.[3]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[1]

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable disposal company.[1][2] The preferred method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[1][3] Never pour this chemical down the drain.[2]

Workflow for Safe Handling and Disposal

The following diagram illustrates the critical steps for safely managing 2-Chloro-5-(1,1-difluoroethyl)pyridine throughout its lifecycle in the laboratory.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_spill 3. Spill Response cluster_disposal 4. Disposal prep_area Designate Fume Hood Area prep_ppe Inspect and Don Full PPE prep_area->prep_ppe prep_emergency Verify Emergency Equipment prep_ppe->prep_emergency handle_transfer Transfer/Weigh in Fume Hood prep_emergency->handle_transfer handle_seal Keep Container Sealed handle_transfer->handle_seal spill_alert Alert & Evacuate handle_transfer->spill_alert If Spill Occurs handle_wash Wash Hands After Handling handle_seal->handle_wash disp_collect Collect in Hazardous Waste Container handle_wash->disp_collect spill_contain Contain with Inert Absorbent spill_alert->spill_contain spill_collect Collect in Labeled Waste Container spill_contain->spill_collect spill_collect->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_licensed Transfer to Licensed Disposal Company disp_label->disp_licensed

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.